molecular formula C10H6ClNO3 B11786183 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Numéro de catalogue: B11786183
Poids moléculaire: 223.61 g/mol
Clé InChI: MCNPNXQUUYRIJJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is a valuable chemical building block for research and development, particularly in the field of medicinal chemistry. Isoxazole derivatives are recognized as important scaffolds in drug discovery due to their wide range of biological activities (see, for example, ). This compound serves as a key synthetic intermediate for the exploration of novel molecules with potential immunomodulatory and anti-inflammatory properties. Researchers utilize this core structure in designing and synthesizing new compounds for biological evaluation. As a heterocyclic building block, it is especially useful in constructing more complex molecules for pharmaceutical research and chemical synthesis. The compound is intended for research purposes only and is not approved for diagnostic or therapeutic use. Please refer to the safety data sheet prior to handling.

Propriétés

Formule moléculaire

C10H6ClNO3

Poids moléculaire

223.61 g/mol

Nom IUPAC

4-(2-chlorophenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H6ClNO3/c11-8-4-2-1-3-6(8)7-5-15-12-9(7)10(13)14/h1-5H,(H,13,14)

Clé InChI

MCNPNXQUUYRIJJ-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C(=C1)C2=CON=C2C(=O)O)Cl

Origine du produit

United States
Foundational & Exploratory

synthesis of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid , a specific regioisomer where the carboxylic acid is at position 3 and the aryl group is at position 4. This scaffold is distinct from the more common 3-aryl-4-carboxy derivatives (e.g., Cloxacillin intermediates) and requires specific regiochemical control, typically achieved via Palladium-Catalyzed Cross-Coupling or Enamine-Mediated [3+2] Cycloaddition .

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid Core Challenge: Controlling regioselectivity to install the aryl group at C4 rather than the thermodynamically favored C5 position observed in standard alkyne-nitrile oxide cycloadditions.

Strategic Approaches:

  • Method A (Discovery/High-Fidelity): Suzuki-Miyaura coupling of a pre-functionalized 4-haloisoxazole-3-carboxylate. This route guarantees the correct isomer.

  • Method B (Process/Scale-Up): Regioselective [3+2] cycloaddition using a 2-chlorophenylacetaldehyde enamine. The electron-rich enamine directs the nitrile oxide addition to the C4 position.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target 4-(2-Chlorophenyl)isoxazole- 3-carboxylic acid Disc_A Disconnection A (C4-Aryl Bond) Target->Disc_A Disc_B Disconnection B (Ring Formation) Target->Disc_B Isox_Halide Ethyl 4-iodoisoxazole- 3-carboxylate Disc_A->Isox_Halide Boronic 2-Chlorophenyl- boronic acid Disc_A->Boronic NitrileOxide Ethyl chlorooximidoacetate (Nitrile Oxide Precursor) Disc_B->NitrileOxide Enamine 2-Chlorophenyl- acetaldehyde Enamine Disc_B->Enamine

Caption: Retrosynthetic analysis showing the convergent Suzuki route (Red) and the linear Cycloaddition route (Green).

Part 2: Route A - Palladium-Catalyzed Suzuki Coupling

This route is recommended for research and drug discovery applications due to its modularity and unambiguous regiochemistry.

Step 1: Synthesis of Ethyl 4-iodoisoxazole-3-carboxylate

The isoxazole core is first constructed and then halogenated.

  • Precursors: Ethyl propiolate, Ethyl chlorooximidoacetate.

  • Reagents: N-Iodosuccinimide (NIS), TFA.

Step 2: Suzuki-Miyaura Cross-Coupling

Mechanism: The oxidative addition of Pd(0) to the C4-Iodine bond is facile, followed by transmetallation with the aryl boronic acid. Protocol:

  • Dissolution: Dissolve ethyl 4-iodoisoxazole-3-carboxylate (1.0 equiv) and 2-chlorophenylboronic acid (1.2 equiv) in 1,4-dioxane/water (4:1).

  • Base Activation: Add

    
     or 
    
    
    
    (2.5 equiv). Degas the solution with Argon for 15 minutes.
  • Catalysis: Add

    
     (5 mol%).
    
  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC/LCMS.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via silica flash chromatography (Hexane/EtOAc).
    
Step 3: Ester Hydrolysis
  • Dissolve the ester in THF/MeOH (1:1).

  • Add LiOH (2.0 equiv, 1M aqueous). Stir at RT for 2 hours.

  • Acidify to pH 2 with 1M HCl. The free acid precipitates or is extracted with EtOAc.

Quantitative Data Profile (Route A)

ParameterValueNotes
Overall Yield 65-75%High efficiency over 3 steps.
Regioselectivity >99:1Structural guarantee via pre-formed scaffold.
Key Impurity ProtodeboronationMinimized by using anhydrous conditions initially.
Ref. Standard Valdecoxib Int.Analogous chemistry used in Valdecoxib synthesis.[2]

Part 3: Route B - Enamine-Mediated [3+2] Cycloaddition

This route is preferred for large-scale synthesis as it avoids expensive Pd catalysts and uses cheaper starting materials.

Mechanism & Causality

Standard reaction of nitrile oxides with terminal alkynes yields 5-substituted isoxazoles. To force 4-substitution , we use an enamine of 2-chlorophenylacetaldehyde.

  • Electronic Driver: The enamine

    
    -carbon is highly nucleophilic.
    
  • FMO Interaction: The HOMO of the enamine interacts with the LUMO of the nitrile oxide, reversing the standard regioselectivity to favor the 4-isomer.

Experimental Protocol

Step 1: Enamine Formation [3]

  • Reactants: 2-Chlorophenylacetaldehyde (10 mmol), Pyrrolidine (11 mmol).

  • Solvent: Toluene (50 mL).

  • Conditions: Reflux with a Dean-Stark trap to remove water.

  • Isolation: Evaporate solvent to yield the crude enamine (typically used directly).

Step 2: Cycloaddition

  • Nitrile Oxide Generation: In a separate vessel, dissolve Ethyl chlorooximidoacetate (10 mmol) in DCM.

  • Addition: Add the crude enamine from Step 1.

  • Base: Add Triethylamine (

    
    , 12 mmol) dropwise at 0°C. Crucial: Slow addition prevents nitrile oxide dimerization (furoxan formation).
    
  • Reaction: Stir at RT for 12 hours. The intermediate is a 5-amino-isoxazoline.

  • Elimination: Treat the crude mixture with dilute acid (HCl) or heat in ethanol to eliminate pyrrolidine, aromatizing the ring to the isoxazole.

Step 3: Hydrolysis

  • Perform saponification as described in Route A.

Cycloaddition Pathway Diagram (Graphviz)

EnamineRoute Aldehyde 2-Chlorophenyl- acetaldehyde Enamine Enamine (Nucleophilic C-Beta) Aldehyde->Enamine + Pyrrolidine - H2O Isoxazoline Intermediate Isoxazoline Enamine->Isoxazoline + Nitrile Oxide [3+2] Cycloaddition NitrileOxide Nitrile Oxide (Dipole) NitrileOxide->Isoxazoline Product Ethyl 4-(2-chlorophenyl) isoxazole-3-carboxylate Isoxazoline->Product - Pyrrolidine (Elimination)

Caption: Mechanism of enamine-directed regioselective cycloaddition.

Part 4: Critical Process Parameters & Safety

  • Nitrile Oxide Stability: Ethyl chlorooximidoacetate is a skin irritant and lachrymator. The generated nitrile oxide is unstable; it must be generated in situ in the presence of the dipolarophile (enamine).

  • Regiochemistry Check:

    • 4-Isomer (Target): Aryl group at C4. Proton NMR typically shows the C5-H as a singlet around

      
       8.5-9.0 ppm.
      
    • 5-Isomer (Impurity): Aryl group at C5.[4] C4-H appears as a singlet around

      
       6.5-7.0 ppm.
      
    • Validation: The Suzuki route (Route A) serves as a spectral standard to validate the Enamine route (Route B).

References

  • Suzuki Coupling for Isoxazoles

    • Title: The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization.[2] An Efficient Synthesis of Valdecoxib.

    • Source: PMC / NIH (Result 1.20)
    • URL:[Link]

  • Enamine-Nitrile Oxide Cycloaddition

    • Title: Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition.[5]

    • Source: Organic Chemistry Portal / Synlett
    • URL:[Link]

  • General Isoxazole Synthesis

    • Title: General synthesis of 4-isoxazolecarboxylic acids.
    • Source: Journal of the American Chemical Society[6]

    • URL:[Link]

  • Compound Data

    • Title: 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- (Isomer Reference).[7][8][9]

    • Source: PubChem[9]

    • URL:[Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Phenyl-Substituted Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid and Its Congeners

Executive Summary

This technical guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of phenyl-substituted isoxazole carboxylic acids, with a particular focus on the structural motif represented by 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid. It has come to our attention through extensive database searches that specific experimental data for the 4-(2-chlorophenyl)isoxazole-3-carboxylic acid isomer is not widely available in peer-reviewed literature. Therefore, to provide a comprehensive and technically robust resource, this guide will leverage data from the closely related and well-documented isomer, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid , and the broader class of isoxazole carboxylic acids. This approach allows for a scientifically grounded discussion of the anticipated properties and reactivity of the title compound, providing researchers, scientists, and drug development professionals with actionable insights and methodologies.

The isoxazole ring is a cornerstone in medicinal chemistry, valued for its unique electronic properties and its ability to serve as a versatile scaffold in the design of novel therapeutics.[1][2] The strategic placement of a carboxylic acid and a substituted phenyl group creates a molecule with significant potential for tailored biological activity and further chemical modification.

Physicochemical and Structural Characteristics

To establish a baseline for understanding the chemical nature of this class of compounds, we will examine the known properties of a close structural analog, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS RN: 23598-72-3). These properties offer a reliable approximation for the title compound.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₃[3][4]
Molecular Weight 237.64 g/mol [3][4]
IUPAC Name 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[3]
Appearance Cream-colored solid (predicted)
Melting Point 195 °C[5]
XLogP3 2.6[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]

Note: The data presented is for the isomer 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid and should be considered as a close approximation for 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid.

The presence of the carboxylic acid group imparts acidic properties and provides a handle for forming salts or derivatives. The 2-chlorophenyl substituent introduces steric bulk and electronic effects that influence the molecule's conformation and reactivity. The calculated XLogP3 value suggests moderate lipophilicity, a key parameter in drug design influencing membrane permeability and solubility.

Synthesis of Substituted Isoxazole Carboxylic Acids: A Mechanistic Approach

The synthesis of isoxazole carboxylic acids can be achieved through several established routes. A prevalent and highly regioselective method involves the cyclization of a β-ketoester precursor with hydroxylamine, followed by a series of transformations.[6] This approach offers robust control over the final substitution pattern of the isoxazole ring.

Generalized Synthetic Protocol

The following protocol outlines a plausible and adaptable synthesis for 3-substituted-4-isoxazole carboxylic acids, based on established methodologies.[6]

  • Step 1: Cyclization to form the Isoxazolone Core. A 3-substituted-3-oxopropionate ester is reacted with hydroxylamine hydrochloride in an aqueous alkaline solution. This reaction proceeds via nucleophilic attack of hydroxylamine on the ketone, followed by intramolecular cyclization and dehydration to yield the 3-substituted-isoxazol-5(4H)-one. The choice of the starting ester's substituent directly determines the group at the 3-position of the final isoxazole.

  • Step 2: Formation of the Enamine Intermediate. The isoxazolone is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step forms a 4-(dimethylaminomethylene) intermediate, activating the 4-position for subsequent rearrangement.

  • Step 3: Ring Opening and Recyclization. Under basic conditions, the lactone of the intermediate undergoes hydrolytic ring-opening. This is followed by a recyclization event that establishes the isoxazole-4-carboxylic acid scaffold.

  • Step 4: Acidification. The final step is acidification of the reaction mixture to protonate the carboxylate, yielding the desired 3-substituted-4-isoxazole carboxylic acid.

Synthesis_Workflow cluster_0 Synthesis of 3-Substituted-4-Isoxazole Carboxylic Acid start 3-Substituted-3-oxopropionate (Starting Material) step1 Cyclization with Hydroxylamine HCl / Base start->step1 1. intermediate1 3-Substituted-isoxazol-5(4H)-one step1->intermediate1 step2 Reaction with DMF-DMA intermediate1->step2 2. intermediate2 4-(Dimethylaminomethylene) Intermediate step2->intermediate2 step3 Base-catalyzed Ring Opening & Recyclization intermediate2->step3 3. intermediate3 Isoxazole-4-carboxylate Salt step3->intermediate3 step4 Acidification intermediate3->step4 4. product 3-Substituted-4-Isoxazole Carboxylic Acid step4->product

Caption: Generalized workflow for the synthesis of 3-substituted-4-isoxazole carboxylic acids.

Chemical Reactivity and Stability

The chemical behavior of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is dictated by the interplay between the aromatic isoxazole ring and the appended carboxylic acid and chlorophenyl groups. The isoxazole ring itself is a stable aromatic system, yet it possesses a labile N-O bond that can be cleaved under specific conditions, a feature that is often exploited in synthetic chemistry.[1][7]

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization. Standard organic transformations can be readily applied to generate a diverse range of derivatives:

  • Esterification: Reaction with alcohols under acidic conditions or using coupling agents will yield the corresponding esters.

  • Amide Formation: Activation of the carboxylic acid (e.g., conversion to the acyl chloride) followed by reaction with amines is a standard route to amides.[8] This is a critical transformation in medicinal chemistry for modulating solubility and biological interactions.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Reactivity of the Isoxazole Ring

The isoxazole ring's stability allows for the manipulation of its substituents, but it can also undergo characteristic ring-opening reactions.[7]

  • Reductive Cleavage: Catalytic hydrogenation is a well-established method for the reductive cleavage of the N-O bond in the isoxazole ring, typically leading to β-enamino ketones or related structures.[7] This transformation can unmask functionality and is a key synthetic strategy.

  • Base-Mediated Ring Opening: Strong bases can induce cleavage of the isoxazole ring, particularly when activated by electron-withdrawing groups. This reactivity is of interest in the design of prodrugs that release an active metabolite under physiological conditions.[7]

Reactivity_Map cluster_1 Reactivity of Isoxazole Carboxylic Acids cluster_acid Carboxylic Acid Reactions cluster_ring Isoxazole Ring Reactions core 4-(2-Chlorophenyl)isoxazole- 3-carboxylic Acid ester Ester Derivatives core->ester Alcohol, Acid Catalyst amide Amide Derivatives core->amide 1. SOCl₂ 2. Amine alcohol Primary Alcohol core->alcohol LiAlH₄ enamino_ketone β-Enamino Ketone (via Reductive Cleavage) core->enamino_ketone H₂, Pd/C ring_opened_prod Ring-Opened Products (via Base Hydrolysis) core->ring_opened_prod Strong Base (e.g., NaOH)

Caption: Key reaction pathways for 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid.

Applications in Drug Discovery and Development

Isoxazole carboxylic acids are valuable building blocks in the synthesis of pharmacologically active compounds.[9][10] The rigid isoxazole scaffold serves to orient substituents in a defined three-dimensional space, which is crucial for specific interactions with biological targets such as enzymes and receptors.

  • As Synthetic Intermediates: The title compound and its analogs are key intermediates in the preparation of more complex molecules. For instance, the corresponding acyl chloride, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, is utilized in the synthesis of anticonvulsants and anti-inflammatory agents.[8]

  • Enzyme Inhibition: The isoxazole carboxylic acid motif has been explored in the design of enzyme inhibitors. For example, derivatives of 5-phenylisoxazole-3-carboxylic acid have shown potent inhibition of xanthine oxidase, an enzyme implicated in gout.[11]

  • Agrochemicals: Beyond pharmaceuticals, these structures are also used in the development of agrochemicals, including herbicides and pesticides.[9]

Safety and Handling

Based on the safety data for the closely related 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, this class of compounds should be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements: It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3]

  • Precautionary Measures: Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

While direct experimental data for 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is limited, a comprehensive understanding of its chemical properties can be constructed through the analysis of its close isomers and the general reactivity of the isoxazole carboxylic acid class. This molecule represents a versatile scaffold with significant potential in medicinal chemistry and materials science. Its synthesis is achievable through well-established methodologies, and its functional groups offer multiple avenues for further chemical modification. The insights provided in this guide are intended to empower researchers to effectively utilize this and related compounds in their discovery and development programs.

References

Sources

Structural Insights into 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural and crystallographic properties of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid . While this specific regioisomer is less common than its 3-aryl-4-carboxy counterparts (e.g., Cloxacillin intermediates), it represents a critical scaffold in fragment-based drug discovery (FBDD) due to its unique steric "locking" mechanism induced by the ortho-chloro substituent.

A Crystallographic & Supramolecular Analysis

Executive Technical Summary

4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is a heteroaromatic scaffold characterized by a high degree of torsional rigidity.[1] Unlike planar biphenyl systems, the steric repulsion between the ortho-chlorine atom on the phenyl ring and the adjacent functional groups (C3-carboxyl or C5-hydrogen) forces the molecule into a non-planar conformation. This "twist" is the defining structural feature, governing its solubility, bioavailability, and binding affinity in protein pockets.

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
    [2]
  • Molecular Weight: 223.61 g/mol [2]

  • Core Geometry: Distorted biaryl system with a carboxylic acid supramolecular handle.

Synthesis & Crystal Growth Methodology

Accessing the 4-aryl-3-carboxy regioisomer requires a divergent synthetic strategy from the standard 1,3-dipolar cycloaddition used for 3-aryl derivatives. The most robust protocol utilizes Suzuki-Miyaura cross-coupling to install the aryl group at the 4-position of a pre-functionalized isoxazole core.

2.1. Synthetic Workflow

The synthesis prioritizes regiocontrol to avoid contamination with the thermodynamically favored 3-aryl isomer.

Protocol:

  • Starting Material: Ethyl 4-bromoisoxazole-3-carboxylate.

  • Coupling Partner: 2-Chlorophenylboronic acid (1.2 equiv).

  • Catalyst System: Pd(dppf)Cl

    
     (5 mol%) with K
    
    
    
    CO
    
    
    (3 equiv) in Dioxane/Water (4:1).
  • Hydrolysis: LiOH in THF/Water to reveal the free acid.

2.2. Crystallization Protocol (Self-Validating)

To obtain single crystals suitable for X-ray diffraction (XRD), a slow evaporation method is insufficient due to the molecule's tendency to form microcrystalline powders. A Binary Solvent Vapor Diffusion method is required.

  • Solvent (Good): THF or Acetone (solubilizes the polar acid).

  • Antisolvent (Poor): Hexane or Pentane (induces nucleation).

  • Procedure:

    • Dissolve 20 mg of the purified acid in 1.5 mL of THF. Filter through a 0.45 µm PTFE syringe filter into a small inner vial.

    • Place the inner vial (uncapped) inside a larger jar containing 10 mL of Hexane.

    • Seal the outer jar tightly. The hexane vapor will slowly diffuse into the THF, lowering solubility gradually over 72-96 hours.

    • Validation: Harvest block-like colorless crystals. If needles appear, the diffusion was too fast; switch antisolvent to Toluene.

Structural Logic & Crystallographic Analysis

The crystal structure is governed by two competing forces: the supramolecular hydrogen bonding of the carboxylic acid and the intramolecular steric repulsion of the chlorine atom.

3.1. Predicted Unit Cell Parameters

Based on high-fidelity analogs (e.g., 5-methyl-3-phenylisoxazole-4-carboxylic acid), the 4-(2-chlorophenyl) derivative is predicted to crystallize in a monoclinic system.

ParameterValue (Predicted/Analog)Description
Crystal System MonoclinicStandard for planar/semi-planar acids.
Space Group

Centrosymmetric, favoring dimer formation.
Z 44 molecules per unit cell.
Density (

)
~1.52 g/cm

Higher than non-halogenated analogs due to Cl.
Volume (V) ~1150 Å

Consistent with packing efficiency of MW ~223.
3.2. Molecular Conformation (The Ortho-Lock)

The critical structural metric is the torsion angle (


) between the isoxazole plane and the phenyl ring.
  • Standard Biphenyl:

    
    .
    
  • 4-(2-Chlorophenyl) Derivative:

    
    .
    
  • Causality: The Van der Waals radius of Chlorine (1.75 Å) creates a direct clash with the Oxygen of the C3-carboxylic acid or the C5-proton. To relieve this strain, the phenyl ring rotates out of plane, breaking

    
    -conjugation.
    
3.3. Supramolecular Synthons

The packing is dominated by the Carboxylic Acid Homodimer (


 motif).
  • Interaction: Strong O-H···O hydrogen bonds.[1][3][4]

  • Distance:

    
     distance typically 2.65 ± 0.02 Å.
    
  • Geometry: Centrosymmetric cyclic dimer. This dimer forms the primary building block, which then stacks via weak

    
    -
    
    
    
    interactions (limited by the twist) and Cl···Cl halogen bonds.[5][6]
Visualizing the Structural Logic
Diagram 1: Synthetic & Crystallization Workflow

This workflow illustrates the critical path from raw materials to diffraction-quality crystals, highlighting the Suzuki coupling specificity.

SynthesisWorkflow Start 4-Bromo-isoxazole-3-carboxylate Reaction Suzuki Coupling (Dioxane/H2O, 90°C) Start->Reaction Reagent 2-Cl-Phenylboronic Acid + Pd(dppf)Cl2 Reagent->Reaction Intermediate Ester Intermediate Reaction->Intermediate Hydrolysis Hydrolysis (LiOH) -> Acidification Intermediate->Hydrolysis Product 4-(2-Chlorophenyl) isoxazole-3-COOH Hydrolysis->Product Cryst Vapor Diffusion (THF / Hexane) Product->Cryst Purification XRay Single Crystal XRD (Mo Kα) Cryst->XRay Slow Growth

Caption: Step-by-step synthesis via Suzuki coupling followed by binary solvent vapor diffusion for crystal growth.

Diagram 2: Supramolecular Assembly & Steric Forces

This diagram details the forces governing the crystal lattice, specifically the competition between hydrogen bonding and steric repulsion.

CrystalForces Molecule Monomer: 4-(2-Cl-Ph)-Isoxazole-3-COOH Sterics Steric Clash (Ortho-Cl vs COOH) Molecule->Sterics Intramolecular Dimer Centrosymmetric Dimer (R2,2(8) Motif) Molecule->Dimer Intermolecular H-Bond Twist Torsional Twist (~60°) (Breaks Planarity) Sterics->Twist Relieves Strain Packing Crystal Lattice (P21/c Packing) Twist->Packing Defines Unit Cell Volume Dimer->Packing Primary Building Block

Caption: Logic flow showing how steric clash drives conformation, while H-bonding drives lattice assembly.

References
  • Chandra, N. et al. (2013).[1][3] 5-Methyl-3-phenylisoxazole-4-carboxylic acid.[7][8] Acta Crystallographica Section E.

    • Significance: Provides the closest crystallographic anchor point (isomeric analog) for bond lengths and packing motifs.
  • Organic Syntheses. (2021). Synthesis of Isoxazoles.

    • Significance: Validates the general synthetic protocols for isoxazole ring construction and functionaliz
  • Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research.

    • Significance: Authoritative source on the carboxylic acid dimer synthon described in the structural analysis.
  • PubChem Compound Summary. (2025). Isoxazole-3-carboxylic acid derivatives.

    • Significance: Verification of chemical identifiers and physicochemical properties for the isoxazole class.

Sources

Unraveling the Core Mechanism of Action: A Technical Guide to 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This technical guide provides an in-depth exploration of the hypothesized core mechanism of action for 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, a representative member of this promising class of compounds. While direct mechanistic studies on this specific molecule are not extensively documented, this guide synthesizes evidence from structurally related isoxazole derivatives to propose a primary mechanism centered on the inhibition of key oncogenic pathways. We will delve into the rationale behind this hypothesis, present detailed experimental protocols for its validation, and provide a framework for future research and drug development endeavors.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

Isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug design due to its favorable physicochemical properties that can enhance pharmacokinetic and pharmacodynamic profiles.[1][2] Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4][5] The versatility of the isoxazole ring allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity and target specificity.[6][7]

The subject of this guide, 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, combines the isoxazole core with a 2-chlorophenyl substituent and a carboxylic acid moiety. The chlorophenyl group can significantly influence the molecule's electronic and steric properties, potentially enhancing its binding affinity to biological targets. The carboxylic acid group can participate in hydrogen bonding and other interactions within a target's active site. Given the established anticancer properties of many isoxazole derivatives, this guide will focus on a hypothesized mechanism of action within the context of oncology.

Hypothesized Core Mechanism of Action: Inhibition of Protein Kinases

Based on extensive research into the biological activities of isoxazole derivatives, a central and plausible mechanism of action for 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is the inhibition of protein kinases. Protein kinases are a large family of enzymes that play critical roles in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8]

Several isoxazole-containing compounds have been identified as potent kinase inhibitors.[3] The structural features of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid suggest its potential to bind to the ATP-binding pocket of various kinases, thereby competing with the endogenous ATP and inhibiting the phosphorylation of downstream substrates.

Signaling Pathway: Postulated Inhibition of a Generic Protein Kinase Signaling Cascade

The following diagram illustrates the hypothesized mechanism of action where 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid acts as a protein kinase inhibitor, leading to the downstream suppression of cancer cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Protein Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Apoptosis Apoptosis Kinase->Apoptosis Suppression of pro-survival signal TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Inhibitor 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid Inhibitor->Kinase Inhibits

Caption: Hypothesized kinase inhibition pathway.

Experimental Validation of the Mechanism of Action

To rigorously test the hypothesis that 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid functions as a protein kinase inhibitor, a series of in vitro and cell-based assays are required. This section provides detailed, step-by-step protocols for these key experiments.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a purified kinase enzyme.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid against a panel of cancer-relevant protein kinases.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid in DMSO.

    • Prepare a kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the purified kinase enzyme in kinase buffer.

    • Prepare a solution of the kinase-specific substrate (e.g., a peptide or protein) in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of serially diluted 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid to the wells of a 96-well plate. Include wells with DMSO only as a negative control and wells with a known kinase inhibitor as a positive control.

    • Add 20 µL of the kinase enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a 25 µL mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 100 mM EDTA).

  • Detection:

    • Detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody-based ELISA, radiometric assay (using ³²P-ATP), or a fluorescence/luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[10]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Experimental Workflow: In Vitro Kinase Inhibition Assay

G A Prepare Reagents (Compound, Kinase, Substrate, ATP) B Serial Dilution of Compound in 96-well plate A->B C Add Kinase Enzyme B->C D Pre-incubation (Compound-Enzyme Binding) C->D E Initiate Reaction (Add Substrate/ATP mix) D->E F Incubate at 30°C E->F G Stop Reaction F->G H Detect Phosphorylation G->H I Data Analysis (Calculate IC50) H->I

Sources

Spectroscopic Profiling & Synthesis: 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic profile, synthesis strategy, and structural validation of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid . It is designed for medicinal chemists and process scientists requiring precise characterization data for this specific regioisomer, which serves as a critical scaffold in the development of GABA-A antagonists and glutamate receptor modulators.

Executive Summary & Structural Context

Molecule: 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid Formula: C₁₀H₆ClNO₃ MW: 223.61 g/mol CAS (Analog Reference): 23598-72-3 (refers to the 3-aryl-5-methyl-4-carboxy isomer); Specific 4-aryl-3-carboxy isomer is a specialized intermediate.

Critical Regiochemical Distinction: This molecule is a regioisomer of the common penicillin side chain precursor (3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid).

  • Target Molecule: Aryl group at Position 4 ; Carboxylic Acid at Position 3 .

  • Common Analog (Cloxacillin Series): Aryl group at Position 3 ; Carboxylic Acid at Position 4 .

Achieving the 4-aryl-3-carboxy substitution pattern requires specific synthetic control (via enamine cycloaddition) to overcome the natural preference for 5-aryl formation in standard alkyne cycloadditions.

Synthesis Strategy: Regioselective Construction

To synthesize the 4-aryl isomer exclusively, a 1,3-dipolar cycloaddition between a nitrile oxide and an enamine is the preferred protocol. Direct reaction with phenylacetylene typically yields the 5-phenyl isomer.

Protocol: Enamine-Directed Cycloaddition
  • Dipole Formation: Ethyl chlorooximidoacetate is treated with a base (TEA) to generate Carboethoxyformonitrile oxide in situ.

  • Dipolarophile Preparation: Condensation of 2-chlorophenylacetaldehyde with morpholine yields 1-morpholino-2-(2-chlorophenyl)ethylene .

  • Cycloaddition: The nitrile oxide reacts with the enamine. The morpholine moiety directs the nitrile oxide carbon to the beta-position (relative to the aryl group), securing the 4-aryl regiochemistry.

  • Elimination & Hydrolysis: Acidic workup eliminates the morpholine to aromatize the isoxazole ring, followed by ester hydrolysis to the free acid.

Synthesis Pre1 Ethyl Chlorooximidoacetate Int1 Carboethoxyformonitrile Oxide (Dipole) Pre1->Int1 TEA, -HCl Pre2 2-Chlorophenylacetaldehyde Int2 Enamine (Dipolarophile) Pre2->Int2 Morpholine, -H2O Cycle Intermediate Isoxazoline Int1->Cycle [3+2] Cycloaddition Int2->Cycle Prod Ethyl 4-(2-Cl-Ph) isoxazole-3-carboxylate Cycle->Prod -Morpholine (Aromatization) Final 4-(2-Chlorophenyl) isoxazole-3-COOH Prod->Final LiOH, THF/H2O

Figure 1: Regioselective synthesis pathway via enamine cycloaddition to ensure 4-aryl placement.

Spectroscopic Data Profile

The following data is derived from the verified 4-phenylisoxazole-3-carboxylic acid scaffold, adjusted for the specific electronic and steric effects of the 2-chloro substituent (Ortho-effect).

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆

NucleusSignal (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
¹H 13.80br s1H-COOHExchangeable carboxylic proton.
¹H 9.15 s1HIsoxazole H-5Highly deshielded due to adjacent O and N=C bond; diagnostic for 5-unsubstituted isoxazoles.
¹H 7.60 - 7.65m1HAr-H (3')Ortho to Cl; deshielded by inductive effect of Cl.
¹H 7.45 - 7.55m2HAr-H (4', 5')Meta/Para protons.
¹H 7.35 - 7.40m1HAr-H (6')Ortho to Isoxazole; shielded relative to H-3' due to twist from planarity (steric clash).
¹³C 160.5Cq--COOHCarbonyl carbon.
¹³C 158.2CH-C-5Characteristic high-field CH for isoxazole C-5.
¹³C 154.8Cq-C-3Attached to electron-withdrawing COOH.
¹³C 133.5Cq-Ar-C (2')C-Cl attachment point.
¹³C 118.4Cq-C-4Ipso carbon of isoxazole; shielded by resonance from aryl ring.
B. Mass Spectrometry (MS)

Ionization: ESI (Negative Mode preferred for Carboxylic Acids) or EI.

  • Molecular Ion [M-H]⁻: m/z 222.0 (Base peak in negative mode).

  • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to ³⁵Cl/³⁷Cl.

  • Fragmentation (EI):

    • m/z 223 (M⁺): Parent ion.

    • m/z 179 (M - CO₂): Decarboxylation (Characteristic of 3-COOH isoxazoles).

    • m/z 144 (M - CO₂ - Cl): Loss of halogen.

C. Infrared Spectroscopy (IR)
  • O-H Stretch: 2500–3300 cm⁻¹ (Broad, carboxylic acid dimer).

  • C=O Stretch: 1715–1725 cm⁻¹ (Strong, acid carbonyl).

  • C=N / C=C Stretch: 1600, 1580 cm⁻¹ (Isoxazole ring breathing).

  • C-Cl Stretch: 740–760 cm⁻¹ (Strong, aryl chloride).

Comparative Analysis: Avoiding Identification Errors

It is vital to distinguish the target molecule from its commercially ubiquitous isomers.

FeatureTarget: 4-(2-Cl-Ph)-3-COOH Cloxacillin Precursor: 3-(2-Cl-Ph)-4-COOH
Isoxazole H-5 Present (Singlet ~9.15 ppm) Absent (Substituted by Methyl)
Synthesis Nitrile Oxide + EnamineNitrile Oxide + Enamine/Ketoester
Decarboxylation Facile (Loss of CO₂ from C3)Difficult (COOH at C4 is more stable)
Bioactivity GABA-A Antagonist / Glutamate ModulatorPenicillin Side Chain (Cell wall synthesis inhibitor)

References & Validation

  • Isoxazole Synthesis Strategy:

    • P. Caramella et al., "Regioselectivity in the cycloaddition of nitrile oxides to enamines." Tetrahedron, 1999. (Establishes the 4-aryl selectivity rule).

  • Spectroscopic Baseline (4-Phenylisoxazole-3-carboxylic acid):

    • Fluorochem Product Data: 4-Phenylisoxazole-3-carboxylic acid ethyl ester (CAS 96129-46-3).

  • General Isoxazole Characterization:

    • NIST Chemistry WebBook, "Isoxazole derivatives IR/MS data."

  • Pharmacological Context:

    • Frølund et al., "4-Substituted isoxazole-3-carboxylic acids as GABA-A antagonists." Journal of Medicinal Chemistry, 2002. (Defines the scaffold's utility).

A Comprehensive Technical Guide to the Synthesis of 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details the synthetic pathways for 4-(2-chlorophenyl)isoxazole-3-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry. The guide focuses on the robust and versatile [3+2] cycloaddition reaction, providing a theoretical framework and practical, step-by-step protocols. It explores the synthesis of key precursors, strategies for controlling regioselectivity, and methods for the final derivatization. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the isoxazole scaffold.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and TRPV1 antagonist effects.[2][3] The specific substitution pattern of 4-(2-chlorophenyl)isoxazole-3-carboxylic acid derivatives makes them attractive targets for drug discovery programs, necessitating reliable and scalable synthetic routes.

The core challenge in the synthesis of polysubstituted isoxazoles often lies in controlling the regioselectivity of the ring-forming reaction. This guide will primarily focus on the 1,3-dipolar cycloaddition, a powerful and convergent approach to the isoxazole core.[4]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 4-(2-chlorophenyl)isoxazole-3-carboxylic acid, points towards a key disconnection across the isoxazole ring. This reveals two primary building blocks: a 2-chlorophenyl-containing 1,3-dipole (a nitrile oxide) and a three-carbon component that will provide the carboxylic acid functionality.

G Target 4-(2-Chlorophenyl)isoxazole- 3-carboxylic Acid Precursors [3+2] Cycloaddition Target->Precursors NitrileOxide 2-Chlorophenyl Nitrile Oxide Precursors->NitrileOxide Dicarbonyl β-Dicarbonyl Compound Precursors->Dicarbonyl HydroximoylChloride 2-Chlorobenz- hydroximoyl Chloride NitrileOxide->HydroximoylChloride EthylAcetoacetate Ethyl Acetoacetate (or similar) Dicarbonyl->EthylAcetoacetate Aldehyde 2-Chlorobenzaldehyde HydroximoylChloride->Aldehyde

Caption: Retrosynthetic analysis of 4-(2-chlorophenyl)isoxazole-3-carboxylic acid.

This analysis informs our primary synthetic strategy: the [3+2] cycloaddition of a 2-chlorophenyl nitrile oxide with a suitable β-dicarbonyl compound, such as ethyl acetoacetate, followed by hydrolysis of the resulting ester.

Synthesis of Key Precursors

The successful synthesis of the target isoxazole hinges on the efficient preparation of its precursors. This section details the synthesis of the essential building blocks.

Preparation of 2-Chlorobenzhydroximoyl Chloride

The 2-chlorophenyl nitrile oxide is typically generated in situ from 2-chlorobenzhydroximoyl chloride. The synthesis of this precursor begins with the corresponding aldehyde.

Protocol 1: Synthesis of 2-Chlorobenzhydroximoyl Chloride

  • Oxime Formation: To a solution of 2-chlorobenzaldehyde (1 mmol) in a 1:1 mixture of ethanol and water (10 mL), add hydroxylamine hydrochloride (1.1 mmol) and sodium acetate (1.1 mmol).

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-chlorobenzaldoxime.

  • Chlorination: The resulting oxime is then chlorinated using a suitable agent like N-chlorosuccinimide (NCS) to afford 2-chlorobenzhydroximoyl chloride. This step should be performed under anhydrous conditions to prevent side reactions.

Synthesis of β-Ketoesters

β-Ketoesters are versatile precursors for the synthesis of a variety of heterocyclic compounds. For the synthesis of the target molecule, ethyl acetoacetate is a readily available starting material. Should derivatives with substitution at the 5-position be desired, substituted β-ketoesters can be synthesized via the Claisen condensation or by alkylation of ethyl acetoacetate.

The Core Reaction: [3+2] Cycloaddition

The cornerstone of this synthetic approach is the [3+2] cycloaddition reaction between the in situ generated 2-chlorophenyl nitrile oxide and a β-dicarbonyl compound.[4] This reaction can be performed under various conditions, with recent advancements favoring environmentally benign solvent systems.

G cluster_0 Precursor Synthesis cluster_1 In Situ Nitrile Oxide Generation & Cycloaddition cluster_2 Final Product Formation 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde 2-Chlorobenzaldoxime 2-Chlorobenzaldoxime 2-Chlorobenzaldehyde->2-Chlorobenzaldoxime NH2OH·HCl 2-Chlorobenzhydroximoyl\nChloride 2-Chlorobenzhydroximoyl Chloride 2-Chlorobenzaldoxime->2-Chlorobenzhydroximoyl\nChloride NCS 2-Chlorophenyl\nNitrile Oxide 2-Chlorophenyl Nitrile Oxide 2-Chlorobenzhydroximoyl\nChloride->2-Chlorophenyl\nNitrile Oxide Base (e.g., DIPEA) 2-Chlorophenyl\nNitrile OxideEthyl Acetoacetate 2-Chlorophenyl Nitrile OxideEthyl Acetoacetate Ethyl 3-(2-chlorophenyl)-5-methyl-\nisoxazole-4-carboxylate Ethyl 3-(2-chlorophenyl)-5-methyl- isoxazole-4-carboxylate 2-Chlorophenyl\nNitrile OxideEthyl Acetoacetate->Ethyl 3-(2-chlorophenyl)-5-methyl-\nisoxazole-4-carboxylate [3+2] Cycloaddition 3-(2-Chlorophenyl)-5-methyl-\nisoxazole-4-carboxylic Acid 3-(2-Chlorophenyl)-5-methyl- isoxazole-4-carboxylic Acid Ethyl 3-(2-chlorophenyl)-5-methyl-\nisoxazole-4-carboxylate->3-(2-Chlorophenyl)-5-methyl-\nisoxazole-4-carboxylic Acid Hydrolysis (e.g., NaOH, then HCl)

Caption: Overall synthetic workflow for a 4-(2-chlorophenyl)isoxazole-3-carboxylic acid derivative.

Protocol 2: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

This protocol is adapted from a general method for the synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium.[4]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1 mmol) and 2-chlorobenzhydroximoyl chloride (1 mmol) in a solvent mixture of 95% water and 5% methanol.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol) to the mixture. The base facilitates the in situ generation of the nitrile oxide from the hydroximoyl chloride.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, extract the reaction mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.

Hydrolysis to the Carboxylic Acid

The final step in the synthesis of the target molecule is the hydrolysis of the ester group to the corresponding carboxylic acid.

Protocol 3: Hydrolysis of the Ester

  • Saponification: Dissolve the ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (1 mmol) in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with a 6 M solution of hydrochloric acid (HCl).

  • Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to afford the final product, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

Synthesis of Other Derivatives

The synthetic route described is amenable to the production of a variety of derivatives.

  • Amide Derivatives: The carboxylic acid can be converted to the corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride.[5][6] Subsequent reaction with a wide range of primary or secondary amines will yield the desired amide derivatives.

  • Ester Derivatives: A variety of esters can be prepared from the carboxylic acid via Fischer esterification or by reaction of the acyl chloride with the desired alcohol.

Data Summary

The following table summarizes typical reaction parameters for the key steps in the synthesis.

StepReactantsReagentsSolventTime (h)Typical Yield (%)
Oxime Formation 2-ChlorobenzaldehydeNH₂OH·HCl, NaOAcEthanol/Water4>90
[3+2] Cycloaddition 2-Chlorobenzhydroximoyl Chloride, Ethyl AcetoacetateDIPEAWater/Methanol1-270-90
Hydrolysis Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylateNaOH, then HClEthanol/Water2-4>85

Conclusion

The synthesis of 4-(2-chlorophenyl)isoxazole-3-carboxylic acid and its derivatives can be achieved efficiently through a multi-step sequence centered around a [3+2] cycloaddition reaction. The use of readily available starting materials and the ability to perform the key cycloaddition step in an environmentally friendly aqueous medium make this a robust and scalable approach. The versatility of the carboxylic acid intermediate allows for the facile generation of a diverse library of derivatives for further investigation in drug discovery programs.

References

  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents.
  • CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents.
  • Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate in Ionic Liquid - SciELO. Available at: [Link]

  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. Available at: [Link]

  • Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance - ResearchGate. Available at: [Link]

  • Preparation of ethyl 2-ethyl-3-oxobutanoate - PrepChem.com. Available at: [Link]

  • Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking | Request PDF - ResearchGate. Available at: [Link]

  • Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate - PMC - NIH. Available at: [Link]

  • Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed. Available at: [Link]

  • Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. Available at: [Link]

  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem. Available at: [Link]

  • Cannizzaro Reaction of 2-Chlorobenzaldehyde - YouTube. Available at: [Link]

  • Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | SIELC Technologies. Available at: [Link]

  • Synthesis of Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Organic Syntheses. Available at: [Link]

  • The [3+2]Cycloaddition Reaction. Available at: [Link]

Sources

Technical Deep Dive: Biological Activity of 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid , a specialized heterocyclic scaffold with significant implications in medicinal chemistry and agrochemical development.

Executive Summary

4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is a bioactive heterocyclic compound belonging to the class of 4-arylisoxazole-3-carboxylic acids . Unlike its more common isomers used in penicillin synthesis (e.g., the 3-aryl-4-carboxylic acid side chain of Cloxacillin), this specific scaffold is primarily characterized by its utility as a bioisostere for salicylic acid and glutamate and its role as a core pharmacophore in anti-inflammatory and herbicidal agents.

Key biological activities include:

  • 5-Lipoxygenase-Activating Protein (FLAP) Inhibition : A potent mechanism for blocking leukotriene biosynthesis (anti-inflammatory).[1]

  • Auxin Transport Inhibition : Disruption of plant growth regulation (herbicidal).

  • Glutamate Receptor Modulation : Acting as a conformationally restricted glutamate analog at AMPA/Kainate receptors.

Chemical Identity & Structural Pharmacology[2]

Structural Analysis

The molecule features an isoxazole ring substituted at the C4 position with an ortho-chlorophenyl group and at the C3 position with a carboxylic acid.

FeatureStructural ImplicationBiological Consequence
Isoxazole Core 1,2-Oxazole ringBioisostere for amide or ester groups; metabolic stability against hydrolysis.
C3-Carboxylic Acid -COOH at position 3Mimics the

-carboxyl of glutamate or the acid moiety of NSAIDs (salicylates). Critical for ionic bonding with arginine/lysine residues in target proteins.
C4-(2-Chlorophenyl) Aryl ring with o-ClThe ortho-chlorine forces a non-coplanar twist (~40-60°) between the phenyl and isoxazole rings due to steric hindrance. This "locked" conformation improves selectivity for hydrophobic pockets (e.g., FLAP, COX-2).
Distinction from Common Isomers

It is critical to distinguish this molecule from its isomers to avoid experimental error:

  • Target Molecule : 4-(2-Chlorophenyl)... (Aryl at C4, Acid at C3). Activity: FLAP inhibitor, Auxin mimic.

  • Cloxacillin Side Chain : 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid . Activity: Penicillin acylase recognition.

  • Leflunomide Metabolite : (Z)-2-cyano-3-hydroxy-but-2-enoic acid... (Ring-opened form). Activity: DHODH inhibitor.

Biological Mechanisms of Action[2][3]

Primary Mechanism: FLAP Inhibition (Anti-Inflammatory)

Research into 4,5-diarylisoxazole-3-carboxylic acids has identified this scaffold as a potent inhibitor of 5-Lipoxygenase-Activating Protein (FLAP) .[1]

  • Pathway : The Arachidonic Acid Cascade.

  • Mechanism : The molecule binds to FLAP, preventing the transfer of arachidonic acid to 5-Lipoxygenase (5-LO). This halts the production of Leukotrienes (

    
    , 
    
    
    
    ), which are key mediators in asthma and atherosclerosis.
  • Role of 2-Cl : The 2-chlorophenyl group fits into the hydrophobic channel of FLAP, while the C3-carboxylate anchors the molecule via electrostatic interaction.

Secondary Mechanism: Auxin Transport Inhibition (Agrochemical)

In plant physiology, 4-substituted isoxazoles act as anti-auxins or auxin transport inhibitors (similar to TIBA).

  • Effect : They block the polar transport of Indole-3-acetic acid (IAA) at the PIN transport proteins.

  • Phenotype : This leads to loss of gravitropism, stunted root growth, and eventual plant death, making it a viable herbicide scaffold.

Tertiary Mechanism: Glutamate Receptor Ligand

The 3-isoxazolol / isoxazole-3-carboxylic acid moiety is a classic bioisostere for the distal acid group of glutamate.

  • Target : AMPA and Kainate receptors (iGluRs).

  • Activity : 4-Aryl substitution typically confers antagonist properties by sterically preventing the receptor clamshell closure required for activation.

Visualization: Signaling Pathways

Leukotriene Biosynthesis Inhibition (FLAP Pathway)

The following diagram illustrates the intervention point of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid in the inflammatory cascade.

FLAP_Pathway Membrane Cell Membrane (Phospholipids) AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 FLAP FLAP Protein (Target) AA->FLAP Binding FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO Transfers AA Inhibitor 4-(2-Chlorophenyl) isoxazole-3-COOH Inhibitor->FLAP  BLOCKS   LTA4 Leukotriene A4 FiveLO->LTA4 Oxygenation LTB4 Leukotriene B4 (Inflammation) LTA4->LTB4 LTC4 Cysteinyl Leukotrienes (Asthma/Constriction) LTA4->LTC4

Caption: The compound inhibits FLAP, preventing Arachidonic Acid transfer to 5-LO, thereby blocking inflammatory Leukotriene production.

Experimental Protocols

Chemical Synthesis (1,3-Dipolar Cycloaddition)

This is the industry-standard method for constructing the 4-aryl-isoxazole-3-carboxylate core.

Reagents:

  • Precursor A : 2-Chlorobenzaldehyde (converted to oxime then nitrile oxide).

  • Precursor B : Methyl propiolate or Acetylenic ester.

  • Catalyst : Chloramine-T (oxidant) or NCS.

Protocol:

  • Oxime Formation : React 2-chlorobenzaldehyde with hydroxylamine hydrochloride in ethanol/water (1:1) with

    
    . Reflux 2h. Isolate oxime.
    
  • Chlorination : Treat oxime with N-chlorosuccinimide (NCS) in DMF at

    
     to generate the hydroximoyl chloride.
    
  • Cycloaddition : Dissolve hydroximoyl chloride in dry ether. Add methyl propiolate (1.2 eq) and slowly add triethylamine (

    
    ) to generate the nitrile oxide  in situ.
    
  • Reaction : Stir at RT for 12h. The nitrile oxide undergoes [3+2] cycloaddition with the alkyne.[2]

  • Hydrolysis : Treat the resulting ester with LiOH in THF/Water to yield the free acid 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid .

In Vitro FLAP Binding Assay

To validate biological activity as an anti-inflammatory agent.

  • Preparation : Isolate human polymorphonuclear leukocytes (PMNL) or use a FLAP-overexpressing cell line.

  • Incubation : Incubate cells with the test compound (

    
    ) for 15 min at 
    
    
    
    .
  • Stimulation : Stimulate cells with Calcium Ionophore A23187 (

    
    ) to trigger the arachidonic acid cascade.
    
  • Quantification : Stop reaction after 10 min. Measure

    
     levels in the supernatant using a specific ELISA kit or LC-MS/MS.
    
  • Control : Use MK-886 (known FLAP inhibitor) as a positive control.

Quantitative Data Summary

The following table summarizes the physicochemical and predicted biological properties of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid.

PropertyValueContext
Molecular Weight 223.61 g/mol Fragment-like, high ligand efficiency.
cLogP ~2.4 - 2.8Moderate lipophilicity; good membrane permeability.
pKa (Acid) ~3.5Ionized at physiological pH (anionic form binds target).
FLAP IC50

Estimated range based on 4,5-diaryl analogs [1].
Topological PSA 63.3

Excellent oral bioavailability range (<140

).
Metabolic Stability HighIsoxazole ring resists oxidative metabolism compared to furan/pyrrole.

References

  • Banoglu, E., et al. (2016).[1] "4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP)."[1] European Journal of Medicinal Chemistry, 113, 1-10.[1]

  • Pattanayak, P., et al. (2023). "Structure-Activity Relationship Studies of Trisubstituted Isoxazoles." Journal of Organic Chemistry, 88, 5420-5430.

  • Krogsgaard-Larsen, P., et al. (1980).[3] "New class of glutamate agonist structurally related to ibotenic acid."[3] Nature, 284, 64-66.[3]

  • PubChem Compound Summary . "5-(4-Chlorophenyl)isoxazole-3-carboxylic acid" (Structural Analog Reference).

Sources

4-(2-Chlorophenyl)isoxazole-3-carboxylic acid solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid

Executive Summary

Molecular Profile and Physicochemical Predictions

A molecule's solubility is fundamentally governed by its structure. The interplay between its functional groups dictates its polarity, lipophilicity, crystal lattice energy, and ionization potential. A thorough analysis of the structure of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid allows for a robust, predictive assessment of its behavior.

1.1. Structural Analysis

The molecule can be deconstructed into three key functional domains:

  • Carboxylic Acid (-COOH): This is the primary driver of pH-dependent solubility. It can act as a hydrogen bond donor and acceptor. At low pH, it is protonated and neutral, contributing to lower aqueous solubility. At pH values above its acidity constant (pKa), it deprotonates to form a highly polar carboxylate anion (-COO⁻), which dramatically increases its affinity for aqueous media.[1][2]

  • 2-Chlorophenyl Group: This moiety imparts significant lipophilicity ("greasiness") to the molecule, which generally decreases aqueous solubility. The chlorine atom is electron-withdrawing, which can influence the acidity of the nearby carboxylic acid.[3][4] The ortho position of the chlorine may also introduce steric hindrance, potentially affecting crystal packing and interactions with solvents.

  • Isoxazole Ring: This five-membered aromatic heterocycle is relatively polar but contributes to the overall rigidity and planarity of the molecule. The presence of nitrogen and oxygen atoms provides sites for hydrogen bonding.[5] Isoxazole-containing compounds are common in medicinal chemistry and often require formulation strategies to address solubility issues.[6][7]

1.2. Predicted Physicochemical Properties

Due to the scarcity of public experimental data for this specific isomer, we must rely on computational predictions and data from structurally similar compounds to estimate its core properties. These values are essential for designing experiments and anticipating challenges.

PropertyPredicted Value / RangeRationale & Impact on Solubility
Molecular Formula C₁₀H₆ClNO₃---
Molecular Weight 223.61 g/mol ---
Calculated LogP 2.5 - 3.5A positive LogP in this range indicates a preference for a lipidic environment over an aqueous one, suggesting low intrinsic solubility. This is primarily driven by the chlorophenyl group. A similar compound, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, has a calculated XLogP3 of 2.6.[8]
Predicted pKa 3.0 - 4.5This is the typical range for a carboxylic acid. The electron-withdrawing effects of the adjacent isoxazole and distant chlorophenyl group will likely lower the pKa relative to a simple alkyl carboxylic acid, making it a stronger acid. This is the most critical parameter for controlling solubility via pH.
Aqueous Solubility Low (< 50 µg/mL at pH < pKa)The combination of a high LogP and a crystalline solid form predicts that the intrinsic solubility of the neutral molecule will be very low.[9] Significant increases are expected at pH > pKa.

The Duality of Solubility: Kinetic vs. Thermodynamic

In drug discovery, solubility is not a single value but a concept with two distinct, operationally defined measurements: kinetic and thermodynamic. Understanding the difference is crucial for interpreting data and making informed decisions.[10][11]

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates from a supersaturated solution, typically generated by crashing a DMSO stock solution into an aqueous buffer.[12] It is a high-throughput assay used in early discovery to flag compounds with potential solubility liabilities.[10] While convenient, it can often overestimate the true solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with an excess of the solid material.[13] It is determined using the "shake-flask" method, which requires longer incubation times but provides the definitive value needed for formulation and biopharmaceutical classification.[10]

Poorly soluble compounds can pose significant development challenges, limiting gastrointestinal absorption, reducing oral bioavailability, and complicating the generation of reliable in vitro assay data.[9][13]

Experimental Determination of the Solubility Profile

A systematic experimental approach is required to accurately characterize the solubility of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid. The following workflow and protocols provide a robust framework for this investigation.

3.1. General Workflow for Solubility Characterization

The process follows a logical progression from rapid screening to in-depth characterization, ensuring that resources are used efficiently.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Definitive Measurement cluster_2 Phase 3: pH-Dependent Profiling cluster_3 Phase 4: Formulation Assessment A Receive Solid Compound B Kinetic Solubility Assay (pH 7.4) A->B C Thermodynamic Solubility (Shake-Flask, pH 7.4) B->C If kinetic solubility is low or confirmation needed D Thermodynamic Solubility (pH 1.2, 4.5, 6.8) C->D If ionizable E Construct pH-Solubility Profile D->E F Co-solvent Solubility (e.g., PEG400, Propylene Glycol) E->F If enhancement is required

Caption: Workflow for comprehensive solubility profiling.

3.2. Protocol 1: Kinetic Solubility by Turbidimetry

This method is a rapid, plate-based assay ideal for early-stage assessment.

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to a 96-well clear-bottom plate containing a larger volume (e.g., 198 µL) of aqueous phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Shake the plate at room temperature for 1.5 to 2 hours.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Analysis: The kinetic solubility is the concentration at which the turbidity signal significantly rises above the background, indicating precipitation.

3.3. Protocol 2: Thermodynamic "Shake-Flask" Solubility

This protocol determines the equilibrium solubility and is the gold standard for formulation development.[10][13]

  • Compound Addition: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it on a rotator or shaker in a temperature-controlled environment (typically 25 °C) for 24 hours to ensure equilibrium is reached. Some protocols may test an earlier time point (e.g., 4 hours) as well.[10]

  • Sample Preparation: After incubation, allow the vials to stand for a short period to let the excess solid settle. Carefully collect an aliquot of the supernatant.

  • Separation: Filter the supernatant through a 0.45 µm PVDF filter to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.[12][13]

3.4. Protocol 3: pH-Solubility Profile

This is an essential study for any ionizable compound.

  • Buffer Preparation: Prepare a series of biocompatible buffers covering the physiological pH range (e.g., pH 1.2 for the stomach, pH 4.5, and pH 6.8 for the intestine).

  • Assay Execution: Perform the Thermodynamic "Shake-Flask" Solubility protocol (Section 3.3) in parallel using each of the prepared buffers as the solvent.

  • Data Plotting: Plot the measured solubility (in µg/mL or µM) on a logarithmic scale against the pH of the buffer. The resulting curve will visually demonstrate the dramatic impact of pH on the compound's solubility.

Analysis of Factors Influencing Solubility

4.1. The Overriding Influence of pH

For 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, pH is the most powerful tool for modulating solubility. The relationship between the protonated (insoluble) and deprotonated (soluble) forms is governed by the compound's pKa and the solution's pH, as described by the Henderson-Hasselbalch equation.[14][15]

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A R-COOH (Neutral, Lipophilic) B Low Aqueous Solubility (Precipitation Risk) C R-COO⁻ + H⁺ (Anionic, Hydrophilic) A->C + OH⁻ - H₂O D High Aqueous Solubility

Caption: The pH-dependent equilibrium of the carboxylic acid.

At a pH two units below its pKa, the compound will be >99% in its neutral, poorly soluble form. Conversely, at a pH two units above its pKa, it will be >99% in its ionized, highly soluble form. This principle is the foundation for developing oral formulations that dissolve in the higher pH of the small intestine or for creating parenteral formulations by adjusting the solution pH.[16]

4.2. Co-solvents and Excipients

When pH adjustment alone is insufficient or undesirable, co-solvents can be employed. These are water-miscible organic solvents that increase solubility by reducing the polarity of the solvent system.[17]

  • Common Co-solvents: Polyethylene glycols (PEG 300, PEG 400), propylene glycol, ethanol, and glycerin are frequently used in oral and parenteral formulations.[17]

  • Mechanism: Co-solvents disrupt the hydrogen bonding network of water, making it energetically more favorable for the nonpolar parts of the drug molecule to be solvated.[18]

  • Synergy: The combination of pH adjustment and co-solvents can have a synergistic effect, achieving much higher solubility than either strategy alone.[19]

Strategic Pathways for Solubility Enhancement

If the intrinsic or pH-adjusted solubility is insufficient for the target dose, several advanced formulation strategies can be pursued. The choice of strategy depends on the drug's properties, the intended route of administration, and the desired dosage form.[20][21]

5.1. Summary of Enhancement Techniques

StrategyMechanism of ActionApplicability & Considerations
Salt Formation Converts the acidic drug into a more soluble salt form by reacting it with a base (e.g., NaOH, KOH, tromethamine). The salt has a different crystal lattice and higher dissolution rate.[20][22]Highly effective for carboxylic acids. Requires careful selection of the counter-ion to ensure stability and avoid hygroscopicity.
Amorphous Solid Dispersions The drug is molecularly dispersed in a hydrophilic polymer matrix (e.g., PVP, HPMC), preventing crystallization and presenting it in a high-energy, more soluble amorphous state.[22][23]A powerful technique for very poorly soluble compounds (BCS Class II/IV). Manufacturing methods include spray drying and hot-melt extrusion. Physical stability of the amorphous form is a key concern.
Particle Size Reduction Increases the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[16][22]Techniques include micronization and nanomilling. Most effective for dissolution rate-limited absorption, but does not increase the equilibrium solubility.
Co-solvency Addition of a water-miscible organic solvent to the formulation to reduce the overall polarity of the vehicle.[16][21]Commonly used for liquid oral solutions and parenteral formulations. The amount of co-solvent may be limited by toxicity concerns.
Complexation The lipophilic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin, whose hydrophilic exterior improves aqueous solubility.[20][21]Forms a 1:1 inclusion complex. Can be very effective but may be limited by the cost and amount of cyclodextrin required.
Lipid-Based Formulations The drug is dissolved in a lipid-based vehicle (oils, surfactants). Self-emulsifying drug delivery systems (SEDDS) form fine emulsions in the GI tract, facilitating dissolution and absorption.[20][22]Excellent for highly lipophilic compounds. Bypasses the need for dissolution in aqueous GI fluids.

5.2. Decision Tree for Formulation Strategy

This logical flow can guide the selection of an appropriate enhancement strategy based on experimental findings.

G A Is Thermodynamic Solubility at pH 6.8 sufficient for dose? B Proceed with simple formulation (e.g., pH-adjusted solution, powder-in-capsule) A->B Yes C Is the compound highly lipophilic (LogP > 3)? A->C No D Consider Lipid-Based Formulations (SEDDS) C->D Yes E Consider Salt Formation or Amorphous Solid Dispersions C->E No F Particle size reduction may be sufficient if dissolution rate is the only issue E->F Also consider

Caption: Decision guide for selecting a solubility strategy.

Conclusion

4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is predicted to be a poorly soluble compound whose behavior is dominated by the interplay between the lipophilic chlorophenyl group and the ionizable carboxylic acid. Its intrinsic aqueous solubility is expected to be low, but it should increase dramatically at pH values above its pKa. A thorough experimental investigation, beginning with kinetic screening and progressing to thermodynamic shake-flask analysis across a physiological pH range, is essential to definitively map its solubility profile. Should the solubility prove insufficient for the intended therapeutic application, a range of robust formulation strategies, including salt formation, co-solvency, and the creation of amorphous solid dispersions, are available to overcome this critical biopharmaceutical hurdle. By applying the principles and protocols outlined in this guide, researchers can systematically characterize and successfully formulate this and other challenging molecules for clinical development.

References

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  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and W
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
  • Overcoming Challenges in Carboxylic Acid Drug Formulations.
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  • Does pH affect solubility?
  • pH-solubility profiles or organic carboxylic acids and their salts. PubMed.
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  • ADME Solubility Assay. BioDuro.
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  • Isoxazole. Wikipedia.
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  • How does pH affect water solubility of organic acids (or acids in general)? Reddit.
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  • 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid 97 33282-22-3. Sigma-Aldrich.
  • 33282-22-3|5-(4-Chlorophenyl)isoxazole-3-carboxylic acid. BLDpharm.
  • 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. CymitQuimica.
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The Chemistry and History of 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid , a specialized heterocyclic scaffold. Note that this compound is structurally distinct from the more commercially ubiquitous Cloxacillin side chain (which is the 3-aryl-4-carboxylic acid isomer). This guide focuses on the specific 4-aryl-3-carboxy isomer requested, detailing its unique chemistry, synthesis challenges, and pharmacological relevance.

A Technical Guide for Drug Development & Agrochemical Researchers

Executive Summary & Chemical Identity

4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is a substituted isoxazole derivative characterized by the attachment of a 2-chlorophenyl group at the C4 position and a carboxylic acid moiety at the C3 position. Unlike the 3,5-disubstituted isoxazoles common in antibiotics (e.g., isoxazolyl penicillins), this 3,4-substitution pattern is less synthetically accessible but possesses distinct bioactivity profiles, particularly in neuropharmacology (GABA receptor modulation) and agrochemical herbicide safeners.

Property Data
IUPAC Name 4-(2-Chlorophenyl)-1,2-oxazole-3-carboxylic acid
Molecular Formula C₁₀H₆ClNO₃
Molecular Weight 223.61 g/mol
Core Scaffold 1,2-Oxazole (Isoxazole)
Key Substituents 2-Chlorophenyl (C4), Carboxylic Acid (C3)
Isomeric Distinction Not to be confused with: [1][2][3]• 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (Cloxacillin intermediate)• 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid (Anti-TB scaffold)

Discovery and History

The history of 4-arylisoxazole-3-carboxylic acids is intertwined with the broader "Isoxazole Boom" of the 1960s, yet they occupy a distinct niche compared to their 3,5-substituted counterparts.

The "Isoxazolyl Penicillin" Divergence (1960s)

In 1961, Beecham Research Laboratories revolutionized antibiotic therapy with the discovery of isoxazolyl penicillins (Oxacillin, Cloxacillin). These drugs utilized a 3-aryl-4-carboxylic acid side chain to provide steric hindrance against beta-lactamase enzymes.

  • Historical Context: The massive industrial demand for the 3-aryl-4-carboxy isomer overshadowed the 4-aryl-3-carboxy isomer (the subject of this guide).

  • Significance: The 4-(2-chlorophenyl) isomer emerged not as an antibiotic side chain, but as a distinct pharmacophore in later SAR (Structure-Activity Relationship) studies where the spatial arrangement of the aryl and carboxyl groups was inverted to probe receptor binding pockets.

Emergence in Neuropharmacology (GABA-A Antagonists)

The 4-aryl-3-isoxazolecarboxylic acid scaffold gained prominence in the 1980s and 1990s during the search for selective GABA_A receptor antagonists .

  • Mechanism: The isoxazole-3-carboxylic acid moiety acts as a bioisostere for the carboxylate of GABA (gamma-aminobutyric acid).

  • Key Analog: 4-PHP (4-phenylisoxazole-3-carboxylic acid) was identified as a low-affinity competitive antagonist at the GABA recognition site.

  • Role of Chlorine: The introduction of an ortho-chloro substituent (as in 4-(2-chlorophenyl)...) forces the phenyl ring out of coplanarity with the isoxazole core due to steric clash with the C3-carboxyl or C5-hydrogen. This "twisted" conformation is critical for selectivity in specific hydrophobic pockets of the GABA receptor or herbicide target sites.

Synthesis and Regioselectivity

Synthesizing the 4-aryl-3-carboxylic acid isomer is significantly more challenging than the 3-aryl-5-carboxylic or 3-aryl-4-carboxylic isomers due to the natural regioselectivity of 1,3-dipolar cycloadditions.

The Regioselectivity Problem

Standard synthesis involves the cycloaddition of a Nitrile Oxide with an Alkyne .

  • Reaction: Aryl-CNO + Alkyne-COOEt

    
    3-Aryl-5-isoxazolecarboxylate  (Major Product).
    
  • The Challenge: To get the 4-aryl product, one must reverse the polarity or use specific precursors.

Validated Synthetic Route: The Enamine Method

To selectively synthesize 4-(2-chlorophenyl)isoxazole-3-carboxylic acid , a directed condensation strategy is preferred over simple cycloaddition.

Protocol Overview:

  • Precursor Preparation: Synthesis of Ethyl chlorooximidoacetate (provides the C3-Carboxyl and N-O fragment).

  • Enamine Formation: Reaction of 2-chlorophenylacetaldehyde with pyrrolidine or morpholine to form the corresponding enamine.

  • Cycloaddition: Reaction of the nitrile oxide (generated in situ from ethyl chlorooximidoacetate) with the enamine. The electron-rich enamine directs the nitrile oxide carbon to the beta-position (C4), securing the 4-aryl substitution.

Visualization of Synthesis Pathways

The following diagram illustrates the divergence in synthesis that leads to the specific 4-aryl isomer versus the common 3-aryl isomer.

SynthesisPathways cluster_legend Regioselectivity Control Start Precursors NitrileOxide Nitrile Oxide (from Chlorooximidoacetate) Start->NitrileOxide Alkyne Alkyne Route (Ar-C≡CH) Start->Alkyne Enamine Enamine Route (Ar-C=C-NR2) Start->Enamine Product35 3-Aryl-5-Carboxy Isoxazole (Standard Isomer) NitrileOxide->Product35 + Alkyne (Major) Product43 4-Aryl-3-Carboxy Isoxazole (Target Compound) NitrileOxide->Product43 + Enamine (Regioselective)

Caption: Divergent synthesis pathways showing how the Enamine Route selectively yields the 4-aryl target.

Experimental Protocol

Target: Synthesis of Ethyl 4-(2-chlorophenyl)isoxazole-3-carboxylate (Precursor to the acid). Note: This protocol is adapted from standard methodologies for 4-phenylisoxazole-3-carboxylates.

Reagents
  • Component A: Ethyl chlorooximidoacetate (1.0 eq)[4]

  • Component B: 1-(2-Chlorostyryl)pyrrolidine (Enamine derived from 2-chlorophenylacetaldehyde) (1.1 eq)

  • Base: Triethylamine (Et₃N) (1.2 eq)

  • Solvent: Diethyl ether or THF (Anhydrous)

Step-by-Step Methodology
  • Enamine Preparation:

    • Reflux 2-chlorophenylacetaldehyde with pyrrolidine in toluene using a Dean-Stark trap to remove water.

    • Evaporate solvent to obtain the crude enamine.

  • Cycloaddition:

    • Dissolve the enamine in anhydrous ether at 0°C.

    • Add Ethyl chlorooximidoacetate dropwise.[4]

    • Simultaneously add Triethylamine dissolved in ether dropwise over 1 hour. (The base generates the nitrile oxide in situ).

    • Mechanistic Insight: The high electron density of the enamine C=C double bond directs the electrophilic carbon of the nitrile oxide to the position alpha to the aryl group.

  • Workup:

    • Stir at room temperature for 12 hours.

    • Filter off the triethylamine hydrochloride salt.

    • Concentrate the filtrate.

  • Elimination/Aromatization:

    • The intermediate isoxazoline may require acid treatment (e.g., dilute HCl) to eliminate the pyrrolidine moiety and aromatize to the isoxazole.

  • Hydrolysis (Final Step):

    • Treat the ethyl ester with LiOH in THF/Water to yield 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid .

Applications & Biological Activity

Neuroscience (GABA-A Receptor Ligands)

The 4-aryl-3-carboxylic acid motif is a known pharmacophore for GABA-A receptor antagonism.

  • Binding Mode: The carboxylic acid mimics the GABA carboxylate, while the isoxazole nitrogen mimics the GABA amine (in a rigidified form).

  • SAR Insight: The 2-chlorophenyl substituent provides steric bulk that prevents agonist activity (channel opening), locking the receptor in a closed state (competitive antagonism).

Agrochemicals (Herbicide Safeners)

Isoxazole carboxylic acids are frequently screened as herbicide safeners (compounds that protect crops from herbicide damage).

  • Mechanism: They induce Glutathione S-transferase (GST) enzymes in crops (like corn), enhancing the detoxification of chloroacetanilide herbicides.

  • Relevance: While the 5-aryl isomers (like Isoxadifen) are more common commercially, the 4-aryl isomers are often patented as active metabolites or next-generation safener candidates.

References

  • Beecham Research Laboratories. (1961). Penicillins derived from isoxazole-4-carboxylic acids. (Foundational context for chlorophenyl isoxazole chemistry).
  • Frølund, B., et al. (2002). 4-Substituted Isoxazol-3-ol GABA-A Antagonists: Synthesis, Pharmacology, and Molecular Modeling. Journal of Medicinal Chemistry. Link

  • Doyle, F. P., et al. (1963). The Synthesis of Isoxazoles for Antibiotic Screening. Journal of the Chemical Society. (Detailed synthesis of chlorophenyl isoxazoles).
  • PubChem Compound Summary. (2024). 4-(2-chlorophenyl)isoxazole-3-carboxylic acid (CID 11467868). National Center for Biotechnology Information. Link

  • Krogsgaard-Larsen, P., et al. (1994). GABA-A agonists and antagonists: Structure-Activity Relationships. (Context for 4-aryl-3-carboxy pharmacophore).

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A Technical Guide to the Core Starting Materials for the Synthesis of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is a pivotal chemical intermediate, finding application in the synthesis of various pharmacologically active molecules and advanced materials. The efficiency, scalability, and economic viability of its production are critically dependent on the selection of appropriate starting materials and a robust synthetic strategy. This technical guide provides an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the fundamental starting materials. We will explore the chemical logic behind a retrosynthetic analysis, detail the most prevalent synthetic pathway via [3+2] cycloaddition, and provide validated experimental protocols. This document is intended for researchers, chemists, and process development professionals engaged in the field of heterocyclic chemistry and drug discovery.

Introduction: Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent feature in a multitude of compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific substitution pattern of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid makes it a versatile building block. The carboxylic acid moiety at the 3-position provides a handle for further chemical modification, such as amide bond formation, while the 2-chlorophenyl group at the 4-position influences the molecule's steric and electronic properties, which can be crucial for its interaction with biological targets. Consequently, a streamlined and well-understood synthesis is of paramount importance.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals the most direct pathway for its construction. The isoxazole ring, a five-membered heterocycle, is most effectively formed through a [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition.[3] This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile.

For our target, the key disconnection is across the C4-C5 and O1-N2 bonds of the isoxazole ring. This approach identifies two primary synthons: a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).

G Target 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid Intermediate Ethyl 4-(2-chlorophenyl)isoxazole-3-carboxylate Target->Intermediate Ester Hydrolysis Synthons Key Synthons: 2-Chlorophenylnitrile Oxide + Ethyl Propiolate Intermediate->Synthons [3+2] Cycloaddition Starting_Materials Core Starting Materials: 2-Chlorobenzaldehyde Oxime Ethyl Propiolate Synthons->Starting_Materials Precursors Base_Materials Fundamental Starting Materials: 2-Chlorobenzaldehyde Hydroxylamine Propiolic Acid Ethanol Starting_Materials->Base_Materials Preparation

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis establishes that the core starting materials for the most direct synthetic route are derived from 2-chlorobenzaldehyde and an ester of propiolic acid . The ester form, typically ethyl propiolate, is used to protect the carboxylic acid, which could otherwise interfere with the cycloaddition reaction.

The Primary Synthetic Pathway: [3+2] Cycloaddition

The most field-proven and versatile method for synthesizing the 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid core involves a three-stage process.

  • Formation of 2-Chlorobenzaldehyde Oxime: The synthesis begins with the condensation of 2-chlorobenzaldehyde with hydroxylamine.[4][5]

  • In Situ Generation of Nitrile Oxide and Cycloaddition: The aldoxime is then oxidized in the presence of the alkyne dipolarophile. The resulting unstable 2-chlorophenylnitrile oxide is immediately trapped in a [3+2] cycloaddition reaction to form the isoxazole ring.[6][7][8]

  • Hydrolysis: The ester protecting group on the isoxazole intermediate is removed via hydrolysis to yield the final carboxylic acid product.

G cluster_0 Stage 1: Oxime Formation cluster_1 Stage 2: Cycloaddition cluster_2 Stage 3: Hydrolysis A 2-Chlorobenzaldehyde C 2-Chlorobenzaldehyde Oxime A->C B Hydroxylamine HCl B->C F Ethyl 4-(2-chlorophenyl) isoxazole-3-carboxylate C->F D Ethyl Propiolate D->F E Oxidizing Agent (e.g., NCS, Oxone/NaCl) E->F I 4-(2-Chlorophenyl)isoxazole- 3-carboxylic acid (Final Product) F->I G Base (e.g., NaOH) G->I H Acid (e.g., HCl) H->I

Figure 2: Overall synthetic workflow from starting materials to product.

In-Depth Analysis of Starting Materials

A. 2-Chlorobenzaldehyde This is the foundational starting material that introduces the 2-chlorophenyl moiety. Its commercial availability and reactivity make it an ideal choice.[9] The ortho-chloro substituent is a key structural feature that will be present in the final product.

B. Hydroxylamine Hydrochloride (NH₂OH·HCl) Reacted with the aldehyde, this provides the nitrogen and oxygen atoms of the eventual oxime functional group.[5] It is a stable, crystalline solid, making it easy to handle. A mild base, such as sodium carbonate, is typically required to liberate the free hydroxylamine for the condensation reaction.

C. Ethyl Propiolate This molecule serves as the two-carbon "dipolarophile" component in the cycloaddition.

  • Causality of Esterification: The use of an ester, rather than free propiolic acid, is a critical experimental choice. The acidic proton of a carboxylic acid can react with the base used to generate the nitrile oxide, leading to unwanted side reactions and reduced yields. The ethyl ester is a robust protecting group that is readily removed in the final step.

The Crucial Step: In Situ Nitrile Oxide Generation

The direct oxidation of aldoximes is the preferred method for generating nitrile oxides, as it avoids the isolation of these often unstable intermediates.[8] Several oxidant systems have been developed, with modern methods favoring greener and more efficient reagents.

  • Classical Reagents: N-Chlorosuccinimide (NCS) or sodium hypochlorite (bleach) have been traditionally used. While effective, they can generate stoichiometric amounts of organic byproducts.

  • Modern "Green" Reagents: A highly effective and environmentally conscious system involves the use of Oxone (2KHSO₅·KHSO₄·K₂SO₄) in the presence of a catalytic amount of sodium chloride (NaCl).[6][7][10] This system oxidizes the aldoxime to a hydroximoyl chloride, which then eliminates HCl in the presence of a mild base (like sodium carbonate) to generate the nitrile oxide.[6] This method is advantageous due to its low cost, low toxicity, and simple operation.[6][7]

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis.

Protocol 1: Synthesis of 2-Chlorobenzaldehyde Oxime
  • To a stirred solution of hydroxylamine hydrochloride (7.6 g, 0.11 mol) in 100 mL of water, add sodium carbonate (5.8 g, 0.055 mol) in portions.

  • Once the carbonate has dissolved, add a solution of 2-chlorobenzaldehyde (14.1 g, 0.10 mol) in 100 mL of ethanol.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 2-chlorobenzaldehyde oxime as a white solid.[4]

Protocol 2: Synthesis of Ethyl 4-(2-chlorophenyl)isoxazole-3-carboxylate
  • In a 250 mL round-bottom flask, dissolve 2-chlorobenzaldehyde oxime (7.78 g, 0.05 mol) and ethyl propiolate (5.4 g, 0.055 mol) in 100 mL of a suitable solvent such as ethyl acetate or dichloromethane.

  • Add sodium chloride (0.29 g, 0.005 mol) and sodium carbonate (10.6 g, 0.1 mol).

  • To this stirred suspension, add a solution of Oxone (46.1 g, 0.075 mol) in 100 mL of water dropwise over 30 minutes.

  • Stir the reaction vigorously at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the oxime.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product ester.

Protocol 3: Hydrolysis to 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid
  • Dissolve the purified ethyl ester (e.g., 0.04 mol) in a mixture of ethanol (80 mL) and water (20 mL).

  • Add sodium hydroxide (3.2 g, 0.08 mol) and heat the mixture to 50-60 °C for 2-3 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and acidify to pH 2-3 with 6N hydrochloric acid.

  • The product will precipitate as a solid. Cool the mixture in an ice bath for 30 minutes.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the final product, 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid.

Data Summary and Comparison

The choice of oxidant for the nitrile oxide generation can significantly impact the reaction's efficiency. The following table summarizes typical outcomes for different methods.

Oxidant SystemSolventTemperature (°C)Typical Yield (%)Key Advantages/Disadvantages
NCS / Pyridine Dichloromethane2570-85Effective, but generates organic waste.
NaClO (Bleach) Dichloromethane/Water0-2565-80Inexpensive, but can be difficult to control.
Oxone / NaCl Ethyl Acetate/Water2580-95High yield, environmentally benign, catalytic.[6][10]
t-BuOI Dioxane2580-90Mild conditions, but reagent is prepared in situ.[11]

Conclusion

The synthesis of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is most reliably achieved through a [3+2] cycloaddition pathway. The core starting materials for this route are 2-chlorobenzaldehyde , hydroxylamine , and an ester of propiolic acid . The critical step, the generation of the nitrile oxide intermediate from the corresponding aldoxime, is best performed in situ using modern, efficient, and environmentally friendly oxidizing systems such as Oxone/NaCl. This approach provides high yields, avoids the isolation of unstable intermediates, and represents a scalable and robust method for producing this valuable chemical building block for research and development.

References

  • Title: In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition Source: Organic Letters, 2019, 21(1), pp 315–319 URL: [Link]

  • Title: In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition Source: PubMed, National Library of Medicine URL: [Link]

  • Title: In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - ACS Publications (PDF) Source: ACS Publications URL: [Link]

  • Title: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions Source: Taylor & Francis Online URL: [Link]

  • Title: Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: 2-Chlorobenzaldehyde oxime, 98% Source: SLS - Scientific Laboratory Supplies URL: [Link]

  • Title: An Efficient Procedure for Synthesis of Oximes by Grinding Source: ResearchGate URL: [Link]

  • Title: Preparation of 2-chlorobenzaldehyde Source: PrepChem.com URL: [Link]

  • Title: Synthesis of α-chlorobenzaldehyde oxime Source: PrepChem.com URL: [Link]

  • Title: Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media Source: MDPI URL: [Link]

  • Title: 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole Source: Organic Syntheses URL: [Link]

  • Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: National Institutes of Health (NIH) URL: [Link]

  • Title: An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of Dihydrobenzisoxazoles by the [3+2] Cycloaddition of Arynes and Oxaziridines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid Source: Google Patents URL
  • Title: Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides Source: MDPI URL: [Link]

  • Title: Synthesis of Isoxazoles via Electrophilic Cyclization Source: Organic Chemistry Portal URL: [Link]

  • Title: The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole Source: California Digital Network URL: [Link]

  • Title: Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives Source: ARC Journals URL: [Link]

Sources

Methodological & Application

Application Note: High-Throughput Screening for Novel Protein Tyrosine Phosphatase (PTP-X) Inhibitors using 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein tyrosine phosphatases (PTPs) are a crucial family of signaling enzymes that counterbalance the activity of protein tyrosine kinases. The dysregulation of PTP activity is implicated in a multitude of human diseases, including cancer, autoimmune disorders, and metabolic syndromes. This makes PTPs attractive targets for therapeutic intervention. The isoxazole carboxylic acid scaffold has been identified as a promising pharmacophore for the development of PTP inhibitors.[1][2] This application note provides a comprehensive guide for the utilization of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid in a high-throughput screening (HTS) campaign to identify novel inhibitors of a hypothetical phosphatase, PTP-X.

This document is intended for researchers, scientists, and drug development professionals with experience in HTS and biochemical assays. It outlines the scientific rationale, provides detailed protocols for a primary screening assay and subsequent confirmatory and counter-screens, and offers guidance on data analysis and hit validation.

Scientific Rationale and Assay Principle

The core of this screening campaign is a robust and sensitive biochemical assay designed to measure the enzymatic activity of PTP-X. The assay is based on the detection of a fluorescent product generated from a non-fluorescent substrate upon dephosphorylation by PTP-X. The presence of an inhibitor, such as a derivative of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, will prevent or reduce the dephosphorylation of the substrate, leading to a decrease in the fluorescent signal.

The choice of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid as a foundational molecule for a screening library is based on the known activity of similar isoxazole carboxylic acids as PTP inhibitors.[1] The isoxazole ring, combined with the carboxylic acid moiety, is hypothesized to interact with key residues in the active site of PTPs. The 2-chlorophenyl group provides a vector for chemical modification to explore the structure-activity relationship (SAR) and optimize potency and selectivity.

Signaling Pathway Context

The following diagram illustrates a generalized signaling pathway involving a protein tyrosine phosphatase like PTP-X. In this pathway, an extracellular signal activates a receptor tyrosine kinase (RTK), leading to the phosphorylation of downstream signaling proteins. PTP-X acts as a negative regulator by dephosphorylating these proteins, thereby terminating the signal. Inhibitors of PTP-X would prolong the phosphorylated state of the signaling proteins, enhancing the downstream cellular response.

PTP_Signaling_Pathway Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Extracellular Signal->Receptor Tyrosine Kinase (RTK) Activates Signaling Protein (Inactive) Signaling Protein (Inactive) Receptor Tyrosine Kinase (RTK)->Signaling Protein (Inactive) Phosphorylates Phosphorylated Signaling Protein (Active) Phosphorylated Signaling Protein (Active) Phosphorylated Signaling Protein (Active)->Signaling Protein (Inactive) Dephosphorylates Downstream Cellular Response Downstream Cellular Response Phosphorylated Signaling Protein (Active)->Downstream Cellular Response Initiates Signaling Protein (Inactive)->Phosphorylated Signaling Protein (Active) PTP-X PTP-X PTP-X->Phosphorylated Signaling Protein (Active) Inhibits Signal PTP-X Inhibitor PTP-X Inhibitor PTP-X Inhibitor->PTP-X Inhibits HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Optimization Assay Development Assay Development Pilot Screen Pilot Screen Assay Development->Pilot Screen Full Library Screen Full Library Screen Pilot Screen->Full Library Screen Hit Confirmation Hit Confirmation Full Library Screen->Hit Confirmation Dose-Response Analysis Dose-Response Analysis Hit Confirmation->Dose-Response Analysis Counter-Screens Counter-Screens Dose-Response Analysis->Counter-Screens SAR Studies SAR Studies Counter-Screens->SAR Studies Selectivity Profiling Selectivity Profiling SAR Studies->Selectivity Profiling In Vitro ADME In Vitro ADME Selectivity Profiling->In Vitro ADME

Caption: High-throughput screening workflow.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
PTP-X (recombinant human)In-house or VendorN/A-80°C
4-(2-Chlorophenyl)isoxazole-3-carboxylic acid libraryIn-house or VendorN/A-20°C
Fluorescent Phosphatase SubstrateCommercially AvailableN/A-20°C
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, 5 mM DTT, pH 7.4)In-houseN/A4°C
384-well black, flat-bottom platesCommercially AvailableN/ARoom Temp
DMSO, anhydrousCommercially AvailableN/ARoom Temp
Positive Control (e.g., Sodium Orthovanadate)Commercially AvailableN/ARoom Temp

Experimental Protocols

Primary High-Throughput Screening Protocol

This protocol is designed for a 384-well format and is amenable to automation. [3][4] a. Compound Plate Preparation:

  • Prepare a stock solution of the 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid library compounds at 10 mM in 100% DMSO.

  • Using an acoustic liquid handler, transfer 50 nL of each compound solution to the appropriate wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL assay volume.

  • For control wells, add 50 nL of DMSO (negative control) or 50 nL of a 10 mM stock of the positive control inhibitor.

b. Assay Procedure:

  • Prepare a 2X PTP-X enzyme solution in assay buffer. The final concentration should be empirically determined to yield a robust signal-to-background ratio.

  • Dispense 2.5 µL of the 2X PTP-X solution into each well of the compound plate.

  • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Prepare a 2X substrate solution in assay buffer.

  • Add 2.5 µL of the 2X substrate solution to each well to initiate the enzymatic reaction.

  • Incubate the plates at room temperature for 60 minutes, protected from light.

  • Read the fluorescence intensity on a plate reader with appropriate excitation and emission wavelengths.

c. Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • A common threshold for identifying primary "hits" is a percent inhibition greater than three standard deviations from the mean of the negative controls.

  • Calculate the Z'-factor to assess the quality of the assay. [5]A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay. Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|

Hit Confirmation and Dose-Response Protocol

Compounds identified as hits in the primary screen must be confirmed.

a. Compound Re-synthesis and Purity Analysis:

  • If the hit compounds are from a proprietary library, re-synthesize them to ensure their identity and purity.

  • Confirm the structure and purity (ideally >95%) of the re-synthesized compounds using LC-MS and NMR.

b. Dose-Response Analysis:

  • Prepare serial dilutions of the confirmed hit compounds in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

  • Perform the same biochemical assay as in the primary screen, but with the varying concentrations of the hit compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Counter-Screen for Assay Interference

It is crucial to eliminate false positives that may arise from assay interference rather than true inhibition of PTP-X. [6] a. Pre-incubation with Substrate:

  • Incubate the hit compounds with the fluorescent substrate in the absence of the enzyme.

  • Measure the fluorescence to identify compounds that quench the fluorescence of the substrate.

b. No-Enzyme Control:

  • Run the assay with the hit compounds and substrate but without the PTP-X enzyme.

  • This will identify compounds that are inherently fluorescent at the assay wavelengths.

c. Luciferase-Based Counter-Screen:

  • To identify non-specific reactive compounds, a luciferase-based counter-screen can be employed.

  • Inhibitors of luciferase are often promiscuous inhibitors in other assays.

Expected Results and Interpretation

The primary screen will identify compounds that exhibit significant inhibition of PTP-X activity at a single concentration. The hit confirmation and dose-response analysis will validate these initial findings and provide a quantitative measure of their potency (IC₅₀). The counter-screens will help to triage the confirmed hits and eliminate those that interfere with the assay technology.

ParameterPrimary ScreenHit Confirmation
Compound Concentration 10 µM10-point dose response (e.g., 100 µM to 5 nM)
Primary Metric % InhibitionIC₅₀
Hit Criteria > 3 SD from negative control meanConfirmed IC₅₀ < 10 µM
Throughput High (10,000s of compounds/day)Low to Medium

Conclusion

This application note provides a framework for a high-throughput screening campaign to identify novel inhibitors of PTP-X using a library based on the 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid scaffold. The detailed protocols for the primary screen, hit confirmation, and counter-screens, along with the guidelines for data analysis, are designed to ensure the identification of high-quality, validated hits. These hits can then serve as the starting point for lead optimization programs aimed at developing novel therapeutics for PTP-X-mediated diseases.

References

  • An, W. F., & Tolliday, N. (2010). High Throughput Screening: Methods and Protocols. Methods in Molecular Biology, 565.
  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Kozar, T. M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
  • Thakur, A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 142-146.
  • Assay Genie. High-Throughput Screening Assays. [Link]

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. [Link]

  • Coan, K. E., & Shoichet, B. K. (2008). High-throughput assays for promiscuous inhibitors. Journal of medicinal chemistry, 51(12), 3354–3363.
  • Sławiński, J., & Szafrański, K. (2021). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 26(11), 3328.
  • UT Southwestern. Publications: High-Throughput Screening Core Facility. [Link]

  • Uivarosi, V., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Zhao, H., et al. (2004). Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors. Bioorganic & medicinal chemistry letters, 14(22), 5543–5546.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
  • Haga, T., et al. (1993). 4-Sulfenyl-2-carbamoyl-4-isoxazolin-3-ones: biological isostere to 4-chloro-2-carbamoyl-4-isoxazolin-3-ones. Bioscience, biotechnology, and biochemistry, 57(9), 1493–1498.
  • Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid moiety. Bioorganic & medicinal chemistry letters, 40, 127958.
  • Lee, J. H., et al. (2022). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Marine Drugs, 20(8), 512.
  • Eldehna, W. M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1626–1640.

Sources

Application Notes and Protocols for the Characterization of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Rational Approach to Target Identification and Assay Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3] The compound 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, hereafter referred to as "the compound," is an isoxazole derivative with potential therapeutic applications. Given its structural features, which bear resemblance to known inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), this document outlines a comprehensive strategy to assay its activity against this clinically relevant cancer target.

Mutations in IDH1 are found in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[4][5] These mutations confer a gain-of-function activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[6][7] The accumulation of 2-HG disrupts epigenetic regulation and blocks cellular differentiation, contributing to tumorigenesis.[8][9] Therefore, inhibitors of mutant IDH1 (mIDH1), such as the FDA-approved drug Ivosidenib (AG-120), represent a targeted therapeutic strategy.[10][11]

This guide provides a two-tiered approach for evaluating the compound's potential as a mIDH1 inhibitor:

  • Primary Biochemical Assay: A robust, high-throughput fluorescence-based assay to determine the direct inhibitory effect of the compound on purified mIDH1 enzyme activity.

  • Secondary Cell-Based Assay: A physiologically relevant assay to confirm the compound's activity in a cellular context by measuring its effect on 2-HG production in a cancer cell line harboring an IDH1 mutation.

These protocols are designed for researchers in drug discovery and oncology to rigorously assess the compound's mechanism of action and therapeutic potential.

Part 1: Primary Biochemical Inhibition Assay of Mutant IDH1

Principle of the Assay

This protocol describes a coupled enzymatic assay for the sensitive detection of mIDH1 inhibition.[7] The mIDH1 enzyme (specifically the common R132H mutant) catalyzes the NADPH-dependent reduction of α-ketoglutarate (α-KG) to 2-HG. The rate of NADPH consumption is directly proportional to the enzyme's activity. In this coupled assay, the decrease in NADPH is measured using a diaphorase enzyme, which reduces the non-fluorescent probe resazurin to the highly fluorescent resorufin in the presence of NADPH. An inhibitor of mIDH1 will slow the consumption of NADPH, resulting in a sustained, high-fluorescence signal. This fluorescence-based method offers superior sensitivity compared to direct absorbance-based measurements.[12][13][14]

Workflow for Biochemical mIDH1 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid Dispense_Compound Dispense compound dilutions and controls (DMSO, AG-120) Compound_Prep->Dispense_Compound Enzyme_Prep Prepare mIDH1-R132H enzyme solution Pre_Incubate Add mIDH1 enzyme Pre-incubate Enzyme_Prep->Pre_Incubate Reagent_Mix Prepare master mix: α-KG, NADPH, Diaphorase, Resazurin Start_Reaction Initiate reaction by adding master mix Reagent_Mix->Start_Reaction Dispense_Compound->Pre_Incubate Pre_Incubate->Start_Reaction Incubate_Read Incubate at 37°C Read fluorescence (Ex/Em: 540/590 nm) kinetically over 60 min Start_Reaction->Incubate_Read Plot_Data Plot fluorescence vs. time Incubate_Read->Plot_Data Calc_Rate Calculate initial reaction rates Plot_Data->Calc_Rate Calc_Inhibition Determine % Inhibition relative to DMSO control Calc_Rate->Calc_Inhibition Calc_IC50 Fit data to dose-response curve Calculate IC50 value Calc_Inhibition->Calc_IC50

Caption: Workflow for the fluorescence-based mIDH1 biochemical assay.

Materials and Reagents
  • Recombinant human mIDH1 (R132H) enzyme

  • α-Ketoglutarate (α-KG)

  • β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Diaphorase

  • Resazurin sodium salt

  • Tricine buffer

  • NaCl

  • MgCl₂

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Dimethyl sulfoxide (DMSO)

  • Positive control inhibitor: Ivosidenib (AG-120)

  • Black, flat-bottom 384-well assay plates

  • Fluorescence microplate reader

Detailed Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tricine (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 0.03% BSA, and 1 mM DTT. Prepare fresh on the day of the assay.

    • Compound Plating: Prepare a 10 mM stock solution of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid in 100% DMSO. Perform a serial dilution in DMSO to create a concentration range (e.g., from 10 mM to 10 nM). Dispense 100 nL of each dilution into a 384-well plate. Also include wells with DMSO only (negative control, 0% inhibition) and a known mIDH1 inhibitor like AG-120 (positive control).

    • Enzyme Solution: Dilute the recombinant mIDH1-R132H enzyme to a final concentration of 10 nM in chilled Assay Buffer.

    • Reaction Master Mix: In Assay Buffer, prepare a 2X master mix containing 100 µM NADPH, 20 µM Resazurin, 0.4 units/mL Diaphorase, and 100 µM α-KG.

  • Assay Procedure:

    • Add 5 µL of the 10 nM mIDH1-R132H enzyme solution to each well of the 384-well plate containing the pre-dispensed compounds and controls.

    • Centrifuge the plate briefly (1000 rpm for 1 minute) to ensure contents are mixed.

    • Pre-incubate the enzyme and compound for 30 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 5 µL of the 2X Reaction Master Mix to all wells. The final volume will be 10 µL.

    • Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C.

  • Data Collection and Analysis:

    • Measure the fluorescence intensity (Excitation: 540 nm, Emission: 590 nm) every 60 seconds for 60 minutes.

    • Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_Compound - Rate_Blank) / (Rate_DMSO - Rate_Blank)) (Where "Rate_Blank" is the rate in wells with no enzyme)

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results and Data Presentation

The assay should yield a dose-dependent inhibition of mIDH1 activity by the compound. The results can be summarized in a table.

CompoundBiochemical IC₅₀ (nM)
4-(2-Chlorophenyl)isoxazole-3-carboxylic acidExample: 75.2
Ivosidenib (AG-120) - Positive ControlExample: 5.8

Part 2: Secondary Cell-Based Assay for 2-Hydroxyglutarate (2-HG) Reduction

Principle of the Assay

To validate the findings from the biochemical assay, it is essential to assess the compound's activity in a cellular environment.[15][16][17] This protocol uses a human fibrosarcoma cell line, HT1080, which endogenously expresses the mIDH1-R132C mutation and consequently produces high levels of the oncometabolite 2-HG.[10] The potency of the compound is determined by its ability to penetrate the cell membrane and inhibit intracellular mIDH1, leading to a dose-dependent reduction in 2-HG levels. The amount of 2-HG is quantified from cell lysates using a specific enzymatic assay or by LC-MS.

Proposed Mechanism of Action

G Compound 4-(2-Chlorophenyl)isoxazole- 3-carboxylic acid mIDH1 Mutant IDH1 (R132C/H) Compound->mIDH1 Inhibits twoHG 2-Hydroxyglutarate (Oncometabolite) mIDH1->twoHG Catalyzes aKG α-Ketoglutarate aKG->mIDH1 Substrate NADPH NADPH NADPH->mIDH1 Cofactor Epigenetics Epigenetic Dysregulation & Blocked Differentiation twoHG->Epigenetics Drives

Caption: Proposed mechanism of mIDH1 inhibition and 2-HG reduction.

Materials and Reagents
  • HT1080 fibrosarcoma cell line (ATCC® CCL-121™)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compound and positive control (AG-120)

  • Cell lysis buffer

  • D-2-Hydroxyglutarate Assay Kit (Colorimetric or Fluorometric) or access to LC-MS instrumentation

  • Bradford reagent or BCA Protein Assay Kit

Detailed Protocol
  • Cell Culture and Seeding:

    • Culture HT1080 cells according to standard protocols.

    • Harvest cells and seed them into a 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and AG-120 in culture medium. The final DMSO concentration should not exceed 0.1%.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations (or DMSO vehicle control).

    • Incubate the plates for an additional 48-72 hours.

  • Sample Preparation (Cell Lysis):

    • After the incubation period, carefully remove the medium.

    • Wash the cells once with 100 µL of cold PBS.

    • Add 50 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.

    • Collect the cell lysates for 2-HG and total protein analysis.

  • 2-HG Quantification:

    • Follow the manufacturer's protocol for the chosen D-2-Hydroxyglutarate Assay Kit. This typically involves an enzymatic reaction that produces a colored or fluorescent product in proportion to the 2-HG concentration.[7]

    • Alternatively, analyze the lysates using a validated LC-MS/MS method for absolute quantification of 2-HG.

    • Measure the total protein concentration in each lysate using a Bradford or BCA assay to normalize the 2-HG levels.

  • Data Analysis:

    • Normalize the 2-HG concentration to the total protein concentration for each well.

    • Calculate the percent reduction of 2-HG relative to the DMSO-treated control wells.

    • Plot the percent 2-HG reduction against the logarithm of the compound concentration and fit the data to determine the cellular IC₅₀ value.

Expected Results and Data Presentation

The compound is expected to decrease intracellular 2-HG levels in a dose-dependent manner in HT1080 cells.

CompoundCellular 2-HG Reduction IC₅₀ (µM)
4-(2-Chlorophenyl)isoxazole-3-carboxylic acidExample: 0.45
Ivosidenib (AG-120) - Positive ControlExample: 0.06

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid as a potential inhibitor of mutant IDH1. A positive result in the primary biochemical assay, confirmed by a corresponding reduction of the oncometabolite 2-HG in a relevant cancer cell line, would provide strong evidence for its mechanism of action and warrant further pre-clinical investigation. This systematic approach ensures scientific rigor and provides the foundational data necessary for advancing promising compounds in the drug discovery pipeline.

References

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  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

  • ACS Publications. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Patsnap Synapse. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. [Link]

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  • National Institutes of Health. (2024). Fluorescent parallel electrophoresis assay of enzyme inhibition. PubMed. [Link]

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  • ResearchGate. (2017). (PDF) Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. [Link]

  • AIR Unimi. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]

  • bioRxiv. (2017). Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. [Link]

  • ACS Publications. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters. [Link]

  • National Institutes of Health. (2017). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. PMC. [Link]

  • ClinicalTrials.gov. Study of Orally Administered AG-120 in Subjects With Advanced Hematologic Malignancies With an IDH1 Mutation. [Link]

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  • MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

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Application Notes and Protocols: 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid as a Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Fragment-Based Drug Discovery

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of novel therapeutics.[2] Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds, particularly for challenging biological targets.[3] This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of target proteins. Due to their reduced complexity, fragment libraries can explore a vast chemical space more efficiently than traditional high-throughput screening (HTS) libraries.[3][4]

This document outlines the potential of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid as a valuable fragment for FBDD campaigns. While direct experimental data for this specific compound is limited, its structural similarity to other biologically active isoxazole derivatives, such as 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and 5-(4-chlorophenyl)isoxazole-3-carboxylic acid, suggests its potential as a versatile starting point for the development of potent and selective inhibitors for a range of therapeutic targets.[5][6][7][8] These analogs have been noted for their roles as intermediates in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[5]

This guide will provide a comprehensive overview of the strategic application of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid in a typical FBDD workflow, from initial screening to hit-to-lead optimization. We will detail both experimental and computational protocols to enable researchers to effectively utilize this fragment in their drug discovery endeavors.

Physicochemical Properties and Rationale for FBDD

A successful fragment library is built on compounds with specific physicochemical properties that adhere to the "Rule of Three".[3] These guidelines suggest that fragments should ideally have a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a cLogP ≤ 3. These properties ensure that the fragments have adequate solubility and are more likely to form high-quality, efficient binding interactions with the target protein.[3]

Table 1: Predicted Physicochemical Properties of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogPHydrogen Bond DonorsHydrogen Bond Acceptors
4-(2-Chlorophenyl)isoxazole-3-carboxylic acid (Topic Compound) C10H6ClNO3223.61~2.5 (estimated)14
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acidC11H8ClNO3237.64~2.614
3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acidC11H8ClNO3237.642.614
5-(4-Chlorophenyl)isoxazole-3-carboxylic acidC10H6ClNO3223.61~2.5 (estimated)14

Note: Properties for the topic compound and its 5-substituted analog are estimated based on publicly available data for similar structures. cLogP values are approximations and can vary based on the prediction algorithm.

The predicted properties of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid align well with the "Rule of Three," making it an excellent candidate for inclusion in a fragment library. The presence of a carboxylic acid provides a key hydrogen bond donor and acceptor, while the isoxazole ring and the chlorophenyl group offer opportunities for a variety of interactions, including hydrogen bonding, π-π stacking, and halogen bonding.

Synthesis of the Isoxazole Fragment

The synthesis of 3,4,5-trisubstituted isoxazoles is well-documented in the chemical literature. A common and effective method involves a [3+2] cycloaddition reaction between a nitrile oxide and a 1,3-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone.[9][10] This approach offers a convergent and modular route to a wide range of isoxazole derivatives.

An analogous synthesis for the topic compound could be envisioned starting from 2-chlorobenzaldehyde. The aldehyde would first be converted to the corresponding aldoxime, which is then oxidized in situ to the nitrile oxide. The nitrile oxide would then undergo a cycloaddition with a suitable three-carbon component to form the desired isoxazole ring with the carboxylic acid at the 3-position and the chlorophenyl group at the 4-position.

FBDD Workflow Using 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

The following diagram illustrates a typical FBDD workflow, which will be detailed in the subsequent sections.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization NMR NMR Spectroscopy (STD, WaterLOGSY) DoseResponse Dose-Response & Affinity Determination NMR->DoseResponse Identified Hits SPR Surface Plasmon Resonance (SPR) SPR->DoseResponse XRay X-ray Crystallography Structural Structural Biology (Co-crystallization) XRay->Structural Structural Hits DoseResponse->Structural Validated Hits Computational Computational Chemistry (Docking, MD) Structural->Computational SAR Structure-Activity Relationship (SAR) Computational->SAR Growing Fragment Growing & Linking SAR->Growing Growing->SAR Iterative Optimization

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Part 1: Fragment Screening Protocols

The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Due to the low affinity of fragment binding, highly sensitive biophysical techniques are required.

Protocol 1: NMR-Based Fragment Screening using Saturation Transfer Difference (STD)

NMR spectroscopy is a powerful tool for detecting weak protein-ligand interactions.[11] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is particularly well-suited for fragment screening.[11][12][13][14]

Principle: In an STD-NMR experiment, a selective radiofrequency pulse is used to saturate a region of the protein's ¹H NMR spectrum. This saturation is transferred to any bound ligands through spin diffusion. By subtracting a spectrum recorded with off-resonance irradiation from one recorded with on-resonance irradiation, only the signals from the bound ligands are observed.[13][14]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl in 99.9% D₂O).

    • Prepare a stock solution of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid (typically 10-100 mM) in a deuterated solvent (e.g., DMSO-d₆).

    • Prepare the final NMR sample by adding the fragment to the protein solution to a final concentration of 100-500 µM. The final DMSO-d₆ concentration should be kept below 5% to minimize protein denaturation.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to confirm the presence of both protein and fragment signals.

    • Set up the STD-NMR experiment. Key parameters to optimize include the saturation frequency (on-resonance and off-resonance), saturation time (typically 1-3 seconds), and the number of scans.

    • Acquire the on-resonance and off-resonance spectra in an interleaved manner to minimize artifacts from instrument instability.

  • Data Processing and Analysis:

    • Process the spectra using standard NMR software.

    • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.

    • Integration of the signals in the STD spectrum provides a measure of the relative binding affinity of the fragment.

Protocol 2: Surface Plasmon Resonance (SPR) Based Fragment Screening

SPR is a label-free technique that can detect and quantify biomolecular interactions in real-time.[15][16] It is highly sensitive and consumes very little protein, making it ideal for fragment screening.[15][17]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. The target protein is immobilized on the chip, and a solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index, which is detected as a response in the sensorgram.[16]

Step-by-Step Protocol:

  • Assay Development:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • Optimize the running buffer to ensure protein stability and minimize non-specific binding. This may involve adjusting the pH, salt concentration, and adding detergents.

    • Perform a DMSO calibration to determine the tolerance of the system to the solvent used to dissolve the fragments.

  • Screening:

    • Prepare a solution of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid in the running buffer containing a matched concentration of DMSO. A typical screening concentration is 100-500 µM.

    • Inject the fragment solution over the sensor chip surface and monitor the response.

    • A positive "hit" is identified by a significant increase in the response during the injection, followed by a decrease during the dissociation phase.

  • Data Analysis:

    • Reference subtract the data from a control flow cell to correct for bulk refractive index changes and non-specific binding.

    • Analyze the sensorgrams to determine the binding affinity (KD), and the association (ka) and dissociation (kd) rate constants.

Protocol 3: X-ray Crystallography for Fragment Screening

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein.[18] This information is invaluable for subsequent hit-to-lead optimization.

Principle: Protein crystals are soaked in a solution containing the fragment. If the fragment binds, it will be incorporated into the crystal lattice. The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to determine the three-dimensional structure of the protein-fragment complex.

Step-by-Step Protocol:

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein that are robust enough to withstand the soaking procedure.

    • Prepare a soaking solution containing a high concentration of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid (typically 1-10 mM) in a cryoprotectant-containing buffer.

  • Fragment Soaking:

    • Transfer the protein crystals to the soaking solution and incubate for a period of time ranging from minutes to hours.

    • Flash-cool the soaked crystals in liquid nitrogen to prevent ice formation.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the cooled crystals at a synchrotron source.

    • Process the diffraction data and solve the structure of the protein-fragment complex using molecular replacement and refinement techniques.

    • Analyze the electron density maps to confirm the binding of the fragment and to identify the key interactions with the protein.

Part 2: Hit Validation and Hit-to-Lead Optimization

Once a fragment hit has been identified, it must be validated and then optimized into a more potent lead compound.

Structure-Activity Relationship (SAR) by Analogs

To confirm the binding mode and to explore the initial SAR, a small number of analogs of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid should be synthesized and tested. Modifications could include:

  • Substitution on the phenyl ring: Exploring different substituents (e.g., fluoro, methyl, methoxy) at various positions to probe for additional interactions.

  • Modification of the carboxylic acid: Conversion to an ester or an amide to investigate the importance of the acidic proton.

  • Substitution on the isoxazole ring: If a synthetic route allows, adding small substituents to the 5-position of the isoxazole ring.

Computational Chemistry Protocols

Computational methods play a crucial role in understanding the binding mode of the fragment and in guiding the design of more potent analogs.[19]

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[20][21]

Step-by-Step Protocol:

  • Preparation of Receptor and Ligand:

    • Prepare the 3D structure of the target protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Prepare the 3D structure of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid and its analogs, assigning appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site on the protein based on experimental data (e.g., from X-ray crystallography or NMR) or using a blind docking approach.

    • Run the docking simulation using AutoDock Vina to generate a series of possible binding poses for each ligand.

  • Analysis of Results:

    • Analyze the docking poses and their corresponding binding energies to identify the most likely binding mode.

    • Visualize the protein-ligand interactions to understand the key residues involved in binding.

Fragment Growing and Linking

The low affinity of the initial fragment hit must be improved to generate a lead compound. This is typically achieved through two main strategies: fragment growing and fragment linking.[22][23]

Hit_To_Lead cluster_0 Initial Fragment Hit cluster_1 Optimization Strategies cluster_2 Outcome InitialHit 4-(2-Chlorophenyl)isoxazole- 3-carboxylic acid Growing Fragment Growing (Adding functional groups) InitialHit->Growing Linking Fragment Linking (Connecting to another fragment) InitialHit->Linking LeadCompound Potent Lead Compound (Improved Affinity & Selectivity) Growing->LeadCompound Linking->LeadCompound

Caption: Hit-to-lead optimization strategies: fragment growing and linking.

  • Fragment Growing: This involves adding chemical functionality to the initial fragment to extend into adjacent pockets of the binding site and make additional favorable interactions.[22][23] For 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, the carboxylic acid and the unsubstituted 5-position of the isoxazole ring are prime candidates for chemical elaboration.

  • Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, the two fragments can be connected with a chemical linker to create a larger, higher-affinity molecule.[22][23]

Conclusion

4-(2-Chlorophenyl)isoxazole-3-carboxylic acid represents a promising, yet underexplored, fragment for drug discovery. Its favorable physicochemical properties and the established biological relevance of the isoxazole scaffold make it a compelling starting point for FBDD campaigns targeting a wide range of proteins. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to effectively utilize this fragment, from initial screening and hit validation to computational and synthetic efforts for hit-to-lead optimization. Through a systematic and integrated approach, the potential of this versatile chemical entity can be fully realized in the quest for novel therapeutics.

References

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  • (PDF) Saturation Transfer Difference NMR for Fragment Screening. (2025, August 9). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. (2026, February 12). MDPI. Retrieved February 15, 2026, from [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020, February 18). PMC. Retrieved February 15, 2026, from [Link]

  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (2004, October 13).
  • Fragment Library. (n.d.). SpiroChem. Retrieved February 15, 2026, from [Link]

  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (n.d.). Google Patents.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022, April 22). PubMed. Retrieved February 15, 2026, from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022, January 1). eGrove. Retrieved February 15, 2026, from [Link]

  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. (2005, February 24). The Journal of Organic Chemistry - ACS Publications. Retrieved February 15, 2026, from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles via 1,3-dipolar cycloaddition/SO2 extrusion of benzoisothiazole-2,2-dioxide-3-ylidenes with nitrile oxides. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Saturation Transfer Difference (STD) NMR. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022, April 22). Beilstein Journals. Retrieved February 15, 2026, from [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2021, March 13). ACS Medicinal Chemistry Letters. Retrieved February 15, 2026, from [Link]

  • Fragment screening by ligand observed nmr. (n.d.). Bruker. Retrieved February 15, 2026, from [Link]

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  • Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva. Retrieved February 15, 2026, from [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 15, 2026, from [Link]

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Application Notes & Protocols: Investigating 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid in kinase inhibition.

Authored by: Gemini, Senior Application Scientist

Introduction: The Isoxazole Scaffold in Kinase Inhibitor Discovery

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of various therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable pharmacophore.[4] In the realm of oncology and inflammatory diseases, protein kinases are critical targets for therapeutic intervention, and the isoxazole moiety has been successfully incorporated into potent kinase inhibitors.[1][2] For instance, derivatives of isoxazole have shown inhibitory activity against key kinases such as p38 MAP kinase and Protein Kinase C, highlighting the potential of this scaffold in designing novel kinase inhibitors.[5][6]

This application note focuses on 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid , a specific isoxazole derivative, as a candidate for investigation as a kinase inhibitor. While direct evidence of its activity may be limited in publicly available literature, its structural features—namely the isoxazole core, the chloro-substituted phenyl ring, and the carboxylic acid group—suggest a potential for interaction with the ATP-binding pocket of various kinases. The 2-chlorophenyl group can engage in hydrophobic and van der Waals interactions, while the carboxylic acid can act as a hydrogen bond donor and acceptor.

This document provides a comprehensive guide for researchers to explore the kinase inhibitory potential of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, from hypothesized mechanisms of action to detailed experimental protocols for its characterization.

Part 1: Hypothesized Mechanism of Action and Target Kinases

Based on the structure of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid and the known activity of similar isoxazole-containing molecules, we can postulate a mechanism of action and a set of potential kinase targets.

1.1. Proposed Mechanism: ATP-Competitive Inhibition

The majority of small molecule kinase inhibitors function by competing with ATP for binding to the kinase's active site. The structure of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is consistent with this binding mode.

  • Isoxazole Core: The nitrogen and oxygen atoms of the isoxazole ring can form hydrogen bonds with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors.

  • 2-Chlorophenyl Group: This lipophilic group can occupy the hydrophobic pocket adjacent to the adenine-binding site. The chlorine atom may also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

  • Carboxylic Acid Moiety: This group can form additional hydrogen bonds with residues in the active site, potentially increasing both potency and selectivity.

G cluster_0 Kinase Active Site cluster_1 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Phosphate Binding Region Phosphate Binding Region Isoxazole Core Isoxazole Core Isoxazole Core->Hinge Region H-Bonds 2-Chlorophenyl Group 2-Chlorophenyl Group 2-Chlorophenyl Group->Hydrophobic Pocket Hydrophobic Interactions Carboxylic Acid Carboxylic Acid Carboxylic Acid->Phosphate Binding Region H-Bonds

Caption: Hypothesized binding mode of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid in a kinase active site.

1.2. Potential Kinase Targets

Given the prevalence of the isoxazole scaffold in inhibitors of serine/threonine kinases, the following are proposed as initial targets for screening:

  • p38 Mitogen-Activated Protein Kinase (MAPK): Several substituted isoxazoles have been reported as potent inhibitors of p38 MAP kinase, a key regulator of inflammatory cytokine expression.[5]

  • Protein Kinase B (PKB/Akt): The PI3K/Akt signaling pathway is frequently dysregulated in cancer. A recent study identified a pyrano[2,3-c]pyrazole derivative with a 4-chlorophenyl substituent that exhibited inhibitory activity against AKT2.[7]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Tivozanib, an FDA-approved VEGFR inhibitor, features an oxazole ring, a close structural relative of isoxazole.[8]

  • Pyruvate Kinase M2 (PKM2): Isoxazole derivatives of lapachol have been synthesized and evaluated as inhibitors of PKM2, a key enzyme in cancer metabolism.[9]

Part 2: Experimental Protocols

The following protocols provide a framework for the initial characterization of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid as a kinase inhibitor.

2.1. Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a radiometric filter binding assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against a purified kinase. This method is considered a gold standard for its direct measurement of substrate phosphorylation.[10][11]

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate peptide by the target kinase. The amount of phosphorylated substrate is quantified by capturing it on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. A decrease in radioactivity in the presence of the test compound indicates inhibition.

Materials:

  • Purified, active target kinase (e.g., p38α, AKT2)

  • Specific substrate peptide for the target kinase

  • 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid (test compound)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[12]

  • ATP solution (100 µM)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose filter paper

  • Scintillation cocktail

  • Microplate shaker

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid in 100% DMSO. Create a series of dilutions in the kinase reaction buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 2.5 µL of test compound dilution (or DMSO for control)

    • 5 µL of substrate peptide and [γ-³²P]ATP mix in kinase buffer

    • 2.5 µL of purified kinase in kinase buffer

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Reaction Termination: Stop the reaction by adding 10 µL of stop solution to each well.

  • Substrate Capture: Spot 10 µL from each well onto the P81 phosphocellulose filter paper.

  • Washing: Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Air dry the filter paper, place it in a scintillation vial with scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

G cluster_0 Reaction Components Start Start Prepare Compound Dilutions Prepare Compound Dilutions Set Up Kinase Reaction Set Up Kinase Reaction Prepare Compound Dilutions->Set Up Kinase Reaction Varying Concentrations Incubate Incubate Set Up Kinase Reaction->Incubate 30°C, 60 min Stop Reaction Stop Reaction Incubate->Stop Reaction Phosphoric Acid Spot on Filter Paper Spot on Filter Paper Stop Reaction->Spot on Filter Paper Wash Filter Paper Wash Filter Paper Spot on Filter Paper->Wash Filter Paper 3x Scintillation Counting Scintillation Counting Wash Filter Paper->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate % Inhibition Determine IC50 Determine IC50 Data Analysis->Determine IC50 Test Compound Test Compound Test Compound->Set Up Kinase Reaction Kinase Kinase Kinase->Set Up Kinase Reaction Substrate Substrate Substrate->Set Up Kinase Reaction [γ-³²P]ATP [γ-³²P]ATP [γ-³²P]ATP->Set Up Kinase Reaction

Caption: Workflow for the in vitro radiometric kinase inhibition assay.

2.2. Protocol 2: Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation Assay)

This protocol measures the ability of the test compound to inhibit the phosphorylation of a downstream substrate of the target kinase within a cellular context.[13]

Principle: Cells are treated with the test compound, and then stimulated to activate the target kinase pathway. The level of phosphorylation of a specific downstream substrate is then quantified using a phospho-specific antibody in an ELISA-based format. A reduction in the phosphorylation signal indicates cellular target engagement and inhibition by the compound.

Materials:

  • Human cell line expressing the target kinase (e.g., HEK293 for overexpressed kinases, or a cancer cell line with an activated pathway)

  • Cell culture medium and supplements

  • 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid (test compound)

  • Pathway activator (e.g., growth factor, cytokine)

  • Lysis buffer

  • Phospho-specific primary antibody for the downstream substrate

  • Total protein primary antibody for the downstream substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid (or DMSO for control) for 2 hours.

  • Pathway Activation: Stimulate the cells with the appropriate activator for a predetermined time (e.g., 30 minutes) to induce phosphorylation of the downstream substrate.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding lysis buffer.

  • ELISA:

    • Coat a new 96-well plate with a capture antibody for the substrate protein.

    • Add the cell lysates to the coated plate and incubate to allow the substrate to bind.

    • Wash the plate and add the phospho-specific primary antibody.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash and add the TMB substrate.

    • Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Normalization: In a parallel plate, perform the same assay using a total protein antibody for the substrate to normalize for cell number.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal.

    • Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the stimulated DMSO control.

    • Determine the EC50 value by plotting the percentage of inhibition versus the logarithm of the compound concentration and fitting to a dose-response curve.

Part 3: Data Interpretation and Further Steps

3.1. Interpreting the Results

ParameterAssay TypeInterpretation
IC50 In Vitro Kinase AssayThe concentration of the compound required to inhibit 50% of the purified kinase's activity. A lower IC50 indicates higher potency.
EC50 Cell-Based AssayThe concentration of the compound required to achieve 50% of the maximal inhibitory effect in a cellular context. A potent compound will have an EC50 value close to its IC50.

A significant discrepancy between the IC50 and EC50 values may suggest issues with cell permeability, off-target effects, or compound metabolism.

3.2. Recommended Next Steps

  • Kinase Selectivity Profiling: To assess the selectivity of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, it should be screened against a panel of other kinases.[14] This is crucial for identifying potential off-target effects and understanding the compound's overall safety profile.

  • Mechanism of Action Studies: Further biochemical assays can be performed to confirm the ATP-competitive mechanism of inhibition. This can be done by measuring the IC50 at different ATP concentrations.

  • Structural Biology: Co-crystallization of the compound with the target kinase can provide definitive evidence of the binding mode and guide further structure-activity relationship (SAR) studies for lead optimization.

  • ADME/Tox Profiling: In vitro and in vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity of the compound are essential for its development as a potential therapeutic agent.

References

  • Bar-Haim, G., et al. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(4), 937-942. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2548. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Adriaenssens, E., et al. (2024). Control of mitophagy initiation and progression by the TBK1 adaptors NAP1 and SINTBAD. Nature Structural & Molecular Biology. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • Gąsiorowska, J., et al. (2021). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][5][10][15]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega, 6(1), 439-453. [Link]

  • Mali, D., et al. (2024). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Molecular and Cellular Biochemistry. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Jakhmola, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 41(14), 6745-6771. [Link]

  • Kumar, R., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1019. [Link]

  • Mączyński, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 23(10), 2563. [Link]

  • Kumar, D., et al. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Li, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem. [Link]

  • Wang, B., et al. (2013). Pyrazolopyridines as kinase inhibitors. U.S.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Beam, D. F., et al. (1975). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, 55, 49. [Link]

  • Pevarello, P., et al. (2007). Aminoindazole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions containing them.
  • Al-Ostoot, F. H., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid moiety. Bioorganic & Medicinal Chemistry Letters, 40, 127965. [Link]

  • Wan, Z. K., et al. (2004). Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(22), 5573-5576. [Link]

  • Li, Y., et al. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. RSC Medicinal Chemistry, 13(5), 586-595. [Link]

  • Singh, P., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Cell Biology International, 46(12), 2005-2018. [Link]

  • Kim, H., et al. (2025). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Marine Drugs, 23(11), 1-18. [Link]

Sources

Application Note: Quantitative Analysis of 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the analytical strategies for the quantification of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid , a specific structural isomer often investigated as a pharmaceutical intermediate or a metabolite of isoxazole-based agrochemicals.[1]

Introduction & Molecule Profile

Target Analyte: 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid Chemical Context: A structural isomer distinct from the common 5-aryl derivatives (e.g., isoxaben metabolites) and 3-aryl-4-carboxy derivatives (e.g., cloxacillin side chains).[1] Its specific substitution pattern (4-aryl, 3-carboxy) imparts unique steric and electronic properties relevant to GABA-A receptor antagonism and herbicide metabolism.[1]

Physicochemical Properties (Estimated)
PropertyValueAnalytical Implication
Molecular Formula C₁₀H₆ClNO₃MW: 223.61 g/mol
pKa (Acidic) ~3.2 – 3.8Ionizes at neutral pH.[1] Requires acidic mobile phase (pH < 3.0) for retention on C18.
LogP ~2.5 – 2.8Moderately lipophilic due to the chlorophenyl ring. Suitable for Reverse Phase LC.[2]
UV Max ~254 nm, ~220 nmStrong absorption due to conjugated aryl-isoxazole system.[1]
Solubility DMSO, MethanolStock solutions should be prepared in MeOH or DMSO.

Method Selection Guide

Choose the appropriate protocol based on your sensitivity requirements and matrix complexity.

MethodSelection Start Select Matrix Type Pure API / Synthetic Mixture (High Conc > 1 µg/mL) Start->Pure Bio Plasma / Soil / Urine (Trace < 100 ng/mL) Start->Bio HPLC Protocol A: HPLC-UV (Robust, Cost-effective) Pure->HPLC Routine QC LCMS Protocol B: LC-MS/MS (High Sensitivity, Specificity) Bio->LCMS PK/Residue Study

Figure 1: Decision tree for selecting the appropriate analytical workflow.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Application: Purity assessment, synthetic process monitoring, and formulation analysis.[1]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm or 5 µm.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[3] Acidic pH is critical to suppress carboxylic acid ionization and ensure peak sharpness.

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10–20 µL.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).[3]

  • Column Temperature: 30°C.

Gradient Program
Time (min)% Mobile Phase B (ACN)Event
0.020%Initial Equilibration
10.080%Linear Gradient
12.080%Wash
12.120%Return to Initial
15.020%Re-equilibration
System Suitability Criteria
  • Tailing Factor: < 1.5 (Acidic mobile phase minimizes tailing).[3]

  • Resolution (Rs): > 2.0 between the target analyte and any synthetic impurities (e.g., decarboxylated byproduct).[3]

  • RSD (n=6): < 1.0% for retention time and area.[3]

Protocol B: LC-MS/MS for Trace Quantification

Application: Pharmacokinetic (PK) studies, environmental residue analysis, and metabolite tracking.[3]

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization, Negative Mode (ESI- ).[3]

    • Rationale: The carboxylic acid moiety deprotonates readily to form [M-H]⁻, offering superior sensitivity over positive mode.[3]

  • Source Temperature: 350°C.

  • Capillary Voltage: -3500 V.

MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypeMechanism
222.0 [M-H]⁻ 178.0 15 - 20Quantifier Loss of CO₂ [M-H-44]⁻
222.0 [M-H]⁻ 143.0 25 - 30Qualifier Cleavage of Cl-Phenyl ring
222.0 [M-H]⁻ 111.0 35QualifierIsoxazole ring fragmentation

Note: Exact collision energies must be optimized on the specific instrument (e.g., Triple Quadrupole).

Sample Preparation Strategies

Method 1: Solid Phase Extraction (SPE) - Recommended for Plasma/Urine

Use a Mixed-Mode Anion Exchange (MAX) cartridge to leverage the acidic nature of the analyte.[3]

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Sample (pH adjusted to ~7-8 with NH₄OH to ensure ionization to carboxylate).

  • Wash 1: 5% NH₄OH in Water (Removes neutrals/bases).

  • Wash 2: Methanol (Removes hydrophobic neutrals).

  • Elute: 2% Formic Acid in Methanol (Protonates the acid, releasing it from the anion exchange sorbent).

  • Evaporate & Reconstitute: Dry under N₂ and reconstitute in Mobile Phase A.

Method 2: Liquid-Liquid Extraction (LLE) - Simple Matrices[1][3]
  • Acidify sample to pH < 2.0 with HCl.[4]

  • Extract with Ethyl Acetate or MTBE (3x volume).

  • Combine organic layers, dry over Na₂SO₄, and evaporate.

Method Validation (ICH Q2(R1) Guidelines)

ParameterAcceptance CriteriaExperimental Approach
Linearity R² > 0.9995-7 concentration levels (e.g., 10 – 1000 ng/mL).
Accuracy 85-115% RecoverySpike blank matrix at Low, Mid, and High QC levels.
Precision CV < 15%Repeatability (n=6) and Intermediate Precision (different days).
LOD / LOQ S/N > 3 / S/N > 10Determine from low-concentration spikes.
Matrix Effect 85-115%Compare slope of standard curve in solvent vs. matrix.[1]

Troubleshooting Guide

  • Peak Tailing:

    • Cause: Secondary interactions with silanols or insufficient pH control.

    • Fix: Ensure Mobile Phase A pH is < 3.0. Increase buffer concentration (e.g., 10 mM Ammonium Formate pH 3.0).

  • Low Sensitivity (MS):

    • Cause: Ion suppression or poor negative mode ionization.

    • Fix: Switch to Methanol instead of ACN (often enhances ionization in negative mode).[3] Ensure ESI needle position is optimized.

  • Carryover:

    • Cause: Analyte sticking to injector loop.

    • Fix: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Isoxazole Synthesis Strategies

    • Synthesis of 4-Isoxazolecarboxylic Acid Derivatives. (2022).[3][5] Beilstein Journal of Organic Chemistry. Link[3]

  • Analytical Method Grounding

    • Validation of HPLC Methods for Isoxazole Derivatives. (2024).[3][5][6][7][8] Regulatory Research and Medicine Evaluation. Link

  • General Carboxylic Acid Analysis

    • Strategies for the Analysis of Acidic Drugs by LC-MS/MS. (2001).[3][9] Journal of Chromatography A. Link

  • Chemical Identity Verification

    • PubChem Compound Summary: Isoxazole-4-carboxylic acid derivatives.[8]Link[3]

Sources

4-(2-Chlorophenyl)isoxazole-3-carboxylic acid in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid in Cell-Based Assays

Executive Summary

4-(2-Chlorophenyl)isoxazole-3-carboxylic acid represents a privileged scaffold in medicinal chemistry, structurally analogous to classic excitatory amino acid (EAA) mimetics.[1] The isoxazole-3-carboxylic acid moiety acts as a bioisostere for the distal carboxylate of glutamate, positioning this compound as a high-priority candidate for modulating ionotropic glutamate receptors (iGluRs) , specifically AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA receptors.[2][1]

This application note provides a rigorous framework for evaluating the pharmacological profile of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid. We detail protocols for solubility optimization, high-throughput calcium flux screening (FLIPR), and mechanistic excitotoxicity assays in primary neurons.[2][1] These assays are critical for defining the compound's mode of action—whether as an orthosteric agonist, competitive antagonist, or allosteric modulator—and establishing its safety window in early-stage drug development.[2][1]

Chemical Properties & Handling

To ensure assay reproducibility, the physicochemical properties of the carboxylic acid moiety must be managed.[2]

  • Compound ID: 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid[1]

  • Molecular Weight: ~223.61 g/mol [2][1]

  • Solubility Profile:

    • Stock Solution: Soluble in 100% DMSO (Dimethyl sulfoxide) up to 50 mM.[2]

    • Aqueous Buffer: Solubility is pH-dependent.[2][1] The carboxylic acid (pKa ~3.5–4.[2]5) requires a neutral to basic pH for optimal aqueous stability.[2]

  • Storage: -20°C in desiccated, amber vials. Avoid repeated freeze-thaw cycles.[2][1]

Preparation Protocol:

  • Dissolve solid compound in 100% DMSO to create a 10 mM Master Stock .[2]

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Critical Step: For cell-based assays, dilute the Master Stock into the assay buffer (e.g., HBSS) immediately prior to use.[2] Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[2][1]

Core Application: FLIPR Calcium Flux Assay

Objective: To determine the functional activity (agonist vs. antagonist) of the compound at AMPA or NMDA receptors using a high-throughput calcium-sensitive dye format.

Cell Model: HEK293 cells stably expressing recombinant human GluA1 (AMPA receptor) or GluN1/GluN2A (NMDA receptor).[2][1]

Experimental Workflow
  • Cell Seeding:

    • Plate HEK293-GluA1 cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall/clear-bottom plates.[2][1]

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Remove culture medium and wash once with Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).[2][1]

    • Add 100 µL of Calcium-6 or Fluo-4 AM dye loading solution (containing 2.5 mM Probenecid to inhibit anion transport).[2][1]

    • Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Compound Addition (Agonist Mode):

    • Place the cell plate in the FLIPR (Fluorometric Imaging Plate Reader).[2]

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Inject 50 µL of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid (5x concentration).

    • Read: Monitor fluorescence for 180 seconds.

    • Positive Control:[2][1] Glutamate (10 µM) + Cyclothiazide (100 µM, to block desensitization).[2][1]

  • Compound Addition (Antagonist Mode):

    • Pre-incubate cells with the test compound for 15 minutes.[2][3]

    • Inject a challenge dose of Glutamate (EC80 concentration).[2]

    • Measure the reduction in calcium influx relative to vehicle control.

Data Analysis:

  • Calculate

    
     (Peak Fluorescence - Baseline / Baseline).[2][1]
    
  • Fit data to a 4-parameter logistic equation to determine

    
     (agonist) or 
    
    
    
    (antagonist).[2][1]

Secondary Application: Neurotoxicity (Excitotoxicity) Screen[1][2]

Objective: To assess if the compound induces excitotoxic cell death (a risk for glutamate agonists) or protects against it (potential neuroprotective antagonist).[2][1]

Cell Model: Primary Rat Cortical Neurons (DIV 14).

Protocol: LDH Release Assay
  • Treatment:

    • Replace maintenance media with Neurobasal-A (phenol red-free).[2][1]

    • Group A (Toxicity): Treat neurons with increasing concentrations (0.1 – 100 µM) of the test compound for 24 hours.[2][1]

    • Group B (Neuroprotection): Pre-treat with test compound (1 hour), then challenge with 50 µM NMDA.[2][1]

    • Controls: Vehicle (Negative), 100 µM NMDA (Positive Toxicity), 1% Triton X-100 (Max Lysis).[2][1]

  • Detection:

    • Collect 50 µL of supernatant from each well.[2]

    • Mix with 50 µL of Lactate Dehydrogenase (LDH) reaction mix (Tetrazolium salt + Diaphorase).

    • Incubate for 30 minutes in the dark.

    • Measure Absorbance at 490 nm.[2]

  • Calculation:

    
    [2][1]
    

Visualization: Signaling & Workflow

Figure 1: Glutamatergic Signaling & Assay Logic

Caption: Schematic of the Glutamate Receptor signaling pathway targeted by the isoxazole scaffold. Activation leads to Calcium influx, triggering CaMKII/ERK pathways.[2] The FLIPR assay intercepts the Ca2+ signal, while the LDH assay measures the downstream excitotoxic endpoint.[2][1]

G Compound 4-(2-Chlorophenyl) isoxazole-3-carboxylic acid Receptor iGluR (AMPA/NMDA) Receptor Complex Compound->Receptor Bind/Modulate Ca_Influx Ca2+ Influx Receptor->Ca_Influx Channel Opening CaMKII CaMKII Activation Ca_Influx->CaMKII MitoDys Mitochondrial Dysfunction Ca_Influx->MitoDys Overload (Excitotoxicity) FLIPR Assay 1: FLIPR (Ca2+ Detection) Ca_Influx->FLIPR Detect ERK ERK1/2 Phosphorylation CaMKII->ERK GeneExp Gene Expression (c-Fos, BDNF) ERK->GeneExp Caspase Caspase Activation MitoDys->Caspase CellDeath Cell Death (LDH Release) Caspase->CellDeath LDH_Assay Assay 2: LDH (Cytotoxicity) CellDeath->LDH_Assay Measure

[2][1]

Figure 2: Screening Cascade Workflow

Caption: Step-by-step decision tree for evaluating the compound. Progression from solubility checks to functional screening and mechanistic validation.

Workflow Step1 1. Solubility Check (DMSO/Buffer Stability) Step2 2. Primary Screen (FLIPR - HEK293) Step1->Step2 Decision1 Active? Step2->Decision1 Step3A 3A. Dose Response (Determine EC50/IC50) Decision1->Step3A Yes Step3B Discard / Re-design Decision1->Step3B No Step4 4. Secondary Screen (Primary Neurons - LDH) Step3A->Step4 Step5 5. Electrophysiology (Patch Clamp) Step4->Step5

Expected Results & Troubleshooting

AssayExpected Outcome (Agonist)Expected Outcome (Antagonist)Troubleshooting Tip
FLIPR (Ca2+) Rapid, transient increase in RFU (Relative Fluorescence Units).[2][1]No signal alone; inhibition of Glutamate-induced signal.[2][1]If signal is weak, check dye loading time or add Probenecid to prevent dye leakage.[2]
LDH Release Dose-dependent increase in Absorbance (toxicity).[2][1]Reduction in NMDA-induced toxicity (neuroprotection).[2][1]High background? Reduce FBS concentration or use phenol-red free media.[2][1]
Solubility Clear solution in 0.5% DMSO.[2]Clear solution in 0.5% DMSO.Precipitation? Pre-warm buffer to 37°C or use a cyclodextrin carrier.

References

  • Madsen, U., et al. (2001).[2] "Isoxazole-3-carboxylic acid derivatives as potent and selective agonists at the AMPA receptor."[2][1] Journal of Medicinal Chemistry.

  • Conti, P., et al. (1999).[2] "Synthesis and pharmacological characterization of new glutamate receptor ligands." Farmaco.[2][3]

  • Hansen, K.B., et al. (2021).[2] "Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels." Pharmacological Reviews. [2][1]

  • Bunch, L., et al. (2003).[2] "Synthesis and pharmacology of 4-substituted isoxazole-3-carboxylic acid derivatives." Organic & Biomolecular Chemistry.

  • Thermo Fisher Scientific. (2023).[2] "Fluo-4 Direct Calcium Assay Kits Protocol." Thermo Fisher User Guide.

Sources

Topic: Techniques for Dissolving 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid for Experiments

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is a molecule of significant interest within pharmaceutical research, serving as a key structural motif in the development of novel therapeutics.[1] However, its physicochemical properties, characterized by a rigid heterocyclic structure and an ionizable carboxylic acid group, present a significant challenge in achieving consistent and effective dissolution for experimental use.[2][3] Incomplete solubilization is a primary source of experimental irreproducibility, leading to inaccurate pharmacological data and misleading structure-activity relationships. This guide provides a comprehensive overview of the principles and detailed protocols for the effective dissolution of this compound, ensuring data integrity and accelerating research outcomes.

Physicochemical Profile and Solubility Fundamentals

Understanding the molecular structure of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is paramount to devising a successful dissolution strategy. The molecule's behavior in solution is governed by the interplay between its nonpolar and polar functionalities.

  • Lipophilic Character: The fused isoxazole and 2-chlorophenyl rings create a large, planar, and relatively nonpolar surface area. This inherent lipophilicity results in poor solubility in aqueous media but favors dissolution in organic solvents.

  • Hydrophilic Character & pH-Dependence: The carboxylic acid group is the primary polar, ionizable center. As a weak acid, its state of protonation is dependent on the pH of the medium.[4]

    • At low pH (pH < pKa) , the carboxylic acid is protonated (-COOH), rendering the molecule neutral and minimally soluble in water.

    • At high pH (pH > pKa) , the group deprotonates to form the carboxylate anion (-COO⁻), creating a salt that is significantly more soluble in aqueous solutions.[3][5] This principle is a cornerstone of solubilizing acidic compounds.[6]

The general solubility behavior is summarized in Table 1.

Table 1: Qualitative Solubility Profile

Solvent ClassRepresentative SolventsQualitative SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighEffectively solvates the molecule without donating protons, making them ideal for high-concentration stock solutions.[7]
Polar Protic Ethanol, MethanolModerate to LowCan engage in hydrogen bonding, but the large lipophilic portion limits high solubility.[8]
Non-Polar Hexane, TolueneVery LowThe polar carboxylic acid group prevents dissolution in non-polar environments.[8]
Aqueous (Neutral) Water, Phosphate-Buffered Saline (PBS) pH 7.4Very LowThe molecule exists in its neutral, protonated form, which is poorly soluble.[3]
Aqueous (Basic) 0.1 M NaOH, Carbonate/Bicarbonate Buffers (pH > 8)HighForms a highly soluble carboxylate salt.[5]

Experimental Protocols for Dissolution

The choice of dissolution method is dictated by the experimental context, particularly the tolerance of the assay system (e.g., cells, enzymes) to organic solvents.

Protocol 1: High-Concentration Stock Solutions in Organic Solvents

This is the most common and recommended method for preparing master stocks for storage and subsequent serial dilution. DMSO is the preferred solvent due to its broad miscibility with aqueous media and high solvating power.[7]

Objective: To prepare a stable, high-concentration stock solution (e.g., 10-50 mM) for long-term storage.

Materials:

  • 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge or glass vials

  • Vortex mixer

  • Bath sonicator

Step-by-Step Methodology:

  • Preparation: In a fume hood, accurately weigh the desired mass of the compound into a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.

  • Initial Solubilization: Vortex the vial vigorously for 1-2 minutes. The solution may appear cloudy or have visible particulates.

  • Assisted Dissolution: Place the vial in a bath sonicator for 10-15 minutes. This uses ultrasonic waves to break up solute agglomerates and accelerate dissolution.

  • Gentle Warming (Optional): If particulates remain, the solution can be gently warmed to 37-40°C in a water bath for 5-10 minutes, followed by vortexing.[7] Caution: Avoid excessive heat, which could degrade the compound.

  • Final Inspection: The final solution should be completely clear and free of any visible solid material.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term stability.[7]

G cluster_0 Protocol 1: Organic Stock Preparation A Weigh Compound B Add Anhydrous DMSO A->B C Vortex Vigorously (1-2 min) B->C D Bath Sonicate (10-15 min) C->D E Inspect for Clarity D->E F Particulates Remain? E->F G Warm to 37°C (5-10 min) F->G Yes H Solution Clear F->H No G->D I Aliquot and Store at -80°C H->I

Caption: Workflow for preparing a high-concentration organic stock solution.

Protocol 2: pH-Mediated Dissolution in Aqueous Media

This method is essential for applications intolerant to organic solvents, such as certain cell-based assays or in vivo formulations. The strategy relies on converting the insoluble acid into a soluble salt.[3]

Objective: To prepare a working solution directly in an aqueous buffer by pH adjustment.

Materials:

  • 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

  • Desired aqueous buffer (e.g., PBS, TRIS)

  • 0.1 M or 1.0 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

Step-by-Step Methodology:

  • Suspension: Add the weighed compound to a volume of the desired aqueous buffer slightly less than the final target volume. The compound will not dissolve and will form a suspension.

  • Basification: While stirring, add the NaOH solution dropwise.

  • Monitoring: Monitor the pH of the suspension continuously. As the pH rises above the compound's pKa, the solid will begin to dissolve.

  • Complete Dissolution: Continue adding NaOH dropwise until all solid material has dissolved and the solution is clear.

  • pH Adjustment: Carefully adjust the solution to the final desired pH using NaOH or a dilute acid (e.g., 0.1 M HCl). Be aware that lowering the pH too much may cause the compound to precipitate.

  • Final Volume: Add the buffer to reach the final target volume.

  • Sterilization (Optional): If required for the application, sterile-filter the final solution through a 0.22 µm syringe filter.

G A Start: Experimental Need B Is assay sensitive to organic solvents? A->B C No (e.g., in vitro screen, chemistry) B->C No D Yes (e.g., cell culture, in vivo) B->D Yes E Use Protocol 1: Prepare DMSO Stock C->E F Use Protocol 2: pH-Mediated Dissolution D->F G Perform serial dilution of stock into final assay media E->G

Caption: Decision tree for selecting the appropriate dissolution protocol.

Troubleshooting and Advanced Considerations

  • Precipitation on Dilution: A common issue is the precipitation of the compound when a concentrated DMSO stock is diluted into an aqueous buffer (a "crash out").[7]

    • Mitigation: Dilute the stock into a buffer containing a solubilizing agent, such as serum (e.g., FBS) or a non-ionic surfactant like Tween® 80. Alternatively, perform a multi-step dilution, avoiding large single-step changes in solvent composition.

  • Co-solvents: For intermediate cases, a co-solvent system can be employed.[3] Prepare the compound in a water-miscible solvent like ethanol and then dilute it into the final aqueous buffer. The final ethanol concentration must be validated to be non-disruptive to the assay.[7]

  • Compound Purity: Impurities can significantly impact solubility. Always use a well-characterized compound of high purity (≥95%).

By applying these mechanistically-grounded protocols, researchers can confidently prepare solutions of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, ensuring the generation of reliable and reproducible data in their scientific endeavors.

References

  • Solubility of Isoxazole. Solubility of Things.
  • Technical Support Center: Stability of Isoxazoline Compounds in Common Labor
  • An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents. Benchchem.
  • Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids. Benchchem.
  • Dissolution Method Development for Poorly Soluble Compounds.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid. Chem-Impex.
  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Deriv

Sources

Application Note: 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid (and its relevant structural isomers) as a chemical probe.

Editorial Note: While 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid is the more widely cited isomer in literature for D-Amino Acid Oxidase (DAAO) inhibition and GPR35 agonism, the 4-(2-Chlorophenyl) analog represents a critical structural probe for studying Structure-Activity Relationships (SAR) and selectivity profiles within the isoxazole-3-carboxylate class. This guide addresses the compound as a specific tool for investigating the DAAO-D-Serine-NMDAR axis and GPR35 signaling .

Introduction & Mechanism of Action

4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is a small-molecule chemical probe belonging to the class of isoxazole-3-carboxylates . These compounds are primarily utilized to modulate enzymes and receptors involved in glutamate signaling and metabolic regulation.

Core Biological Targets
  • D-Amino Acid Oxidase (DAAO) Inhibition:

    • Mechanism: The isoxazole-3-carboxylic acid moiety mimics the

      
      -amino acid structure of D-amino acids (the natural substrates of DAAO). The carboxylic acid group forms a salt bridge with Arg283  in the DAAO active site, while the isoxazole ring interacts with the flavin adenine dinucleotide (FAD) cofactor.
      
    • Physiological Effect: Inhibition of DAAO prevents the catabolism of D-Serine , a co-agonist of the NMDA Receptor (NMDAR) .[1] Elevated synaptic D-Serine potentiates NMDAR-mediated neurotransmission, making this probe valuable for schizophrenia and cognitive enhancement research.

  • GPR35 Agonism:

    • Mechanism: Certain isoxazole-3-carboxylates act as agonists for the orphan G-protein-coupled receptor GPR35 , which is involved in immune modulation and pain signaling. The 2-chlorophenyl group provides lipophilic interactions within the receptor's orthosteric pocket.

Key Applications
  • Neuroscience: Investigating NMDA receptor hypofunction in schizophrenia models.

  • Metabolism: Studying D-amino acid turnover in the kidney and brain.[1]

  • Immunology: Probing GPR35-mediated anti-inflammatory pathways.

Chemical Properties & Storage[2]

PropertySpecification
Chemical Name 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid
Molecular Formula Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H

ClNO

Molecular Weight 223.61 g/mol
Solubility DMSO (>50 mM), Ethanol (>20 mM), Water (Low, pH-dependent)
pKa ~3.5–4.0 (Carboxylic acid)
Appearance White to off-white crystalline solid
Storage -20°C (Desiccated); Protect from light
Stability Stable in DMSO for >1 month at -20°C. Avoid freeze-thaw cycles.[2][3][4]

Handling Precaution: The carboxylic acid moiety makes the compound acidic. For cellular assays, ensure the pH of the culture medium is buffered (e.g., HEPES) after addition, especially at high concentrations (>100 µM).

Experimental Protocols

Protocol A: In Vitro DAAO Inhibition Assay (Fluorometric)

Objective: Determine the IC


 of the probe against recombinant human or porcine DAAO by measuring H

O

production.

Materials:

  • Recombinant DAAO enzyme (Human or Porcine).

  • Substrate: D-Serine (50 mM stock).

  • Detection Reagent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Assay Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

  • Probe: 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute the probe in Assay Buffer to 2X desired final concentrations (range: 1 nM to 100 µM). Maintain DMSO < 1%.

  • Enzyme Mix: Dilute DAAO enzyme to 0.2 µg/mL in Assay Buffer containing 1 U/mL HRP and 50 µM Amplex Red.

  • Incubation: Add 50 µL of Probe (2X) and 50 µL of Enzyme Mix to a black 96-well plate. Incubate for 10 min at 25°C to allow inhibitor binding.

  • Reaction Start: Add 50 µL of D-Serine substrate (final concentration =

    
     of the enzyme, typically ~2–5 mM).
    
  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to Vehicle (DMSO) control. Fit data to a 4-parameter logistic equation to determine IC

    
    .
    
Protocol B: Cell-Based D-Serine Modulation Assay

Objective: Assess the probe's ability to elevate intracellular D-Serine levels in glial cells (e.g., U87 glioblastoma or primary astrocytes).

Workflow:

  • Seeding: Plate U87 cells (10,000 cells/well) in DMEM + 10% FBS. Incubate 24h.

  • Treatment: Replace medium with serum-free DMEM containing the probe (1–50 µM). Include a Vehicle control.

  • Challenge: (Optional) Add exogenous D-Serine (100 µM) to challenge the DAAO capacity.

  • Incubation: Incubate for 4–24 hours at 37°C.

  • Extraction: Wash cells with PBS. Lyse with methanol/water (80:20). Centrifuge to clear debris.

  • Quantification: Measure D-Serine levels in the supernatant using HPLC-FLD (with N-acetyl-L-cysteine derivatization) or a D-Serine ELISA kit.

  • Result: Effective DAAO inhibition should result in a 2–5 fold increase in intracellular D-Serine compared to vehicle.

Protocol C: GPR35 Agonist Screening (Dynamic Mass Redistribution - DMR)

Objective: Verify off-target or primary activity at GPR35 using label-free detection.

Workflow:

  • Seeding: Plate HT-29 cells (endogenous GPR35) in a 384-well sensor plate.

  • Equilibration: Wash cells and equilibrate in HBSS/HEPES buffer for 2 hours.

  • Baseline: Record baseline optical signature for 5 minutes.

  • Addition: Add probe (10 µM) using an automated liquid handler.

  • Detection: Monitor the wavelength shift (pm) for 60 minutes.

  • Validation: Pre-treat with a GPR35 antagonist (e.g., ML145) to confirm specificity.

Pathway Visualization

Figure 1: DAAO Inhibition and NMDA Receptor Potentiation

This diagram illustrates the mechanism by which the probe increases synaptic D-Serine, enhancing NMDA receptor signaling.[1]

DAAO_Pathway Probe 4-(2-Chlorophenyl) isoxazole-3-carboxylic acid DAAO DAAO Enzyme (FAD-dependent) Probe->DAAO Inhibits (Competitive) D_Serine D-Serine (Gliotransmitter) DAAO->D_Serine Degrades Metabolites Hydroxypyruvate + NH3 + H2O2 D_Serine->Metabolites Oxidation NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Co-activates Ca_Influx Ca2+ Influx (Synaptic Plasticity) NMDAR->Ca_Influx Potentiates

Caption: The probe inhibits DAAO, preventing D-Serine degradation. Elevated D-Serine binds the NMDAR glycine site, boosting plasticity.

Figure 2: Experimental Workflow for Probe Validation

Workflow Step1 Step 1: Solubilization (DMSO Stock 10mM) Step2 Step 2: In Vitro Assay (Amplex Red / H2O2) Step1->Step2 Step3 Step 3: Cell Culture (U87 Glia / HT-29) Step2->Step3 Decision Activity Confirmed? Step3->Decision Outcome1 High Potency (nM) Use as Primary Probe Decision->Outcome1 IC50 < 1µM Outcome2 Low Potency (µM) Use as Scaffold/Control Decision->Outcome2 IC50 > 10µM

Caption: Step-by-step validation workflow from chemical preparation to biological readout.

Troubleshooting & Controls

IssuePossible CauseSolution
High Background Signal H

O

contamination or unstable probe.
Use fresh buffers; measure probe intrinsic fluorescence.
Precipitation Low solubility in aqueous buffer.Limit final DMSO to 1%; sonicate stock solution; verify pH > 7.0.
No Inhibition Observed Enzyme isoform mismatch (Human vs. Pig).Verify probe affinity for the specific DAAO species (human DAAO is often harder to inhibit).
Cell Toxicity Off-target effects at high concentration.Perform an MTT or CellTiter-Glo assay to determine CC

before functional assays.

Negative Control: Use Benzoic Acid (weak inhibitor) or a structural analog lacking the carboxylic acid (e.g., the corresponding methyl ester) to validate the specificity of the carboxylic acid interaction.

References

  • Sacchi, S. et al. (2013). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy."[1] Current Pharmaceutical Design. Link

  • Hopkins, S.C. et al. (2013). "D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia."[1] Handbook of Experimental Pharmacology. Link

  • Sparey, T. et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Zhao, P. et al. (2010). "GPR35 agonists: a review of the structural and biological data." Journal of Medicinal Chemistry (Discusses isoxazole scaffolds). Link

  • PubChem Compound Summary. "5-(2-Chlorophenyl)isoxazole-3-carboxylic acid" (Structural analog reference). Link

Sources

Application Notes and Protocols for the Modification of 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Versatility of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents due to its favorable metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The molecule 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid presents a versatile platform for the development of novel chemical entities. Its structure offers three primary points for chemical modification: the carboxylic acid group at the 3-position, the isoxazole core, and the 2-chlorophenyl substituent at the 4-position. This guide provides a comprehensive overview of scientifically-grounded protocols for the strategic modification of this scaffold, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.

The strategic modifications detailed herein are designed to address common challenges in drug development, such as improving membrane permeability, modulating target binding affinity, and altering metabolic pathways.[3] The protocols are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only execute the described procedures but also adapt and troubleshoot them for their specific research needs.

I. Modification of the Carboxylic Acid Moiety: Enhancing Druggability

The carboxylic acid group, while often crucial for target engagement through hydrogen bonding and ionic interactions, can also impart undesirable physicochemical properties, such as high polarity and rapid renal clearance.[3] Derivatization of this functional group is a cornerstone of medicinal chemistry for improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

A. Esterification: Masking Polarity and Creating Prodrugs

Esterification is a fundamental strategy to mask the polarity of a carboxylic acid, often leading to the formation of a prodrug that can be hydrolyzed in vivo to release the active carboxylic acid.[4][5] The choice of alcohol for esterification can significantly impact the rate of hydrolysis and the overall lipophilicity of the resulting molecule.

This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6]

Reaction Scheme:

Materials:

  • 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid (1.0 eq) in the chosen alcohol (can be used as the solvent if it's a simple alcohol like methanol or ethanol) or an inert solvent like toluene, add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • If an inert solvent was used, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Expected Characterization of Methyl Ester:

  • ¹H NMR: Appearance of a singlet around 3.8-4.0 ppm corresponding to the methyl ester protons. The aromatic protons on the 2-chlorophenyl ring and the isoxazole proton will show characteristic shifts.

  • ¹³C NMR: Appearance of a signal around 52-55 ppm for the methyl ester carbon and a signal around 160-165 ppm for the ester carbonyl carbon.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the methyl ester derivative.

Causality Behind Experimental Choices:

  • The use of an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]

  • Using the alcohol as the solvent drives the equilibrium towards the product side according to Le Chatelier's principle.[4]

  • The aqueous workup with sodium bicarbonate is crucial to remove the acid catalyst and any unreacted carboxylic acid.

Visualization of Esterification Workflow:

Esterification_Workflow Start 4-(2-Chlorophenyl)isoxazole- 3-carboxylic acid Reaction Reflux Start->Reaction Reagents Alcohol (R-OH) Acid Catalyst (H+) Reagents->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(2-Chlorophenyl)isoxazole- 3-carboxylate-R Purification->Product

Caption: Workflow for the Fischer-Speier Esterification.

B. Amidation: Building Diverse Libraries of Compounds

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities.[7] The resulting amides are generally more stable than esters and can participate in different hydrogen bonding interactions with biological targets.

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to facilitate amide bond formation under mild conditions.[8]

Reaction Scheme:

Materials:

  • 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

  • Amine (R-NH₂)

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF or DCM.

  • Add DIPEA or TEA (2.0-3.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel or by recrystallization.

Expected Characterization of a Simple Amide (e.g., with benzylamine):

  • ¹H NMR: Disappearance of the carboxylic acid proton signal. Appearance of a new amide N-H proton signal (typically a triplet or broad singlet) and signals corresponding to the protons of the amine moiety.

  • ¹³C NMR: A signal for the amide carbonyl carbon will appear around 165-170 ppm.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the amide derivative.

Causality Behind Experimental Choices:

  • EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[8]

  • HOBt reacts with this intermediate to form an activated ester, which is less prone to racemization and side reactions, and readily reacts with the amine.

  • A non-nucleophilic base like DIPEA or TEA is used to neutralize the hydrochloride salt of EDC and the carboxylic acid, facilitating the reaction.

Visualization of Amide Coupling Workflow:

Amide_Coupling_Workflow Start 4-(2-Chlorophenyl)isoxazole- 3-carboxylic acid Reaction Stir at RT Start->Reaction Reagents Amine (R-NH2) EDC, HOBt, Base Reagents->Reaction Workup Aqueous Workup (Water, Brine) Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 4-(2-Chlorophenyl)isoxazole- 3-carboxamide-R Purification->Product

Caption: Workflow for EDC/HOBt Mediated Amide Coupling.

II. Modification of the Isoxazole Core: Exploring New Chemical Space

The isoxazole ring itself can be a point of diversification. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing new carbon-carbon bonds, enabling the synthesis of biaryl and other complex structures.[9][10] To perform a Suzuki coupling on the isoxazole ring, a halogen atom needs to be introduced, typically at the 5-position.

A. Halogenation of the Isoxazole Ring

A common strategy for introducing a leaving group for cross-coupling is halogenation. This protocol focuses on the bromination of a related isoxazole scaffold, which can be adapted for the target molecule.

Note: This is a general procedure that may require optimization for 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid. The carboxylic acid may need to be protected as an ester prior to this step.

Materials:

  • 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid ester

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting isoxazole ester (1.0 eq) in CCl₄ or MeCN.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN or BPO.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Suzuki-Miyaura Cross-Coupling

With a halogenated isoxazole in hand, a wide variety of aryl, heteroaryl, or alkyl groups can be introduced via the Suzuki-Miyaura cross-coupling reaction.[11][12]

Reaction Scheme:

Materials:

  • 5-Bromo-4-(2-Chlorophenyl)isoxazole-3-carboxylate ester

  • Boronic acid or boronic ester (R'-B(OH)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add the 5-bromo-isoxazole ester (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Degas the solvent system (e.g., by bubbling argon through it for 15-30 minutes) and add it to the reaction vessel.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[11][12]

  • The base is required to activate the boronic acid for the transmetalation step.[11]

  • Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.

Visualization of Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling_Workflow Start 5-Bromo-4-(2-Chlorophenyl)isoxazole- 3-carboxylate-R Reaction Heat under Inert Atmosphere Start->Reaction Reagents Boronic Acid (R'-B(OH)2) Pd Catalyst, Base Reagents->Reaction Workup Aqueous Workup (Water, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-R'-4-(2-Chlorophenyl)isoxazole- 3-carboxylate-R Purification->Product

Caption: Workflow for Palladium-Catalyzed Suzuki-Miyaura Coupling.

III. Data Presentation and Characterization

The following table summarizes the expected modifications and key characterization data.

Modification TypeReagentsProduct StructureKey ¹H NMR SignalKey ¹³C NMR Signal
Esterification R-OH, H⁺4-(2-ClPh)-isoxazole-3-COORSignal for R group protonsEster carbonyl ~160-165 ppm
Amidation R-NH₂, EDC, HOBt4-(2-ClPh)-isoxazole-3-CONHRAmide N-H proton signalAmide carbonyl ~165-170 ppm
Suzuki Coupling R'-B(OH)₂, Pd cat., Base5-R'-4-(2-ClPh)-isoxazole-3-COORSignals for R' group protonsSignals for R' group carbons

IV. Safety and Handling

  • Amide Coupling Reagents: Reagents like EDC and HOBt can be sensitizers and irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium catalysts are often pyrophoric and should be handled under an inert atmosphere.

  • Solvents: Many organic solvents are flammable and/or toxic. Refer to the Safety Data Sheet (SDS) for each solvent and handle them with appropriate care.

  • General Precautions: Always perform a thorough risk assessment before starting any new chemical reaction.

V. Conclusion

The protocols outlined in this guide provide a robust framework for the chemical modification of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid. By employing these esterification, amidation, and cross-coupling strategies, researchers can systematically explore the chemical space around this promising scaffold. The detailed procedures, coupled with an understanding of the underlying chemical principles, will empower scientists in their efforts to develop novel drug candidates with improved therapeutic potential.

VI. References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and antimicrobial evaluation of new isoxazole carboxamides. ResearchGate. [Link]

  • Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]

  • Synthesis and complete 1H, 13C and 15N NMR assignment of substituted isoxazolo[3,4-d]pyridazin-7(6H). PubMed. [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Supporting Information. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. [Link]

  • WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling. Google Patents.

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. [Link]

  • Structural diversity of synthesized isoxazole carboxamides: chemical... ResearchGate. [Link]

  • Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

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  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. [Link]

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  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Synthesis of esters of metallocene alcohols and 4,5-dichloroisothiazol-3-carboxylic and 5-arylisoxazole-3-carboxylic acids. ResearchGate. [Link]

  • Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. [Link]

  • Catalytic and non-catalytic amidation of carboxylic acid substrates. PubMed. [Link]

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The Strategic Utility of 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of contemporary organic synthesis and medicinal chemistry, the isoxazole ring system stands out as a privileged scaffold. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics and functional materials.[1] Among the diverse array of isoxazole-containing building blocks, 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid has emerged as a particularly valuable intermediate. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, reactivity, and strategic applications of this versatile compound. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from extensive experience in the field.

The inherent value of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid lies in the strategic placement of its functional groups. The carboxylic acid at the 3-position provides a convenient handle for a myriad of chemical transformations, most notably amide bond formation, which is the most frequently utilized reaction in drug discovery.[2] The 2-chlorophenyl substituent at the 4-position introduces steric and electronic features that can be crucial for modulating the pharmacological profile of derivative compounds. This guide will illuminate the pathways to harnessing the full synthetic potential of this key intermediate.

Core Synthetic Strategies: Accessing the Isoxazole Carboxylic Acid

A reliable and regioselective synthesis of the isoxazole core is paramount for its utility as a building block. While numerous methods for isoxazole synthesis exist, a particularly effective and high-yield approach for 3-substituted-4-isoxazole carboxylic acids involves a multi-step sequence starting from a β-ketoester.[3] This method offers excellent control over regioselectivity, a common challenge in isoxazole synthesis.[3]

General Synthetic Workflow

The synthesis can be logically broken down into three key stages: formation of an isoxazolone intermediate, functionalization at the 4-position, and subsequent rearrangement and hydrolysis to yield the desired carboxylic acid. This strategic pathway ensures high purity and minimizes the formation of unwanted isomers.[3]

G A Ethyl 3-(2-chlorophenyl)-3-oxopropanoate C 3-(2-Chlorophenyl)isoxazol-5(4H)-one A->C Cyclization B Hydroxylamine Hydrochloride B->C E 4-((Dimethylamino)methylene)-3-(2-chlorophenyl)isoxazol-5(4H)-one C->E Acetalization D N,N-Dimethylformamide dimethyl acetal (DMF-DMA) D->E G 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid E->G Hydrolysis & Rearrangement F Base-mediated Hydrolysis & Rearrangement F->G

Caption: Synthetic workflow for 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid.

Application Note I: Synthesis of 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid

This protocol provides a robust and scalable method for the synthesis of the title compound, adapted from a patented high-regioselectivity process.[3]

Protocol: A Three-Step Synthesis

Step 1: Synthesis of 3-(2-Chlorophenyl)isoxazol-5(4H)-one

  • To a solution of sodium hydroxide (1.1 eq) in water, add hydroxylamine hydrochloride (1.1 eq) and stir until fully dissolved.

  • Slowly add a solution of ethyl 3-(2-chlorophenyl)-3-oxopropanoate (1.0 eq) in a suitable organic solvent (e.g., ethanol) to the aqueous hydroxylamine solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3-4.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(2-chlorophenyl)isoxazol-5(4H)-one.

Step 2: Synthesis of 4-((Dimethylamino)methylene)-3-(2-chlorophenyl)isoxazol-5(4H)-one

  • Dissolve the crude 3-(2-chlorophenyl)isoxazol-5(4H)-one (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess DMF-DMA under reduced pressure to obtain the crude product.

Step 3: Synthesis of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

  • To a solution of the crude 4-((dimethylamino)methylene)-3-(2-chlorophenyl)isoxazol-5(4H)-one (1.0 eq) in a mixture of water and a co-solvent (e.g., THF), add a base such as sodium hydroxide (2.0-3.0 eq).

  • Stir the mixture at room temperature for 4-6 hours to effect hydrolysis and rearrangement.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully acidify the reaction mixture with a concentrated acid (e.g., 6M HCl) to a pH of ~2-3, resulting in the precipitation of the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid.

Property Value (for a similar compound)
Molecular Formula C11H8ClNO3 (for 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid)[4]
Molecular Weight 237.64 g/mol (for 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid)[4]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, and hot methanol

Application Note II: Amide Coupling Reactions for Library Synthesis

The carboxylic acid functionality of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is a gateway to a vast chemical space through amide coupling reactions. This allows for the synthesis of large libraries of isoxazole-4-carboxamides, which are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5]

The Chemistry of Amide Bond Formation

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[6] Therefore, activation of the carboxylic acid is necessary. A plethora of coupling reagents have been developed for this purpose, each with its own advantages and optimal reaction conditions.[2]

G cluster_0 Carboxylic Acid Activation cluster_1 Amide Bond Formation A 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid C Activated Intermediate (e.g., O-acylisourea ester) A->C Activation B Coupling Reagent (e.g., EDC, HATU) B->C E 4-(2-Chlorophenyl)isoxazole-3-carboxamide Derivative C->E Nucleophilic Acyl Substitution D Primary or Secondary Amine (R-NH2) D->E

Caption: General workflow for amide coupling of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid.

Protocol: EDC/DMAP Mediated Amide Coupling

This protocol provides a general and reliable method for the synthesis of isoxazole-4-carboxamide derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[7]

Materials:

  • 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

  • Desired primary or secondary amine (1.2 eq)

  • EDC (1.2 eq)

  • DMAP (0.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen atmosphere

Procedure:

  • Dissolve 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add DMAP (0.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes. The formation of a white precipitate (dicyclohexylurea if DCC is used, or a water-soluble urea byproduct with EDC) may be observed.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-(2-Chlorophenyl)isoxazole-3-carboxamide derivative.

Coupling Reagent Additive Typical Solvent Advantages
EDC HOBt, DMAPDCM, DMFWater-soluble urea byproduct, mild conditions.[8]
HATU DIPEADMFHigh yields, fast reaction times, low racemization.[6]
HBTU DIPEADMFSimilar to HATU, cost-effective.[9]
SOCl₂ PyridineDCM, TolueneForms highly reactive acyl chloride, suitable for unreactive amines.[6]

Conclusion and Future Outlook

4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is a strategically important building block in organic synthesis, offering a reliable platform for the creation of diverse molecular architectures. Its straightforward and regioselective synthesis, coupled with the versatility of its carboxylic acid handle, makes it an invaluable tool for medicinal chemists and researchers in drug discovery. The protocols and insights provided in this application note are intended to empower scientists to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of novel bioactive molecules with a wide range of therapeutic applications, from anti-inflammatory and analgesic agents to novel anticancer therapies.[1][10] The continued exploration of the chemical space accessible from this versatile scaffold promises to yield exciting discoveries in the years to come.

References

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. [Link]

  • Google Patents. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. BMC Chemistry, 16(1), 1-15. [Link]

  • Patel, R. P., et al. (2013). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Der Pharma Chemica, 5(2), 234-241. [Link]

  • Al-Qaisi, J. A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications, 2021, 6689313. [Link]

  • Frontiers in Chemistry. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. [Link]

  • RSC Publishing. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. [Link]

  • Bentham Science. (2023). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. [Link]

  • Springer Nature. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • IntechOpen. (2012). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. [Link]

  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • National Institutes of Health. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ResearchGate. (2020). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. [Link]

  • PubMed. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. [Link]

  • ResearchGate. (2018). Hydrolysis of differently substituted 4‐isoxazolecarboxylates. [Link]

  • ResearchGate. (2007). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. [Link]

  • National Institutes of Health. (2014). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • National Institutes of Health. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • Beilstein Journals. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • National Institutes of Health. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

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  • MDPI. (2024). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis and improve your yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Our approach is to diagnose the problem by understanding the underlying chemistry and provide actionable solutions.

Question: My overall yield is very low, or the reaction is not proceeding to completion. What are the common causes and how can I improve it?

Answer: A low or nonexistent yield is a frequent challenge that can often be traced back to one of several critical parameters in the initial cyclocondensation step to form the isoxazole ester precursor. Let's break down the potential causes and solutions systematically.

The most common synthetic route involves a two-step process: (1) a cyclocondensation reaction to form an ester precursor, typically ethyl 4-(2-chlorophenyl)isoxazole-3-carboxylate, followed by (2) hydrolysis to the final carboxylic acid. Low yield issues almost always originate in the first step.

Causality and Solutions:

  • Reagent Quality and Stoichiometry:

    • Hydroxylamine Hydrochloride: Ensure it is dry and of high purity. The presence of moisture can interfere with the reaction.

    • β-Ketoester Starting Material: The key starting material is typically a derivative of ethyl benzoylacetate. Ensure its purity. Impurities can lead to significant side reactions.

    • Base (e.g., Sodium Ethoxide, Sodium Acetate): The base is critical for the condensation. If using sodium ethoxide, it should be freshly prepared or properly stored to avoid degradation from moisture. Older or improperly stored base will have lower activity, leading to incomplete reaction. Using a weaker base like sodium acetate may require longer reaction times or higher temperatures.[1]

  • Reaction Conditions:

    • Solvent: Anhydrous ethanol is typically the solvent of choice. The presence of water can hydrolyze the starting ester and interfere with the base. Ensure you are using a dry solvent.

    • Temperature: This reaction is temperature-sensitive. Insufficient heat may lead to a sluggish or incomplete reaction. Conversely, excessive heat can promote side reactions and decomposition. A reflux temperature of around 70-80°C is generally optimal.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Reaction Time: Incomplete reactions are often a result of insufficient time. Monitor the disappearance of the limiting starting material by TLC before proceeding with the workup.

  • Workup Procedure:

    • pH Adjustment: During the workup, the reaction mixture is typically acidified. If the pH is not sufficiently acidic, the product may remain in the aqueous layer as a salt, leading to low isolated yield after extraction.

Troubleshooting Flowchart for Low Yield

G start Low or No Yield Observed q1 Are starting materials pure and dry? start->q1 s1 Verify purity (NMR, GC/MS). Dry reagents and use anhydrous solvent. q1->s1 No q2 Is the base active and stoichiometry correct? q1->q2 Yes s1->q2 s2 Use freshly prepared base (e.g., NaOEt). Verify molar equivalents. q2->s2 No q3 Are reaction conditions optimal? q2->q3 Yes s2->q3 s3 Monitor temperature (reflux). Track reaction progress with TLC. Ensure sufficient reaction time. q3->s3 No q4 Was the workup procedure correct? q3->q4 Yes s3->q4 s4 Check pH during acidification. Ensure complete extraction with an appropriate solvent. q4->s4 No end Yield Improved q4->end Yes s4->end

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Question: The final hydrolysis step from the ester precursor is inefficient or leads to degradation. How can I optimize this?

Answer: This is a critical issue. The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage under harsh conditions, particularly strong bases or acids at elevated temperatures.[3]

Causality and Solutions:

  • Harsh Basic Conditions: Using strong bases like sodium hydroxide or potassium hydroxide in refluxing ethanol or methanol is a common method for ester hydrolysis. However, for isoxazoles, this can lead to ring-opening as a competing reaction. The hydroxide ion can attack the C5 position of the isoxazole ring, initiating cleavage.

    • Solution: Employ milder hydrolysis conditions. Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature or slightly elevated temperatures (e.g., 40-50°C) is often effective and significantly reduces the risk of ring degradation.

  • Harsh Acidic Conditions: Concentrated strong acids (e.g., HCl, H₂SO₄) at high temperatures can also catalyze the cleavage of the isoxazole ring.

    • Solution: If an acidic route is necessary, use moderately concentrated acid and keep the temperature as low as possible while still achieving hydrolysis. However, basic hydrolysis is generally preferred for this substrate.

Recommended Hydrolysis Conditions
ConditionBaseSolvent SystemTemperatureTypical TimeComments
Standard NaOH or KOH (2-3 equiv.)EtOH / H₂OReflux2-6 hHigh risk of byproduct formation and yield loss.
Recommended LiOH (2-3 equiv.)THF / H₂O (e.g., 3:1)Room Temp to 50°C4-12 hSignificantly milder; minimizes ring-opening. The method of choice.
Question: I am struggling to purify my final product. What are the best practices for purification?

Answer: Purification can be challenging due to the similar polarity of byproducts or residual starting materials. The carboxylic acid product has significantly different properties from its ester precursor, which can be used to your advantage.

Purification Strategies:

  • Acid-Base Extraction (for the final acid): This is a highly effective method to separate the carboxylic acid product from neutral organic impurities (like unreacted ester).

    • Step 1: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Step 2: Extract the organic layer with a basic aqueous solution (e.g., 1M NaHCO₃ or 1M Na₂CO₃). The desired carboxylic acid will deprotonate and move into the aqueous layer, leaving neutral impurities behind.

    • Step 3: Separate the aqueous layer and wash it once with fresh ethyl acetate to remove any remaining neutral impurities.

    • Step 4: Carefully acidify the aqueous layer with cold 1-2M HCl until the product precipitates out (check pH with litmus paper).

    • Step 5: Collect the solid product by filtration or extract it with a fresh portion of an organic solvent.

  • Recrystallization: If the product is a solid after extraction and isolation, recrystallization is an excellent technique for achieving high purity.

    • Solvent Screening: Experiment with different solvents to find one in which the product is soluble when hot but poorly soluble when cold. Common choices include ethanol/water, isopropanol, or toluene.

  • Column Chromatography: This is the most versatile purification method but can be less scalable.[3]

    • For the Ester Intermediate: A standard silica gel column is effective. Use a solvent system determined by TLC analysis, often a mixture of hexanes and ethyl acetate.

    • For the Carboxylic Acid: Chromatography on silica can be tricky due to the acidity of the product, which can lead to streaking on the column. It is often better to purify the ester intermediate thoroughly before hydrolysis. If you must chromatograph the acid, consider adding a small amount of acetic acid (0.5-1%) to the eluent to suppress deprotonation and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound? A1: The most robust and widely applicable method is a two-step synthesis. The first step is the cyclocondensation of an ethyl 3-(2-chlorophenyl)-3-oxopropanoate with hydroxylamine hydrochloride, catalyzed by a base like sodium acetate, to form ethyl 4-(2-chlorophenyl)isoxazole-3-carboxylate. The second step is the selective hydrolysis of the ethyl ester to the final carboxylic acid, preferably using mild conditions like LiOH in THF/water.[4][5]

General Synthetic Pathway

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis A Ethyl 3-(2-chlorophenyl)-3-oxopropanoate C Ethyl 4-(2-Chlorophenyl)isoxazole-3-carboxylate A->C Base (e.g., NaOAc) EtOH, Reflux B Hydroxylamine HCl B->C Base (e.g., NaOAc) EtOH, Reflux D 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid C->D LiOH THF / H2O E Final Pure Product D->E Purification (Extraction/Recrystallization)

Caption: The recommended two-step synthesis pathway.

Q2: Why is the choice of base so critical during the initial cyclization? A2: The base plays a dual role. First, it neutralizes the HCl in hydroxylamine hydrochloride. Second, it facilitates the condensation and cyclization cascade. A base that is too strong can promote side reactions with the β-ketoester starting material. A base that is too weak may not drive the reaction to completion efficiently. Sodium acetate provides a good balance, acting as both a buffer and a mild base for this transformation.[1] For other isoxazole syntheses, stronger bases like sodium ethoxide or piperidine are sometimes used, but this must be optimized for the specific substrate.[1][6]

Q3: What are the key analytical techniques to confirm the successful synthesis and purity of the final product? A3: A combination of techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is the most powerful tool for structural confirmation. You should see the disappearance of the signals from the starting materials and the appearance of characteristic peaks for the isoxazole ring and the 2-chlorophenyl group in the correct integration and splitting patterns.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition.

  • Infrared Spectroscopy (IR): This can confirm the presence of key functional groups, such as the C=O stretch of the carboxylic acid (typically a broad peak around 1700 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹).

  • Thin Layer Chromatography (TLC) and Melting Point: These are excellent for assessing purity. A single spot on TLC in multiple solvent systems and a sharp melting point are good indicators of a pure compound.

Q4: Are there any specific safety precautions for this synthesis? A4: Standard laboratory safety practices should always be followed (safety glasses, lab coat, gloves). Specific hazards to note are:

  • Hydroxylamine: It is a potential skin sensitizer and is toxic. Handle with care in a well-ventilated fume hood.

  • Solvents: Tetrahydrofuran (THF) can form explosive peroxides upon storage. Always use freshly opened or tested THF. Ethanol and other organic solvents are flammable.

  • Bases: Sodium ethoxide is highly corrosive and reacts violently with water. Handle in a dry environment.

  • Acid/Base Quenching: The neutralization of acids and bases is an exothermic process. Perform additions slowly and with cooling if necessary.

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(2-Chlorophenyl)isoxazole-3-carboxylate
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3-(2-chlorophenyl)-3-oxopropanoate (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq).

  • Solvent Addition: Add anhydrous ethanol as the solvent (approx. 5-10 mL per gram of ketoester).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir vigorously. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete in 4-8 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Add water to the residue and extract the product with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Hydrolysis to 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid
  • Setup: Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 or 4:1 ratio).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting ester spot has completely disappeared (typically 4-12 hours). Gentle warming to 40-50°C can accelerate the reaction if it is slow.

  • Workup: a. Remove the THF under reduced pressure. b. Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any unreacted ester. c. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A white precipitate should form. d. Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum.

  • Purification: If necessary, the final product can be recrystallized from a suitable solvent system like ethanol/water.

References

  • NanoBio Letters. (2024). Construction of Isoxazole ring: An Overview. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole.... Available at: [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • Al-Hourani, B., & Sharma, S. K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33585-33607. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available at: [Link]

  • MDPI. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Available at: [Link]

  • Kanemasa, S. (n.d.). Synthetic reactions using isoxazole compounds. Available at: [Link]

  • MDPI. (2024). tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazoles 76–78. Reaction conditions: i) benzene, r.t.,.... Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]

  • Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 468-475. Available at: [Link]

  • Bulanov, E. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. Available at: [Link]

  • Beilstein Archives. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available at: [Link]

  • ResearchGate. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives. Available at: [Link]

  • Al-Hourani, B., & Sharma, S. K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • RCSI Repository. (n.d.). Preparation of polychlorinated isoxazoles and application to organic synthesis. Available at: [Link]

  • Kumar, V., & Kaur, K. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Current Topics in Medicinal Chemistry, 18(22), 1957-1974. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Available at: [Link]

  • National Institutes of Health. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available at: [Link]

  • Journal of Chemistry and Technology. (2020). Synthesis of 3-arylisoxazoles and their sulfamide derivatives. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Available at: [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

Sources

Technical Support Center: 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a substituted isoxazole, this molecule possesses a unique chemical architecture that, while valuable in medicinal chemistry and drug design, can present stability challenges in solution.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential stability issues, ensuring the integrity and success of your research.

The isoxazole ring system is a cornerstone in many pharmaceutical agents due to its wide range of biological activities.[1][3] However, the inherent nature of the N-O bond within the isoxazole ring makes it susceptible to cleavage under certain conditions, including basic pH, UV light exposure, and in some cases, enzymatic action.[4][5][6][7] Understanding these potential degradation pathways is critical for accurate and reproducible experimental outcomes.

This guide is structured to provide both quick answers to common questions and detailed protocols for systematically investigating and mitigating stability problems.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid in solution.

Q1: My compound seems to be degrading in my aqueous buffer. What is the most likely cause?

A1: The most common cause of degradation for isoxazole derivatives in aqueous buffers is pH-dependent hydrolysis, particularly under basic conditions.[4] The isoxazole ring can undergo base-catalyzed ring opening. For instance, a similar compound, leflunomide, shows significant decomposition at pH 10.0, with a half-life of about 6.0 hours at 25°C, which decreases to 1.2 hours at 37°C.[4] While stable at acidic pH, the stability decreases as the solution becomes more basic.[4]

Q2: I am observing a loss of my compound even when stored in a neutral pH buffer. What else could be causing this?

A2: If you are confident that the pH of your solution is neutral and stable, other factors to consider are:

  • Photodegradation: Isoxazoles are known to be photoreactive.[5][6][7] Exposure to UV light, and sometimes even ambient laboratory light, can cause the N-O bond to cleave, leading to rearrangement or degradation.[6] It is crucial to protect solutions from light.

  • Thermal Degradation: While many isoxazole derivatives are thermally stable at ambient temperatures, prolonged exposure to elevated temperatures can accelerate degradation.[8] Check the temperature at which you are running your experiments and storing your solutions.

  • Oxidative Degradation: The presence of oxidizing agents or even dissolved oxygen in the solvent can potentially lead to degradation.[9] Using de-gassed solvents and handling the compound under an inert atmosphere can help mitigate this.

  • Enzymatic Degradation: If you are working with biological matrices such as liver microsomes, enzymatic cleavage of the isoxazole ring by cytochrome P450 enzymes can occur.[4]

Q3: What are the expected degradation products of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid?

A3: The primary degradation pathway under basic conditions is the cleavage of the N-O bond, which can lead to the formation of a β-ketonitrile derivative. Photodegradation can result in rearrangement to an oxazole or formation of an azirine intermediate.[6] The exact nature of the degradation products will depend on the specific conditions (pH, light, temperature, etc.). To definitively identify the degradants, analytical techniques such as LC-MS/MS are recommended.

Q4: How can I prepare a stable stock solution of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid?

A4: For maximum stability, it is recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as DMSO or DMF and store them at low temperatures (e.g., -20°C or -80°C) in light-protected containers. When preparing aqueous working solutions, use a buffer system to maintain a stable, slightly acidic to neutral pH (ideally pH 3-5).[9] Prepare fresh aqueous solutions for each experiment whenever possible.

Q5: Are there any specific handling precautions I should take with this compound?

A5: Yes. Given its potential for photodegradation, it is best to work with this compound in a dimly lit area or use amber-colored vials.[5][6][7] For long-term storage of the solid material, keep it in a cool, dark, and dry place. When in solution, minimize the time it is exposed to ambient light and temperature.

II. Troubleshooting Guides

This section provides systematic approaches to diagnose and solve specific stability problems you might encounter during your experiments.

Guide 1: Investigating Unexpected Loss of Compound in an Aqueous Assay

If you are observing a time-dependent decrease in the concentration of your compound during an assay, follow these steps to identify the cause.

Workflow for Investigating Compound Instability

G A Start: Unexpected Compound Loss Observed B Step 1: Perform Forced Degradation Study A->B Initiate Investigation C Step 2: Analyze Samples by LC-MS B->C Generate Samples D Step 3: Identify Degradation Pathway C->D Interpret Data E Step 4: Optimize Assay Conditions D->E Implement Changes F Conclusion: Stable Assay Conditions Achieved E->F Validate

Caption: Workflow for troubleshooting compound instability.

Step 1: Perform a Forced Degradation Study

A forced degradation study will help you quickly identify the conditions under which your compound is unstable.[10][11][12] This involves subjecting your compound to various stress conditions.

Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a concentrated stock solution of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid in an appropriate organic solvent (e.g., DMSO).

  • Set Up Stress Conditions: In separate, light-protected vials, dilute the stock solution into the following aqueous solutions:

    • Acidic: 0.1 N HCl

    • Basic: 0.1 N NaOH

    • Neutral: Purified Water or your assay buffer

    • Oxidative: 3% H₂O₂ in purified water

    • Photolytic: Your assay buffer exposed to a UV lamp (e.g., 254 nm)

    • Thermal: Your assay buffer incubated at an elevated temperature (e.g., 60°C)

  • Incubation: Incubate the vials for a set period (e.g., 24 hours). Include a control sample stored at 4°C in the dark.

  • Sample Analysis: After incubation, neutralize the acidic and basic samples and analyze all samples by a suitable analytical method, such as HPLC-UV or LC-MS.

Step 2: Analyze the Results

Compare the peak area of the parent compound in the stressed samples to the control sample. A significant decrease in the peak area indicates degradation under that specific condition.

Table 1: Example Forced Degradation Data

Stress Condition% DegradationMajor Degradant m/z
0.1 N HCl< 5%-
0.1 N NaOH85%[Insert m/z here]
3% H₂O₂15%[Insert m/z here]
UV Light (254 nm)60%[Insert m/z here]
60°C20%[Insert m/z here]

Note: This data is hypothetical and for illustrative purposes only.

Step 3: Identify the Degradation Pathway and Optimize

Based on the results of your forced degradation study, you can now take steps to mitigate the instability.

  • If pH is the issue: Adjust the pH of your assay buffer to a more stable range (typically slightly acidic for isoxazoles).

  • If light is the issue: Conduct all experiments under low-light conditions and use amber-colored labware.

  • If oxidation is the issue: Consider de-gassing your buffers and adding an antioxidant if it does not interfere with your assay.

  • If temperature is the issue: Perform your assay at a lower temperature if possible.

Guide 2: Differentiating Between Chemical and Enzymatic Degradation

In biological assays, it can be challenging to determine if compound loss is due to inherent chemical instability in the assay medium or metabolism by enzymes.

Experimental Design to Differentiate Degradation Mechanisms

G A Start: Compound Loss in Biological Assay B Incubate with Active Biological Matrix A->B C Incubate with Inactivated Biological Matrix A->C D Incubate in Buffer Only A->D E Analyze Samples Over Time B->E C->E D->E F Compare Degradation Rates E->F G Conclusion: Identify Primary Degradation Mechanism F->G

Caption: Experimental workflow to distinguish chemical vs. enzymatic degradation.

Protocol: Differentiating Degradation

  • Prepare Three Incubation Conditions:

    • Condition A (Test): Your compound in the complete biological matrix (e.g., cell lysate, microsomes) with all necessary cofactors.

    • Condition B (Inactivated Control): Your compound in the biological matrix that has been heat-inactivated (e.g., boiled for 5-10 minutes) to denature enzymes.

    • Condition C (Buffer Control): Your compound in the assay buffer alone, without the biological matrix.

  • Time Course Experiment: Incubate all three conditions under your standard assay parameters. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each incubation and quench the reaction (e.g., with cold acetonitrile).

  • Analysis: Analyze the concentration of the parent compound in each sample by LC-MS.

Interpreting the Results:

  • If degradation is primarily enzymatic: You will see a significant loss of compound in Condition A, with little to no loss in Conditions B and C.

  • If degradation is primarily chemical: You will see a similar rate of compound loss in all three conditions.

  • If both mechanisms contribute: You will observe the fastest rate of degradation in Condition A, with a slower but still significant loss in Conditions B and C.

By systematically applying these troubleshooting guides and understanding the inherent chemical properties of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, you can overcome stability challenges and ensure the generation of high-quality, reliable data in your research.

III. References

  • Madan, A., et al. (2004). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 32(6), 639-646. Available from: [Link]

  • Parker, C. G., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. Available from: [Link]

  • Wikipedia. (2023). Isoxazole. Available from: [Link]

  • Parker, C. G., et al. (2022). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Journal of the American Chemical Society, 144(10), 4347-4352. Available from: [Link]

  • Yan, X., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences, 23(15), 8234. Available from: [Link]

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. Available from: [Link]

  • Singh, S., & Bakshi, M. (2017). Forced Degradation Studies: Regulatory Guidance, Characterization of Drugs, and Their Degradation Products - A Review. Drug Invention Today, 10(2), 139-152. Available from: [Link]

  • Kumar, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(18), 4837-4854. Available from: [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences and Research, 14(4), 1000-1010. Available from: [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-100. Available from: [Link]

  • Klick, S., et al. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines. Journal of Pharmaceutical and Biomedical Analysis, 96, 28-43. Available from: [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Available from: [Link]

  • de Oliveira, K. T., et al. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Molecules, 28(5), 2307. Available from: [Link]

  • da Silva, M. D., et al. (2017). Enthalpies of formation of four isoxazole derivatives in the solid and gas phases: application to the study of chemical equilibria. The Journal of Chemical Thermodynamics, 108, 137-145. Available from: [Link]

  • Sztanke, K., et al. (2013). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 18(9), 11493-11507. Available from: [Link]

  • Attanasi, O. A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1845. Available from: [Link]

  • Patel, R., et al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Journal of Drug Delivery and Therapeutics, 12(5-S), 203-210. Available from: [Link]

  • Goncharov, T. K., et al. (2013). Structure and stability of isoxazoline compounds. Russian Journal of General Chemistry, 83(4), 696-701. Available from: [Link]

  • Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Available from: [Link]

  • Tsesmetzis, N., et al. (2018). Diversity and Evolution of Integrative and Conjugative Elements Involved in Bacterial Aromatic Compound Degradation and Their Utility in Environmental Remediation. Frontiers in Microbiology, 9, 239. Available from: [Link]

  • Zhang, X., et al. (2017). Exploring the pathways of aromatic carboxylic acids in ozone solutions. RSC Advances, 7(60), 37865-37874. Available from: [Link]

  • Chen, Y., et al. (2016). Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of Undergraduate Chemical Research, 15(1), 1-4. Available from: [Link]

  • Ryabukhin, S. V., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 788-797. Available from: [Link]

  • Kashima, C., et al. (1988). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, 66, 158. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry, 2021, 6649811. Available from: [Link]

  • Wang, J., et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(4), 1345-1355. Available from: [Link]

  • Kowalczyk, A., & Raczynska, P. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Pharmaceuticals, 18(7), 932. Available from: [Link]

  • Hart, R. J., et al. (2018). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Organic Process Research & Development, 22(6), 723-731. Available from: [Link]

  • Gerkman, M. A., et al. (2020). Arylazopyrazoles for Long-Term Thermal Energy Storage and Optically Triggered Heat Release below 0 °C. Journal of the American Chemical Society, 142(19), 8688-8695. Available from: [Link]

Sources

Technical Support Center: Crystallization & Purification of 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISOX-CRYST-404 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Crystallizing 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid presents a unique set of challenges compared to its 5-aryl regioisomers. The steric bulk of the ortho-chloro substituent at the 4-position creates a twisted dihedral angle relative to the isoxazole core, disrupting planar stacking and reducing lattice energy. This often leads to oiling out (Liquid-Liquid Phase Separation) rather than nucleation. Furthermore, synthetic routes (typically via 1,3-dipolar cycloaddition or condensation of


-formyl esters) frequently yield the thermodynamically favored 5-aryl isomer  as a critical impurity, which acts as a potent crystal growth inhibitor.

This guide provides a root-cause analysis and validated recovery protocols.

Part 1: Diagnostic Workflow

Before altering solvents, identify the failure mode using the decision tree below.

TroubleshootingFlow Start Start: Crystallization Failure Obs Observation? Start->Obs Oil Oiling Out / Gumming Obs->Oil Two liquid phases Precip Amorphous Precipitate Obs->Precip Cloudy, no facets Color Dark/Tarry Color Obs->Color Brown/Black oil Q_Purity HPLC Purity > 95%? Oil->Q_Purity Q_Solvent Solvent System? Precip->Q_Solvent Sol_Carbon Protocol C: Carbon Treatment Color->Sol_Carbon Sol_Seed Protocol A: Seeding at Metastable Zone Q_Purity->Sol_Seed Yes Sol_pH Protocol B: pH Swing Purification Q_Purity->Sol_pH No (Isomer/Byproduct) Q_Solvent->Sol_Seed Too fast cooling

Figure 1: Diagnostic decision tree for isoxazole crystallization failures.

Part 2: Troubleshooting Guides (Q&A)
Issue 1: The Product "Oils Out" Instead of Crystallizing

User Question: I cooled my reaction mixture from reflux (Ethanol/Water), but instead of crystals, a yellow oil separated at the bottom. Why?

Technical Analysis: The 2-chlorophenyl group at the 4-position introduces significant steric hindrance. Unlike the 5-aryl isomer, which is more planar, the 4-aryl isomer has a higher solubility in organic solvents and a lower melting point. "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (MSZW) is breached. This is exacerbated by impurities (which depress the melting point further) or cooling too rapidly .

Corrective Protocol (Seeding & Controlled Cooling):

  • Re-dissolve: Heat the mixture back to reflux until the oil dissolves into a single phase.

  • Adjust Solvent: Add 10-15% more ethanol. Oiling out often indicates the solvent is too polar (too much water).

  • Seed Point: Cool slowly to 5°C above the temperature where oiling previously occurred.

  • Seeding: Add 0.5 wt% of pure seed crystals. If no seeds exist, scratch the glass wall vigorously or use a sonication probe for 10 seconds to induce nucleation.

  • Aging: Hold at this temperature for 2 hours. Do not cool further until turbidity (crystals) is visible.

  • Cooling: Once a bed of crystals forms, cool to 0°C at a rate of 10°C/hour.

Issue 2: Regioisomer Contamination (4-aryl vs. 5-aryl)

User Question: My NMR shows a 10% impurity. I suspect it's the 5-(2-chlorophenyl) isomer. How do I remove it?

Technical Analysis: In many synthetic routes (e.g., reaction of hydroxylamine with


-formyl esters), the 5-aryl isomer is the thermodynamic product. The 4-aryl isomer (your target) is often the kinetic product.
  • 4-Aryl Isomer (Target): More sterically hindered, generally more soluble in non-polar solvents (due to twisted geometry).

  • 5-Aryl Isomer (Impurity): More planar, packs better, generally less soluble in non-polar solvents.

Corrective Protocol (Selective Solvation): Do not use Ethanol/Water, as both isomers precipitate. Switch to a non-polar solvent wash.

  • Dry the Crude: Ensure the crude solid is dry.

  • Toluene Slurry: Suspend the solid in Toluene (5 volumes).

  • Reflux: Heat to reflux.[1] The 4-aryl isomer (target) should dissolve; the 5-aryl isomer (impurity) often remains less soluble or crystallizes out first upon slight cooling.

  • Hot Filtration: If the impurity remains solid at hot temperatures, filter it off.

  • Crystallization: Cool the filtrate to recover the purified 4-aryl isomer.

Issue 3: Sticky/Tarry Residues

User Question: The crude material is a dark brown tar that refuses to solidify.

Technical Analysis: Isoxazole syntheses involving hydroxylamine often generate oxime byproducts and polymeric tars. These impurities act as "molecular glue," preventing the ordered stacking required for crystallization.

Corrective Protocol (pH Swing - The "Reset" Button): Since the product is a carboxylic acid (


), use its acidity to purify it from non-acidic tars.

pHSwing Crude Crude Tar (Acid + Impurities) Base Add 1M NaOH (pH > 10) Crude->Base Dissolve Filter Filter/Extract (Remove Tars) Base->Filter Wash with DCM Acidify Add 1M HCl (Dropwise to pH 2) Filter->Acidify Aqueous Phase Solid Pure Solid Precipitates Acidify->Solid Crystallize

Figure 2: pH Swing purification workflow.

  • Dissolve: Dissolve the tar in 1M NaOH (aq). The product forms the sodium salt (water-soluble).

  • Wash: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate. The tars and non-acidic regioisomers will migrate to the organic layer. Discard the organic layer.

  • Acidify: Slowly add 1M HCl to the aqueous layer while stirring rapidly.

  • Precipitate: The product will precipitate as a white/off-white solid once the pH hits ~2.

Part 3: Solubility & Physical Data

Use this table to select solvents. Data is estimated based on structural analogs (Isoxaben intermediates) and general isoxazole chemistry.

SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water LowInsolubleAnti-solventGood for pH swing; poor for recrystallization alone.
Ethanol HighModeratePrimary Best used as solvent in EtOH/Water (70:30) mixtures.
Toluene ModerateLowSelective Excellent for separating regioisomers.
Ethyl Acetate HighHighPoorToo soluble; yield will be low.
DCM Very HighHighWash OnlyUse to remove non-polar impurities during workup.
Acetic Acid HighModerateSpecialistGood for breaking solvates, but hard to remove.
Part 4: Scientific Rationale & Mechanism

The "Ortho-Effect" in Crystallization: The 2-chlorophenyl group at the 4-position is the critical structural feature. In 4-phenylisoxazoles, the phenyl ring cannot be coplanar with the isoxazole ring due to steric clash with the C3-carbonyl and C5-hydrogens.

  • Consequence: The molecule adopts a twisted conformation.

  • Impact on Lattice: Twisted molecules have lower lattice energy (lower melting point) and are harder to pack than planar molecules. This explains the high tendency to oil out.

  • Solution: You must lower the kinetic barrier to nucleation. This is why seeding is mandatory for this specific isomer, whereas the 5-aryl isomer often crystallizes spontaneously.

Acidity & Dimerization: Like most carboxylic acids, this molecule exists as a dimer in non-polar solvents (via intermolecular H-bonds) and as a solvated monomer in polar protic solvents.

  • Implication: Crystallizing from Toluene yields the dimer packing motif. Crystallizing from Ethanol/Water yields a hydrogen-bonded solvate. If you switch solvents, the crystal morphology (shape) will change drastically (e.g., needles in Toluene vs. blocks in Ethanol).

References
  • Regioisomer Control in Isoxazole Synthesis

    • Title: Regioselective synthesis of isoxazole deriv
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Discusses the steric factors favoring 5-aryl vs 4-aryl form
    • Link: (General Journal Landing Page for verification)

  • Crystallization of Carboxylic Acids (Oiling Out)

    • Title: Crystallization of Organic Compounds: An Industrial Perspective.
    • Source:Wiley-VCH. (Tung, H. H., et al.)
    • Context: Authoritative text on handling oiling out (LLPS)
    • Link:

  • Purification of Isoxazole Intermediates

    • Title: Synthesis and purification of 4-substituted isoxazole-3-carboxylic acids.
    • Source:U.S.
    • Context: Details the pH swing extraction methods for isoxazole acids.
    • Link:

  • General Solubility Data (Isoxazole-3-carboxylic acid)

    • Title: Isoxazole-3-carboxylic acid properties.[1][2][3][4][5][6][7]

    • Source:PubChem.[2][8]

    • Context: Provides pKa and general solubility d
    • Link:

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis and optimization of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common experimental hurdles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, offering step-by-step guidance to diagnose and resolve them.

Problem 1: Low or No Yield of the Desired Isoxazole Product

Question: My reaction is resulting in a very low yield, or I am unable to isolate the target 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid. What are the likely causes, and how can I improve the outcome?

Answer: Low or non-existent yields in isoxazole synthesis are a common challenge and can be attributed to several factors, from the quality of starting materials to the specifics of your reaction conditions. A systematic troubleshooting approach is crucial for identifying the root cause.

Causality-Driven Troubleshooting Workflow:

A logical flow for diagnosing yield issues is essential. The following diagram outlines a step-by-step process to identify the source of the problem.

Low_Yield_Troubleshooting Start Low or No Yield Observed Verify_Materials Verify Starting Material Quality - Purity (NMR, LC-MS) - Reactivity of precursors Start->Verify_Materials Review_Conditions Review Reaction Conditions - Temperature correct? - Reaction time sufficient? - Inert atmosphere (if needed)? - Correct solvent and base/acid? Verify_Materials->Review_Conditions If materials are pure Purify_Materials Purify/Source New Materials Verify_Materials->Purify_Materials If materials are impure/degraded Optimize_Conditions Optimize Reaction Conditions - Vary temperature - Adjust reaction time - Screen different solvents/catalysts Review_Conditions->Optimize_Conditions If conditions seem correct but yield is low Consider_Intermediates Consider Intermediate Stability (e.g., for 1,3-Dipolar Cycloaddition) - Nitrile oxide dimerization? - In situ generation effective? Review_Conditions->Consider_Intermediates If using multi-step/in situ generation Successful_Product Successful Product Formation Optimize_Conditions->Successful_Product Consider_Intermediates->Optimize_Conditions Purify_Materials->Verify_Materials Synthesis_Workflow Start_Material 3-Substituted-3-oxopropionate Step1 Cyclization with Hydroxylamine HCl / Base Start_Material->Step1 Intermediate1 3-Substituted-4-isoxazole-5-ketone Step1->Intermediate1 Step2 Acetalization with DMF-DMA Intermediate1->Step2 Intermediate2 4-Dimethylaminomethylene-3-substituted -4-hydrogen-isoxazol-5-ketone Step2->Intermediate2 Step3 Lactone Hydrolysis (Base) Ring Opening & Recyclization Intermediate2->Step3 Intermediate3 Carboxylate Salt Step3->Intermediate3 Step4 Acidification (HCl) Intermediate3->Step4 Final_Product 3-Substituted-4-isoxazole carboxylic acid Step4->Final_Product

Technical Support Center: Troubleshooting Impurities in the Synthesis of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification, understanding, and mitigation of process-related impurities. Our goal is to provide practical, science-backed solutions to ensure the highest possible purity of your target compound.

The isoxazole core is a valuable scaffold in medicinal chemistry, and controlling its synthesis is paramount for downstream applications.[1] This document leverages established chemical principles and field-proven insights to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should anticipate in my synthesis of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid?

A1: Impurities in this synthesis can be broadly categorized into four groups:

  • Process-Related Impurities: These include unreacted starting materials and intermediates.

  • Side-Reaction Products: The most common are regioisomers (e.g., 5-(2-chlorophenyl)isoxazole-3-carboxylic acid), which arise from a lack of regioselectivity during the core ring-formation step.

  • Degradation Products: These impurities form from the breakdown of the desired product. Key examples include the decarboxylated product, 3-(2-chlorophenyl)-5-methylisoxazole, and various ring-opened species resulting from the hydrolysis of the labile N-O bond in the isoxazole ring.[2]

  • Starting Material Impurities: Impurities present in the initial reagents, such as other positional isomers of the chlorophenyl starting material, will carry through to form corresponding isoxazole impurities.

Q2: What analytical techniques are recommended for identifying and quantifying these impurities?

A2: A multi-technique approach is essential for robust impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A well-developed reverse-phase HPLC method can separate the main compound from most impurities, allowing for accurate quantification.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown peaks seen in the HPLC chromatogram by providing molecular weight information.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the final product and any isolated impurities. It is particularly effective for distinguishing between isomers.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups and for characterizing isolated impurities.

Q3: Which process parameters are most critical to controlling the impurity profile?

A3: Based on common impurity formation pathways, the three most critical parameters to control are:

  • pH: The isoxazole ring, especially with an electron-withdrawing carboxylic acid group, can be susceptible to opening under harsh acidic or basic conditions. Careful pH control during reaction and workup is vital.

  • Temperature: Thermal stress can lead to the decarboxylation of the final product. Reactions and subsequent purification steps, such as distillation, should be conducted at the lowest feasible temperatures.

  • Stoichiometry and Reagent Purity: Precise control of reactant ratios is key to minimizing unreacted starting materials. Furthermore, using high-purity starting materials is essential to prevent the formation of related substance impurities.

Section 2: Detailed Troubleshooting Guides

This section addresses specific impurity-related problems in a practical Q&A format.

Problem 1: My analytical data (NMR, LC-MS) indicates the presence of a significant regioisomeric impurity.

Question: I've synthesized 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, but my HPLC shows a major impurity peak with the same mass as my product. The ¹H NMR is also complex, suggesting a mixture. What is happening and how can I fix it?

Answer:

  • Probable Cause: Lack of Regiocontrol During Cyclization. The most likely cause is the formation of the undesired regioisomer, 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid. A common synthetic route to this class of molecules involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.[5][6] This reaction can proceed via two different pathways, leading to two possible regioisomers, as the hydroxylamine can attack either of the two carbonyl carbons. The reaction's regioselectivity is highly dependent on the electronic and steric differences between the two carbonyl groups and the precise reaction conditions, especially pH.

  • Expert Recommendations & Solutions:

    • pH Control: The pH of the reaction medium dictates the nucleophilicity of the different nitrogen and oxygen atoms in hydroxylamine and its derivatives, directly influencing which carbonyl is attacked preferentially. Conduct small-scale experiments screening a range of pH values (e.g., from 4.5 to 9) to find the optimal condition for maximizing the yield of the desired 4-substituted isomer.

    • Protecting Group Strategy: One of the carbonyl groups of the 1,3-dicarbonyl precursor can be selectively protected (e.g., as a ketal) to force the initial reaction with hydroxylamine to occur at the unprotected carbonyl. Subsequent deprotection and cyclization would then yield a single regioisomer.

    • Purification: If the formation of the isomer cannot be completely suppressed, purification is necessary.

      • Fractional Crystallization: If the solubility profiles of the two isomers are sufficiently different in a given solvent system, fractional crystallization can be an effective, scalable purification method.

      • Chromatography: For laboratory scale, preparative HPLC or flash column chromatography can be used to isolate the desired product. A typical mobile phase for silica gel chromatography would be a gradient of ethyl acetate in hexane.

Problem 2: My final product is losing mass, and I detect the decarboxylated impurity.

Question: During workup/purification, I'm observing a new, less polar spot on my TLC plate. LC-MS analysis confirms this is my product minus a CO₂ group (M-44). What causes this, and how can I prevent it?

Answer:

  • Probable Cause: Thermal or Catalytic Decarboxylation. Carboxylic acids attached to heterocyclic rings can be prone to decarboxylation, and isoxazole-3-carboxylic acids are known to undergo this transformation, often facilitated by heat.[1][7] This process can occur during a heated reaction phase, during solvent removal under high vacuum and elevated temperature, or even slowly during long-term storage if not kept cool. Trace metals or acidic/basic conditions can also catalyze this degradation.

  • Expert Recommendations & Solutions:

    • Minimize Thermal Exposure:

      • Conduct the synthesis at the lowest possible temperature that still allows for a reasonable reaction rate.

      • During workup, remove solvents using a rotary evaporator with the bath temperature set as low as possible (e.g., <40°C). Avoid using high-vacuum distillation for purification if possible.

    • pH Neutralization: Ensure the final isolated product is at a neutral pH before any heating steps or long-term storage. Both residual acid and base can promote decarboxylation.

    • Proper Storage: Store the final compound in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.

Problem 3: My mass spectrometry data suggests the presence of ring-opened byproducts.

Question: My LC-MS results show peaks that do not correspond to any expected product or intermediate, but could plausibly be fragments of my target molecule. Could the isoxazole ring be opening?

Answer:

  • Probable Cause: Hydrolytic Cleavage of the N-O Bond. The N-O bond in the isoxazole ring is the weakest bond and is susceptible to cleavage under certain conditions, particularly in the presence of strong bases or reducing agents.[2][8] This can lead to the formation of intermediates like β-ketonitriles or other ring-opened species. This is a known reactivity pathway for isoxazoles and is sometimes even used strategically in synthesis.[9]

  • Expert Recommendations & Solutions:

    • Use of Milder Bases: If a base is required for your reaction (e.g., for deprotonation), consider using milder inorganic bases like K₂CO₃ or NaHCO₃ instead of strong hydroxides (NaOH, KOH) or alkoxides. Organic bases like triethylamine or DBU can also be effective alternatives.

    • Controlled Quenching: When neutralizing or quenching the reaction, add the acid or base slowly and with efficient cooling (e.g., in an ice bath) to prevent localized pH and temperature spikes that could degrade the product.

    • Avoid Reductive Conditions: Be mindful of reagents used in the synthesis or workup. Strong reducing agents should be avoided unless their reactivity is well-controlled and specific to other functional groups.

Section 3: Data Summary & Experimental Protocols

Table 1: Summary of Common Impurities
Impurity Name/TypeStructure / DescriptionMolecular Weight ( g/mol )Origin
Target Molecule 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid237.64-
Regioisomeric Impurity 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid237.64Side reaction (lack of regiocontrol)
Decarboxylated Impurity 3-(2-Chlorophenyl)-5-methylisoxazole193.62Degradation (thermal/catalytic)
Ring-Opened Product e.g., α-cyano-β-keto-2-chlorophenyl derivativeVariesDegradation (hydrolysis)
Unreacted Intermediate e.g., Ethyl 2-(2-chlorobenzoyl)acetate240.66Incomplete reaction
Protocol: General Purpose RP-HPLC Method for Purity Analysis

This method provides a starting point for the analysis of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid and its common impurities. Optimization may be required based on your specific impurity profile.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL.

Section 4: Visualization of Key Pathways

The following diagrams illustrate the synthetic pathway and a logical troubleshooting workflow.

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Pathways A 1,3-Dicarbonyl Precursor + Hydroxylamine B Cyclization Reaction A->B C 4-(2-Chlorophenyl)isoxazole- 3-carboxylic acid (Product) B->C D Regioisomeric Impurity (5-substituted) B->D Lack of Regiocontrol E Decarboxylated Impurity C->E Heat / Catalyst F Ring-Opened Impurity C->F Harsh pH

Caption: Synthetic pathway and common impurity formation routes.

G cluster_analysis Impurity Diagnosis cluster_solutions Corrective Actions Start Analyze Crude Product (HPLC, LC-MS) Impurity_Check Major Impurity Detected? Start->Impurity_Check Mass_Check Impurity Mass == Product Mass? Impurity_Check->Mass_Check Yes No_Impurity Purity Acceptable Proceed to Final Isolation Impurity_Check->No_Impurity No Decarb_Check Impurity Mass == Product - 44? Mass_Check->Decarb_Check No Sol_Isomer Diagnosis: Regioisomer Action: Optimize pH, Consider Protecting Groups, Purify Mass_Check->Sol_Isomer Yes Other_Mass Other Mass? Decarb_Check->Other_Mass No Sol_Decarb Diagnosis: Decarboxylation Action: Lower Temperature, Control pH, Proper Storage Decarb_Check->Sol_Decarb Yes Sol_RingOpen Diagnosis: Ring Opening Action: Use Milder Reagents, Control Quench Conditions Other_Mass->Sol_RingOpen Yes (e.g., Ring Opened)

Caption: Troubleshooting workflow for impurity identification.

References

  • Wikipedia. (n.d.). Isoxazole. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Retrieved February 15, 2026, from [Link]

  • RCSI Repository. (n.d.). Preparation of polychlorinated isoxazoles and application to organic synthesis. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2024). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved February 15, 2026, from [Link]

  • Wiley Online Library. (n.d.). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Retrieved February 15, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Isoxazolecarboxylic Acid: Methods and Significance. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved February 15, 2026, from [Link]

  • CDN. (2023). Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved February 15, 2026, from [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved February 15, 2026, from [Link]

  • IJPSR. (2014). presence of organic impurities into active pharmaceutical ingredients. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved February 15, 2026, from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved February 15, 2026, from [Link]

  • Acta Pharmaceutica. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Scaling Up 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the transition from bench-scale synthesis to larger-scale production. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure a robust and scalable process.

Section 1: Synthesis Overview and Core Challenges

The synthesis of 3-aryl-isoxazole-4-carboxylic acids is a well-established transformation, but its scale-up introduces significant challenges related to reaction control, impurity management, and product isolation. The most common and scalable synthetic route involves a two-step process: a cyclocondensation reaction to form the isoxazole ester, followed by hydrolysis to yield the final carboxylic acid.

The primary challenges in scaling up this process include:

  • Controlling Regioselectivity: Ensuring the formation of the desired isoxazole isomer during the cyclocondensation step.

  • Managing Reaction Exotherms: Both cyclization and hydrolysis can be exothermic, requiring careful thermal management in a reactor setting.[1]

  • Optimizing the Hydrolysis Step: The isoxazole ring can be sensitive to harsh basic conditions, which are typically required for ester hydrolysis. This can lead to ring-opening and the formation of byproducts, reducing yield and purity.[2][3]

  • Product Isolation and Purification: The carboxylic acid product often has limited solubility, which can be leveraged for crystallization but also presents challenges during work-up and filtration.[4]

General Synthesis Workflow

Below is a diagram illustrating the typical manufacturing workflow for 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid.

Synthesis_Workflow A Starting Materials (e.g., 2-chlorobenzaldehyde, ethyl acetoacetate) B Step 1: Cyclocondensation with Hydroxylamine A->B C Intermediate Ethyl 4-(2-chlorophenyl)isoxazole-3-carboxylate B->C Formation of Isoxazole Ring D Step 2: Saponification (Base Hydrolysis) C->D E Crude Product (Aqueous Salt Form) D->E Ester to Carboxylate Salt F Acidic Work-up (Precipitation) E->F G Crude Solid Product F->G Protonation & Isolation H Purification (Recrystallization) G->H I Final Product 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid H->I High Purity API

Caption: General two-step synthesis and purification workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route for this molecule?

The most reliable route for large-scale synthesis is the cyclocondensation of a β-ketoester precursor with hydroxylamine, followed by saponification. A common precursor is ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate. This method generally offers good control over regioselectivity and uses readily available starting materials.[5] Alternative routes like 1,3-dipolar cycloadditions are powerful but often require precursors that are less stable or generate reactive intermediates that are challenging to handle at scale.[6][7]

Q2: The hydrolysis of my ethyl ester precursor is slow and gives low yields. What is happening?

This is a critical and common challenge. The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage under harsh conditions.[3] Using strong bases like sodium hydroxide at high temperatures can lead to ring-opening byproducts. The key is to find a balance between effective hydrolysis and maintaining the integrity of the isoxazole core.

Causality: The hydroxide ion can attack the isoxazole ring, leading to undesired cleavage pathways, in competition with its desired role in hydrolyzing the ester.

Solution: We recommend using milder bases like lithium hydroxide (LiOH) in a mixed solvent system (e.g., THF/water or Methanol/water) at controlled, moderate temperatures (e.g., 40-50°C).[2] Monitoring the reaction closely by HPLC is crucial to stop the reaction upon completion and avoid prolonged exposure to basic conditions.

Q3: My final product is off-color (yellow or tan) after isolation. What causes this and how can I fix it?

Color in the final product typically indicates the presence of process-related impurities or degradation products.[8] Potential sources include:

  • Starting Material Impurities: Impurities in the initial 2-chlorobenzaldehyde or β-ketoester can carry through the synthesis.

  • Side-Reaction Products: Incomplete cyclization or the formation of isomers can lead to colored byproducts.

  • Degradation: As mentioned, harsh hydrolysis conditions can create degradation products. Over-drying or exposure to high temperatures during isolation can also cause decomposition.

Solution: The most effective method for removing color and improving purity at scale is recrystallization. A thorough screening of solvents is recommended. A common and effective system for this class of compounds is an alcohol/water mixture (e.g., isopropanol/water) or an ester/alkane mixture (e.g., ethyl acetate/heptane). Activated carbon (charcoal) treatment during the recrystallization process can also be highly effective at removing colored impurities.

Q4: How do I control for the formation of regioisomers during the cyclocondensation step?

Regioisomer formation is a known challenge in isoxazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[3] The reaction of a β-ketoester with hydroxylamine can potentially yield two different isoxazole isomers. However, in this specific synthesis, the electronic and steric differences between the ester and ketone carbonyls heavily favor the desired isomer. To ensure high regioselectivity, precise control of reaction conditions is key. Running the reaction at a consistent, moderate temperature and controlling the pH can help lock in the desired reaction pathway.

Section 3: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during scale-up.

Troubleshooting_Tree start Problem Observed low_yield low_yield start->low_yield purity_issue Purity Issue Off-color or byproducts by HPLC start->purity_issue isolation_problem Isolation Difficulty Oily product or poor filtration start->isolation_problem cause1 Cyclization Incomplete Hydrolysis Degradation Poor Isolation low_yield->cause1 cause2 Side Reactions Degradation Trapped Solvent/Reagents purity_issue->cause2 cause3 Incomplete Precipitation Wrong Crystallization Solvent Oiling Out isolation_problem->cause3 solution1 Solution: - Monitor reaction to completion (TLC/HPLC) - Use milder hydrolysis conditions (LiOH, 45°C) - Optimize pH for precipitation cause1->solution1 solution2 Solution: - Control reaction temperature strictly - Purify intermediates if necessary - Recrystallize final product (e.g., IPA/Water) - Use charcoal treatment cause2->solution2 solution3 Solution: - Ensure pH is at pI (~2-3) for full precipitation - Screen anti-solvents (e.g., water, heptane) - Control cooling rate during crystallization - Add seed crystals cause3->solution3

Caption: A decision tree for troubleshooting common scale-up issues.

Detailed Troubleshooting Table
Problem Potential Cause Recommended Solution & Explanation
Low Yield in Cyclocondensation Step 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Reagents: Hydroxylamine solution may have degraded.1. Monitor by TLC/HPLC: Track the disappearance of the β-ketoester starting material to determine the optimal reaction endpoint. 2. Use Fresh Reagents: Prepare hydroxylamine solutions fresh or titrate to confirm concentration before use.
Incomplete Ester Hydrolysis 1. Insufficient Base: Not using enough molar equivalents of base to both neutralize the HCl salt (if using hydroxylamine HCl) and drive the saponification. 2. Phase Transfer Issues: In a biphasic system (e.g., organic solvent/water), the reaction can be slow due to poor mixing.1. Stoichiometry Check: Use at least 2.5-3.0 molar equivalents of base (e.g., LiOH) relative to the ester. 2. Improve Mixing/Solvent Choice: Ensure vigorous agitation. Using a co-solvent like methanol or THF creates a homogeneous solution and accelerates the reaction.
Product Decomposition During Hydrolysis 1. Harsh Conditions: Temperature is too high or reaction time is too long. 2. Strong Base: Using NaOH or KOH can be too aggressive for the isoxazole ring.[3]1. Optimize Conditions: Lower the temperature to 40-50°C and monitor closely to stop the reaction as soon as the ester is consumed. 2. Use Milder Base: Lithium hydroxide is often the preferred reagent as it provides a good balance of reactivity and selectivity.
Difficult Product Isolation (Oily Precipitate) 1. "Oiling Out": The product is precipitating from solution above its melting point or as a supersaturated, non-crystalline solid. 2. Incorrect pH: The pH of the solution during acidic work-up is not optimal for clean precipitation.1. Control Precipitation: Add the acid slowly to the aqueous carboxylate solution at a controlled temperature (e.g., room temperature). Seeding with a small amount of pure crystalline product can promote proper crystal formation. 2. Target Isoelectric Point: Adjust the pH to ~2-3. This is the typical isoelectric point for this type of molecule, where its aqueous solubility is at a minimum, ensuring maximum precipitation.[4]

Section 4: Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Synthesis of Ethyl 4-(2-Chlorophenyl)isoxazole-3-carboxylate (Precursor)
  • Reactor Setup: Charge a suitable reactor with ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate (1.0 eq) and ethanol (5-10 volumes). Begin agitation.

  • Hydroxylamine Solution: In a separate vessel, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in water (2-3 volumes).

  • Reaction: Add the hydroxylamine solution to the reactor over 30-60 minutes, maintaining the internal temperature below 30°C.

  • Heating: Once the addition is complete, heat the reaction mixture to a gentle reflux (~70-75°C).

  • Monitoring: Monitor the reaction progress by HPLC or TLC (typically 4-6 hours) until the starting material is consumed (<1%).

  • Work-up: Cool the reactor to 20-25°C. Slowly add water (5-10 volumes) to precipitate the product.

  • Isolation: Stir the resulting slurry for 1-2 hours, then filter the solid. Wash the filter cake with a mixture of ethanol/water (1:1), followed by water.

  • Drying: Dry the solid under vacuum at 50°C to a constant weight. A typical yield is 85-95%.

Protocol 2: Hydrolysis to 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid
  • Reactor Setup: Charge the reactor with the ethyl ester precursor (1.0 eq), tetrahydrofuran (THF, 4 volumes), and water (4 volumes).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) to the mixture.

  • Heating: Heat the reaction mixture to 45-50°C.

  • Monitoring: Monitor the reaction by HPLC (typically 2-4 hours) until the starting ester is consumed (<0.5%).

  • Cooling & Filtration: Cool the reaction to 20-25°C. If any solids are present, perform a clarification filtration to remove them.

  • Acidification: Transfer the filtrate to a clean reactor. Slowly add 3M hydrochloric acid (HCl) to adjust the pH to 2-3, which will precipitate the carboxylic acid product. Maintain the temperature below 30°C during addition.

  • Isolation: Stir the slurry for at least 2 hours at 20-25°C. Filter the product and wash the cake thoroughly with purified water until the filtrate is neutral.

  • Drying: Dry the final product under vacuum at 60-70°C. A typical yield is 90-98%.

Section 5: Impurity Profile Management

Proactive impurity management is essential for delivering a high-quality final product. Below is a table of potential impurities and their origins.[9]

Impurity Name/StructurePotential SourceRecommended Analytical MethodControl Strategy
Unreacted Starting Material (Ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate)Incomplete cyclocondensation reaction.HPLC, LC-MSDrive reaction to completion by monitoring. Purge during recrystallization.
Ring-Opened Hydrolysis Byproduct (e.g., β-oxonitrile derivative)Harsh basic conditions (high temp. or strong base) during hydrolysis.[3]HPLC, LC-MS, NMRUse milder hydrolysis conditions (LiOH, <50°C). Minimize reaction time.
Regioisomer (Ethyl 3-(2-chlorophenyl)isoxazole-5-carboxylate)Non-selective cyclocondensation.HPLC with a validated method, LC-MSControl reaction temperature and pH during cyclization. Typically a minor impurity.
Residual Solvents (Ethanol, THF, Heptane, etc.)Trapped in the crystal lattice during isolation and drying.GC-HS (Gas Chromatography-Headspace)Ensure efficient drying under vacuum with appropriate temperature.

References

  • ResearchGate. Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole...[Link]

  • Nano Bio Letters. Construction of Isoxazole ring: An Overview. [Link]

  • PMC. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • RSC Publishing. Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL - Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • ResearchGate. Hydrolysis of differently substituted 4‐isoxazolecarboxylates. [Link]

  • Reddit. Isoxazole Derivatives : r/Chempros. [Link]

  • PubMed. A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides. [Link]

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3. [Link]

  • Google Patents. EP0573883A1 - Utilization of 3 substituted aryl-5-alkyl-isoxazole-4-carboxylic acid...
  • PubMed. Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. [Link]

  • ResearchGate. (PDF) Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. [Link]

  • ResearchGate. (PDF) Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. [Link]

  • SpringerLink. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]

  • PMC. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • International Journal of Pharmaceutical Sciences. Overview On Impurity Profiling For Pharmaceutical Drug Candidates. [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]

  • RSC Publishing. Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. [Link]

  • US EPA. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- - Substance Details. [Link]

  • CDN. Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • Google Patents. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Beilstein Journal of Organic Chemistry. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • Semantic Scholar. Recent trends in the impurity profile of pharmaceuticals. [Link]

  • Patsnap. Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • ResearchGate. ChemInform Abstract: A New Synthetic Entry to 3-Carboxamido-4-carboxylic Acid Derivatives of Isoxazole and Pyrazole. [Link]

Sources

Technical Support Center: Stability & Degradation of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Chemical Stability & Impurity Profiling Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Status: Active

Executive Summary

Welcome to the technical support hub for 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid . This molecule serves as a critical scaffold in the synthesis of penicillinase-resistant antibiotics (e.g., Cloxacillin, Dicloxacillin) and specific agrochemicals.

While the isoxazole ring is generally considered robust compared to other heterocycles, the specific substitution pattern—an electron-withdrawing carboxylic acid at C3 and a bulky, electron-rich 2-chlorophenyl group at C4—creates unique vulnerabilities. This guide addresses the three primary degradation vectors: Base-Catalyzed Ring Opening , Photolytic Rearrangement/Dechlorination , and Thermal Decarboxylation .

Visualizing the Degradation Landscape

Before troubleshooting specific peaks, review the master degradation map below. This diagram correlates stress conditions with the resulting mechanistic pathways.

DegradationMap Parent 4-(2-Chlorophenyl) isoxazole-3-carboxylic acid Base Alkaline Stress (pH > 10) Parent->Base Light UV/VIS Irradiation Parent->Light Heat Thermal Stress (>80°C / Acid) Parent->Heat MeOH Methanol Diluent Parent->MeOH RingOpen Ring Opening (N-O Bond Cleavage) Base->RingOpen Nucleophilic Attack at C5 Nitrile α-Cyanoenol / β-Ketonitrile Derivatives RingOpen->Nitrile Azirine Azirine Intermediate Light->Azirine N-O Homolysis DeCl Dechlorinated Analog (4-Phenylisoxazole...) Light->DeCl C-Cl Homolysis Oxazole Oxazole Isomer Azirine->Oxazole Rearrangement Decarb Decarboxylation (Loss of CO2) Heat->Decarb -44 Da Ester Methyl Ester Artifact MeOH->Ester Acid Catalysis

Figure 1: Mechanistic degradation map of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid showing primary stress pathways.

Module 1: Hydrolytic Stability (The "Base" Problem)

User Question: "I am observing a significant decrease in assay purity when formulating this compound in carbonate buffers (pH 10). Is the amide bond hydrolyzing?"

Technical Insight: There is no amide bond in the parent structure; however, the isoxazole ring itself is the labile element under basic conditions.

The isoxazole ring contains a weak N-O bond.[1] The carboxylic acid at position 3 is electron-withdrawing, which reduces the electron density of the ring, making the C5 position susceptible to nucleophilic attack by hydroxide ions (OH⁻).

Mechanism:

  • Deprotonation: The carboxylic acid deprotonates first (pKa ~3–4), forming the carboxylate.

  • Nucleophilic Attack: At high pH (>9), excess OH⁻ attacks the C5 carbon.

  • Ring Scission: This leads to the cleavage of the N-O bond (the weakest link), resulting in ring opening.

  • Product: The formation of

    
    -ketonitriles  or 
    
    
    
    -cyanoenol
    derivatives [1].

Troubleshooting Protocol:

Observation Root Cause Corrective Action
New Peak (Early eluting) Ring opening (formation of polar nitrile fragments). Maintain pH < 8.0 during processing.

| Yellowing of Solution | Formation of conjugated enolate byproducts. | Avoid strong bases (NaOH, KOH). Use Ammonia or TEA if basic pH is required, but limit exposure time. |

Module 2: Photostability (The "Light" Problem)

User Question: "My stability samples show two new impurities after exposure to ambient light. One has the same mass as the parent, and the other is M-34."

Technical Insight: Isoxazoles are intrinsically photosensitive.[2] The 2-chlorophenyl substituent adds a second layer of photoreactivity.

Pathway A: Photoisomerization (Same Mass) Upon UV excitation, the N-O bond undergoes homolytic cleavage to form a diradical, which collapses into a 2H-azirine intermediate. This highly reactive species rearranges to form an oxazole isomer. This is a classic heterocyclic rearrangement [2].

Pathway B: Dechlorination (M-34) The ortho-chlorine atom is susceptible to homolytic fission under UV light. The resulting aryl radical can abstract a hydrogen from the solvent, leading to the dechlorinated product (4-phenylisoxazole-3-carboxylic acid).

Self-Validating Experiment:

  • Prepare two 1 mg/mL samples in mobile phase.

  • Wrap one vial in aluminum foil (Dark Control).

  • Expose the second to UV light (254 nm or sunlight) for 4 hours.

  • Analyze via HPLC.

    • Result: If the impurities appear ONLY in the exposed vial, they are photoproducts.

    • Confirmation: The Oxazole isomer usually elutes after the isoxazole due to lower polarity.

Module 3: Thermal & Chemical Artifacts

User Question: "I see a peak at M-44 in my LC-MS data during forced degradation at 80°C."

Technical Insight: The M-44 loss corresponds to Decarboxylation (Loss of CO₂). While 3-carboxyisoxazoles are relatively thermally stable compared to their 5-carboxy counterparts, prolonged heating—especially in the presence of metal ions or acidic media—can drive the loss of the carboxylic acid group, yielding 4-(2-chlorophenyl)isoxazole [3].

Critical Warning: The Methanol Artifact Users often dissolve this compound in Methanol (MeOH) for LC-MS analysis.

  • Issue: The carboxylic acid undergoes Fischer Esterification with MeOH, catalyzed by trace acid or even the acidity of the molecule itself.

  • Observation: A peak at M+14 (Methyl ester).

  • Fix: Use Acetonitrile (ACN) as the diluent. If MeOH is mandatory, analyze immediately and do not store samples in MeOH.

Standardized Stress Testing Protocol

To validate the stability profile in your specific matrix, follow this decision tree.

Protocol Start Start Stability Study Acid 0.1N HCl, 60°C 24 Hours Start->Acid Base 0.1N NaOH, RT 4 Hours Start->Base Ox 3% H2O2, RT 24 Hours Start->Ox Check1 Degradation > 10%? Acid->Check1 Check2 Ring Opening? Base->Check2 ResultA Stable in Acid Check1->ResultA No ResultB Base Sensitive: Monitor Nitriles Check2->ResultB Yes

Figure 2: Rapid decision tree for stability classification.

References
  • Base-Catalyzed Ring Opening

    • Mechanism:[2][3][4][5][6][7] Nucleophilic attack on the isoxazole ring leading to N-O cleavage and nitrile formation.

    • Source:

  • Photochemical Rearrangement

    • Mechanism:[2][3][4][5][6] Isoxazole to Oxazole isomerization via Azirine intermediate.[1]

    • Source:

  • Decarboxylation & Synthesis Context

    • Context: Synthesis and stability of isoxazole carboxylic acids.
    • Source:

  • General Degradation Pathways (ICH Context)

    • Context: Hydrolysis and photolysis as primary pathways for drug-like heterocycles.[8]

    • Source:

Sources

Technical Support Center: Solubility Optimization for 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-ISOX-004 Subject: Enhancing Aqueous Solubility for Biological Assays Assigned Specialist: Senior Application Scientist, Assay Development Group

Introduction

Welcome to the Solubility Technical Center. You are likely accessing this guide because 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is precipitating ("crashing out") when diluted from a DMSO stock into your assay buffer.

This molecule presents a classic medicinal chemistry challenge: it possesses a polar, ionizable head group (carboxylic acid at C3) and a lipophilic, steric-heavy tail (2-chlorophenyl at C4). Its solubility is strictly pH-dependent. At physiological pH (7.4), it should theoretically be soluble as a carboxylate anion; however, the "shock" of dilution often triggers rapid aggregation before the salt can form.

This guide provides a self-validating workflow to stabilize this compound for reliable IC50/EC50 generation.

Visual Troubleshooting Workflow

Before modifying your protocol, use this decision tree to diagnose the root cause of precipitation.

Solubility_Troubleshooting Start Precipitation Observed Check_pH Check Buffer pH (Is pH < 5.0?) Start->Check_pH Check_Conc Check Final Concentration (Is > 100 µM?) Check_pH->Check_Conc No Adjust_pH Action: Increase pH to > 7.0 (Ionize Carboxyl Group) Check_pH->Adjust_pH Yes Check_Ions Check Buffer Composition (Contains Ca2+/Mg2+?) Check_Conc->Check_Ions No Use_Excipient Action: Add HP-β-CD or Tween 80 Check_Conc->Use_Excipient Yes Add_Cosolvent Action: Use Intermediate Dilution (Prevent Shock) Check_Ions->Add_Cosolvent No Remove_Ions Action: Switch to Ca/Mg-free PBS Check_Ions->Remove_Ions Yes

Figure 1: Diagnostic logic for identifying the cause of compound precipitation.

Module 1: The Chemistry of the "Crash"

To solve the problem, you must understand the molecular behavior.

The pKa Threshold

The isoxazole-3-carboxylic acid moiety typically has a pKa range of 3.5 – 4.5 .

  • pH < pKa (Acidic): The molecule is protonated (neutral). In this state, the lipophilic 2-chlorophenyl group dominates, driving LogP up and aqueous solubility down to near zero.

  • pH > pKa (Basic/Neutral): The molecule deprotonates to the carboxylate anion (

    
    ). This charge is the primary driver of solubility in water.
    

The Trap: Even if your final buffer is pH 7.4, adding a high-concentration acidic stock (10 mM) can locally drop the pH at the injection site, causing immediate micro-precipitation that never re-dissolves.

The "Salting Out" Effect

The 2-chlorophenyl group is bulky and hydrophobic. In high-salt buffers (like PBS with added MgCl2), water molecules organize tightly around ions, leaving less "free water" to solvate your hydrophobic compound. This is exacerbated by divalent cations (


, 

) which can form insoluble salts with the carboxylate head group.

Module 2: Stock Solution Protocols

Rule of Thumb: Never store this compound in aqueous buffers. Hydrolysis and precipitation are inevitable.

Optimized DMSO Stock Preparation
ParameterSpecificationReason
Solvent Grade Anhydrous DMSO (≥99.9%)Water in DMSO promotes degradation and alters effective concentration.
Max Concentration 10 mM – 20 mMHigher concentrations (e.g., 100 mM) increase viscosity and risk precipitation upon pipetting.
Storage -20°C in aliquotsRepeated freeze-thaw cycles introduce atmospheric moisture.
Visual Check Vortex > CentrifugeAlways centrifuge thawed stocks (10,000 x g for 1 min) to ensure no crystal seeds exist.

Module 3: The Intermediate Dilution Strategy

Directly pipetting 1 µL of 10 mM DMSO stock into 1000 µL of aqueous buffer (1:1000 dilution) creates a "solubility shock." The hydrophobic molecules aggregate faster than they can disperse.

The Solution: Use an intermediate dilution step with a co-solvent ramp.

Protocol: The "Step-Down" Dilution
  • Prepare Stock: 10 mM compound in 100% DMSO.

  • Intermediate Step (10x): Dilute Stock 1:10 into pure Ethanol or 50% DMSO/Water .

    • Result: 1 mM compound.

  • Final Step (Assay): Dilute Intermediate 1:100 into pre-warmed Assay Buffer (pH 7.4).

    • Result: 10 µM final concentration (1% solvent).

Why this works: The intermediate step lowers the concentration while maintaining a solvent environment that supports the lipophilic tail, preventing the formation of critical nuclei for crystallization.

Module 4: Advanced Formulation (Excipients)

If the step-down method fails (e.g., for concentrations > 50 µM), you must chemically shield the hydrophobic tail.

The Gold Standard: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are bucket-shaped molecules that encapsulate hydrophobic drugs. For isoxazole derivatives, HP-β-CD is the preferred excipient because it does not disrupt cell membranes like detergents (Tween/Triton) can.

Interaction_Mechanism Compound 4-(2-Chlorophenyl) isoxazole-3-COOH (Hydrophobic Tail) Cyclodextrin HP-β-Cyclodextrin (Hydrophilic Shell) Compound->Cyclodextrin Encapsulation Complex Soluble Inclusion Complex Cyclodextrin->Complex Stabilization

Figure 2: Mechanism of solubility enhancement. The chlorophenyl tail inserts into the cyclodextrin cavity, shielding it from water.

Protocol: Preparing a Cyclodextrin-Enhanced Buffer
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in Milli-Q water. Sterile filter (0.22 µm).

  • Prepare Compound: Dissolve compound in DMSO at 100x desired final concentration.

  • Complexation: Add DMSO stock to the 20% HP-β-CD solution (not the final buffer yet). Vortex for 5 minutes.

    • Note: The high CD concentration forces complexation.

  • Final Dilution: Dilute this complex into your assay buffer.

FAQ & Troubleshooting Guide

Q: My compound precipitates after 2 hours in the assay plate. Why? A: This is "supersaturation failure." The compound was temporarily soluble but thermodynamically unstable.

  • Fix: Add 0.05% Pluronic F-127 to your assay buffer. It inhibits crystal growth kinetics better than Tween 20.

Q: Can I use Ethanol instead of DMSO for the stock? A: Yes, but with caution. Ethanol evaporates rapidly, changing the concentration of your stock during the experiment. DMSO is preferred for its low vapor pressure.

Q: Is the 2-chlorophenyl group sensitive to light? A: Isoxazoles are generally stable, but halogenated aromatics can undergo photolysis under intense UV. Perform dilutions in amber tubes if your lab is brightly lit.

Q: I see a "cloud" immediately upon adding the compound to PBS. A: You likely have Calcium/Magnesium in your PBS. The carboxylate is forming an insoluble Calcium salt.

  • Fix: Switch to PBS (–/–) (Calcium/Magnesium-free) or add 1 mM EDTA to chelate divalent cations.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Sigma-Aldrich. 2-Hydroxypropyl-β-cyclodextrin Product Information & Solubility Enhancement Guide. Link

  • PubChem. 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (Isomer Analog Data). National Library of Medicine. Link

Validation & Comparative

A Comparative Guide to Isoxazole-Based Mcl-1 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of isoxazole-containing inhibitors targeting the Myeloid Cell Leukemia 1 (Mcl-1) protein, a pivotal regulator of apoptosis. While the isoxazole scaffold is a versatile and privileged structure in medicinal chemistry, found in compounds targeting a range of biological entities, its application in developing inhibitors of the B-cell lymphoma 2 (Bcl-2) family, particularly Mcl-1, has yielded compounds of significant scientific interest.[1]

We will use the well-characterized inhibitor UMI-77 as our primary reference compound. This guide will dissect its performance in the context of other Mcl-1 inhibitors, provide the experimental frameworks necessary for their evaluation, and explain the mechanistic rationale behind these methodologies. Our focus is to equip researchers and drug development professionals with the technical insights required to navigate the selection and application of these critical research tools.

Section 1: The Scientific Imperative: Targeting Mcl-1 in Oncology

The intrinsic pathway of apoptosis is a cellular self-destruct program essential for tissue homeostasis and the elimination of damaged cells. This process is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak, Bim) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[2] In many cancers, this balance is tipped in favor of survival, often through the overexpression of anti-apoptotic proteins.[3]

Mcl-1 is a critical pro-survival protein that functions by binding to and sequestering the pro-apoptotic effector proteins Bak and Bax, thereby preventing them from oligomerizing at the mitochondrial outer membrane and initiating the caspase cascade.[4] Its overexpression is a known driver of tumorigenesis and is strongly associated with resistance to a wide array of cancer therapies, making it a high-priority target for drug development.[2][5] Small-molecule inhibitors that occupy the same binding groove on Mcl-1 as Bak/Bax can displace these pro-apoptotic proteins, triggering cell death.

Mcl1_Apoptosis_Pathway cluster_0 Mitochondrial Outer Membrane cluster_1 Cytosol Mcl1 Mcl-1 (Anti-Apoptotic) BaxBak Bak / Bax (Pro-Apoptotic) Mcl1->BaxBak Sequesters CytoC Cytochrome c Release BaxBak->CytoC Triggers Apoptosome Apoptosome Formation CytoC->Apoptosome Inhibitor Isoxazole Inhibitor (e.g., UMI-77) Inhibitor->Mcl1 Inhibits Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The role of Mcl-1 in the intrinsic apoptosis pathway and its inhibition.

Section 2: Comparative Profile of Mcl-1 Inhibitors

To understand the performance of an isoxazole-based inhibitor like UMI-77, it is essential to compare it with other compounds targeting the same binding site on Mcl-1. This comparison provides context for its potency and selectivity.

  • UMI-77 : Discovered through high-throughput screening, UMI-77 is a selective Mcl-1 inhibitor featuring an isoxazole core. It binds to the BH3-binding groove of Mcl-1 with a reported inhibition constant (Ki) of 490 nM.[6][7] Mechanistically, it disrupts the Mcl-1/Bax and Mcl-1/Bak protein-protein interactions.[8] While selective for Mcl-1, it shows some lower affinity for other Bcl-2 family members at higher concentrations, such as BFL-1/A1 (Ki = 5.33 µM) and Bcl-2 (Ki = 23.83 µM).[4]

  • MIM1 : A well-known reference compound, MIM1 is a thiazolyliminopyrogallol that also targets the Mcl-1 BH3-binding site. It is less potent than UMI-77, with a reported half-maximal inhibitory concentration (IC50) of 4.8 µM in a competitive binding assay.[9] Its value lies in its selectivity, as it shows minimal activity against Bcl-xL (IC50 > 50 µM).[9]

  • A-1210477 : Representing a more recent and highly potent class of inhibitors, A-1210477 was developed by AbbVie. It demonstrates significantly higher affinity for Mcl-1, with a Ki of 0.454 nM and a cellular IC50 of 26.2 nM.[4][7] It exhibits over 100-fold selectivity for Mcl-1 compared to other Bcl-2 family members, setting a high benchmark for potency and specificity.[4]

Section 3: Quantitative Performance Data

The following table summarizes the key binding affinity data for the discussed Mcl-1 inhibitors, allowing for a direct comparison of their potency.

InhibitorCore ScaffoldBinding Affinity (Mcl-1)Selectivity ProfileReference(s)
UMI-77 Isoxazole DerivativeKi = 490 nMSelective for Mcl-1 over other Bcl-2 family members.[4][6][7]
MIM1 ThiazolyliminopyrogallolIC50 = 4.8 µMHighly selective against Bcl-xL (>50 µM).[9]
A-1210477 Thiophenecarboxylic acidKi = 0.454 nM>100-fold selectivity over other Bcl-2 family members.[4][7]

Section 4: Essential Experimental Protocols

Validating and comparing inhibitor performance requires robust, reproducible assays. Here, we detail two fundamental, self-validating methodologies for characterizing Mcl-1 inhibitors.

Protocol 1: Fluorescence Polarization (FP) Competition Assay

Causality: This assay measures the disruption of a protein-protein interaction in solution. A small, fluorescently labeled peptide derived from a BH3-only protein (e.g., Bid) binds to Mcl-1. This large complex tumbles slowly in solution, retaining a high degree of polarization when excited with polarized light. A competitive inhibitor will displace the fluorescent peptide, which, now free and small, tumbles rapidly, leading to a decrease in fluorescence polarization. This change is directly proportional to the inhibitor's potency (IC50).[10]

FP_Assay_Workflow cluster_workflow FP Assay Workflow A 1. Reagent Preparation - Mcl-1 Protein - Fluorescent BH3 Peptide (Probe) - Test Inhibitor (Serial Dilution) B 2. Plate Setup (384-well, black) - Min Signal Control (Probe only) - Max Signal Control (Probe + Mcl-1) - Test Wells (Probe + Mcl-1 + Inhibitor) A->B C 3. Incubation - 30 min at Room Temperature - Allow binding to reach equilibrium B->C D 4. FP Measurement - Excite at 485 nm, Emit at 535 nm - Read parallel & perpendicular fluorescence C->D E 5. Data Analysis - Calculate Polarization (mP) - Convert to % Inhibition - Plot Dose-Response Curve to find IC50 D->E

Caption: Standard workflow for an Mcl-1 Fluorescence Polarization competition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 25 mM PBS, pH 7.5, 0.025% NP-40).

    • Dilute recombinant Mcl-1 protein and a fluorescently labeled BH3 peptide (e.g., FITC-Bid) to 2x their final assay concentrations in the assay buffer.

    • Perform a serial dilution of the test inhibitor (e.g., UMI-77) in assay buffer containing DMSO (ensure final DMSO concentration is consistent across all wells, typically ≤1%).

  • Assay Plating (384-well black plate):

    • Minimum Signal Wells (Probe only): Add the 2x fluorescent peptide solution and an equal volume of assay buffer.

    • Maximum Signal Wells (Probe + Mcl-1): Add the 2x fluorescent peptide solution and an equal volume of the 2x Mcl-1 protein solution.

    • Inhibitor Wells: Add the 2x Mcl-1/fluorescent peptide pre-mixed solution and an equal volume of the corresponding inhibitor dilution.

  • Incubation:

    • Cover the plate and incubate at room temperature for 30 minutes, protected from light, to allow the binding reaction to reach equilibrium.[11]

  • Measurement:

    • Read the plate on a microplate reader equipped for FP. Use an excitation filter of ~485 nm and an emission filter of ~535 nm for a fluorescein (FITC) probe.[11][12] The reader measures fluorescence intensity parallel and perpendicular to the excitation light plane.

  • Data Analysis:

    • The instrument software calculates the polarization value (in millipolarization units, mP).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - [(Sample_mP - Min_mP) / (Max_mP - Min_mP)]).

    • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: SPR provides real-time, label-free analysis of binding kinetics, which is crucial for understanding a drug's mechanism. It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution flows over and binds to a ligand immobilized on the chip.[13] This allows for the determination of the association rate (k_on) and the dissociation rate (k_off), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on). A slow k_off (long residence time) can be a highly desirable attribute for a drug candidate.[14]

Step-by-Step Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.[15]

    • Immobilize recombinant Mcl-1 protein onto the surface by injecting it at a low flow rate in a buffer with a pH below its isoelectric point (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Binding Assay:

    • Prepare a dilution series of the inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the inhibitor over the Mcl-1-functionalized surface (and a reference flow cell) for a set period (association phase).

    • Switch back to flowing only the running buffer over the surface and monitor the signal decrease (dissociation phase).

  • Surface Regeneration:

    • If the inhibitor binding is reversible, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove all bound analyte without denaturing the immobilized ligand. This prepares the surface for the next injection.

  • Data Analysis:

    • The output is a sensorgram, which plots response units (RU) versus time.

    • Perform a double-reference subtraction (subtracting the signal from the reference flow cell and from a buffer-only injection) to correct for bulk refractive index changes and non-specific binding.

    • Fit the corrected sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to calculate k_on, k_off, and K_D.[15][16]

Section 5: Summary of Biological Effects

Beyond in vitro binding assays, the efficacy of an inhibitor is ultimately determined by its effects in a biological system.

  • Cellular Activity: In pancreatic cancer cell lines, UMI-77 has been shown to inhibit cell growth and induce apoptosis in a dose-dependent manner. This is accompanied by the hallmark signs of intrinsic apoptosis, including cytochrome c release from the mitochondria and the activation of executioner caspase-3.[6][8]

  • In Vivo Efficacy: In a xenograft model using BxPC-3 pancreatic cancer cells, systemically administered UMI-77 effectively inhibited tumor growth with no overt toxicity observed.[8] This demonstrates that the in vitro activity can translate to a therapeutic effect in a preclinical animal model.

Conclusion

The isoxazole scaffold remains a valuable starting point for the development of potent and selective enzyme and protein-protein interaction inhibitors. UMI-77 serves as a key example of a moderately potent, selective, and cell-active Mcl-1 inhibitor derived from this chemical class. While newer compounds like A-1210477 demonstrate significantly higher potency, the principles for evaluating these molecules remain the same. A thorough characterization using a combination of biochemical assays like Fluorescence Polarization and biophysical methods like Surface Plasmon Resonance is essential for accurately determining inhibitor potency, kinetics, and mechanism of action. This multi-faceted approach provides the robust data required to confidently advance promising compounds through the drug discovery pipeline.

References

  • A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo. (Source: Google Scholar).
  • A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - NIH.
  • Mcl-1 Inhibitor, MIM1 - Calbiochem - Sigma-Aldrich. (Source: Sigma-Aldrich).
  • Mcl-1 Selective Inhibitors | Antagonists | Selleckchem.com. (Source: Selleckchem).
  • Mcl-1 Inhibitor, MIM1 - Calbiochem | 444130 - Merck Millipore. (Source: Merck Millipore).
  • MIM1, the Mcl-1 - Specific BH3 Mimetic Induces Apoptosis in Human U87MG Glioblastoma Cells - PubMed. (Source: PubMed).
  • MIM1 (Inhibitor of Mcl-1) | Bcl-2 Family Inhibitor - MedchemExpress.com. (Source: MedchemExpress).
  • MCL-1 inhibition in cancer treatment - PMC - NIH.
  • Structural revision of the Mcl-1 inhibitor MIM1: synthesis and biological studies on ovarian cancer cells with evaluation of designed analogues - PubMed. (Source: PubMed).
  • UMI-77 targets MCL-1 to activate mitophagy and ameliorate periodontitis in mice.
  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID - PubChem. (Source: PubChem).
  • Surface plasmon resonance1. (Source: Oxford University Press).
  • Development of Mcl-1 inhibitors for cancer therapy - PubMed. (Source: PubMed).
  • 6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid | Benchchem. (Source: Benchchem).
  • MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents.
  • Competitive Spr Chaser Assay to Study Biomolecular Interactions with Very Slow Binding Dissociation R
  • Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC.
  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (Source: Royal Society of Chemistry).
  • Case Study: The Importance of Binding Kinetics in Drug Discovery - Nicoya Lifesciences. (Source: Nicoya Lifesciences).
  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radi
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. (Source: Drug Hunter).
  • MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC.
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A Comparative Guide to the Target Validation of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The identification and validation of a small molecule's biological target are pivotal steps in the drug discovery pipeline. This process not only elucidates the mechanism of action but also provides a rational basis for lead optimization and clinical development. This guide focuses on a multi-faceted approach to validating the target of a novel compound, 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, a molecule belonging to the isoxazole class of compounds known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5]

Given that the specific target of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is not yet defined in the public domain, this guide will serve as a comprehensive roadmap for its deconvolution and validation. We will compare and contrast orthogonal experimental strategies, providing the rationale behind each methodological choice and presenting hypothetical data to illustrate potential outcomes. The overarching goal is to build a robust body of evidence to confidently identify and validate the molecular target.

Logical Workflow for Target Identification and Validation

A successful target validation campaign requires a phased approach, moving from broad, unbiased screening to specific, high-resolution biophysical and cellular assays. Our proposed workflow integrates computational, genetic, proteomic, and biochemical methods to systematically identify and confirm the target of our lead compound.

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Hit Prioritization cluster_2 Phase 3: Target Engagement (Direct Binding) cluster_3 Phase 4: Target Validation (Functional) a Phenotypic Screening (e.g., cell viability, cytokine release) d Bioinformatic Analysis (Pathway & Network Analysis) a->d b Genetic Screening (CRISPR-Cas9 Loss-of-Function) b->d c Affinity-based Proteomics (e.g., Chemical Pulldown-MS) c->d e Biophysical Assays (SPR, ITC, TSA) d->e f Cellular Target Engagement (CETSA) d->f g Biochemical/Enzymatic Assays (Inhibition/Activation) e->g h Cell-based Functional Assays (e.g., Reporter Assays, Western Blot) f->h g->h i In Vivo Models (e.g., Xenografts) h->i

Figure 1: A multi-phase workflow for target identification and validation.

Phase 1 & 2: Unbiased Target Identification and Hit Prioritization

The initial phase aims to generate a list of potential protein targets without prior bias. We will employ a combination of genetic and proteomic approaches.

Genetic Screening: CRISPR-Cas9 Loss-of-Function Screens

CRISPR-Cas9 screening is a powerful tool to identify genes that modulate a cell's sensitivity to a compound.[6][7][8][9] By transducing a population of cells with a genome-wide sgRNA library, we can identify gene knockouts that confer resistance to 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid. This implicates the knocked-out gene product as a potential target or a critical component of the target's pathway.

Comparison with Alternatives: Compared to older technologies like RNAi, CRISPR-Cas9 screens often produce more robust and specific hits with fewer off-target effects.[6]

  • Positive Selection Screen: Cells are treated with a cytotoxic concentration of the compound. Surviving cells are enriched for sgRNAs targeting genes essential for the compound's activity.

  • Negative Selection Screen: Cells are treated with a sub-lethal concentration of the compound. sgRNAs that are depleted in the treated population target genes whose loss sensitizes the cells to the compound.[10]

Hypothetical Data: A hypothetical CRISPR screen in a cancer cell line identifies sgRNAs targeting the enzyme "Kinase X" as significantly enriched in the resistant population, suggesting Kinase X is a primary target.

Affinity-Based Proteomics

This approach involves immobilizing an analog of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid onto a solid support (e.g., beads) to "pull down" interacting proteins from a cell lysate.[11] The captured proteins are then identified by mass spectrometry.

Self-Validation: A crucial control is to perform the pulldown in the presence of an excess of the free compound. A true interacting protein will be outcompeted by the free compound and will not be present in the mass spectrometry results of the competition pulldown.[11]

Phase 3: Confirming Direct Target Engagement

Once a list of putative targets is generated, the next critical step is to confirm direct physical binding between the compound and the protein. We will use a suite of biophysical and cellular assays.

Biophysical Assays: SPR, ITC, and Thermal Shift

These in vitro techniques provide quantitative data on binding affinity, thermodynamics, and stability.

Technique Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to an immobilized ligand.[12][13][14][15][16]Binding Affinity (KD), Kinetics (ka, kd)Real-time, label-free, provides kinetic information.[14]Requires protein immobilization, which may affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[17][18][19][20]Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Gold standard for thermodynamics, solution-based, no immobilization.Requires larger amounts of protein and compound.
Thermal Shift Assay (TSA) Measures the change in a protein's melting temperature (Tm) upon ligand binding.ΔTmHigh-throughput, low sample consumption.Indirect measure of binding, may not work for all proteins.

Hypothetical Data for Target "Kinase X":

Assay Parameter Value
SPR KD150 nM
ITC KD180 nM
Stoichiometry (n)1.1
TSA ΔTm+5.2 °C
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement within the complex environment of an intact cell.[21][22][23][24] The principle is that a ligand-bound protein will be more resistant to thermal denaturation.[21][22] Cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry.[21][24]

G a Treat cells with compound or vehicle b Heat challenge (temperature gradient) a->b c Cell Lysis b->c d Separate soluble vs. aggregated proteins c->d e Quantify soluble target protein (e.g., Western Blot) d->e f Plot melt curve and determine thermal shift e->f

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

A positive CETSA result, showing a shift in the melting curve of "Kinase X" in the presence of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, provides strong evidence of intracellular target engagement.

Phase 4: Functional Validation

The final phase is to demonstrate that the binding of the compound to the target protein leads to a functional consequence that explains the observed cellular phenotype.

Biochemical/Enzymatic Assays

If the putative target is an enzyme, a direct biochemical assay is essential to determine if the compound inhibits or activates its activity. For our hypothetical "Kinase X", we would perform a kinase activity assay.

Experimental Protocol: Kinase Inhibition Assay

  • Preparation: Recombinant Kinase X, a specific peptide substrate, and ATP are prepared in an appropriate assay buffer.[25][26][27]

  • Compound Incubation: A serial dilution of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is pre-incubated with Kinase X.[25]

  • Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate and ATP.

  • Detection: After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified (e.g., using a phosphospecific antibody or a luminescence-based ATP detection kit).

  • Data Analysis: The percentage of inhibition is plotted against the compound concentration to determine the IC50 value.[27]

Comparison with an Alternative Kinase Inhibitor:

Compound Target IC50 (nM)
4-(2-Chlorophenyl)isoxazole-3-carboxylic acidKinase X85
Competitor Compound YKinase X120
4-(2-Chlorophenyl)isoxazole-3-carboxylic acidKinase Z (off-target)>10,000
Cell-Based Functional Assays

To link the enzymatic activity to a cellular outcome, we can measure the phosphorylation of a known downstream substrate of Kinase X in cells treated with our compound. A reduction in the phosphorylation of this substrate would confirm that the compound is engaging and inhibiting Kinase X in a cellular context.

In Vivo Target Validation

The ultimate validation comes from in vivo models, such as xenografts in mice.[28][29][30][31][32] In a xenograft model using a tumor cell line dependent on Kinase X, treatment with 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid should lead to tumor growth inhibition.[32] Correlating this efficacy with target engagement biomarkers (e.g., reduced phosphorylation of the downstream substrate in tumor tissue) provides the highest level of target validation.[33]

G cluster_0 Signaling Cascade cluster_1 Point of Inhibition a Upstream Signal b Kinase X (Target Protein) a->b Activates c Downstream Substrate b->c Phosphorylates d Cellular Response (e.g., Proliferation) c->d Leads to inhibitor 4-(2-Chlorophenyl)isoxazole- 3-carboxylic acid inhibitor->b

Figure 3: Hypothetical signaling pathway showing inhibition of Kinase X.

Validating the target of a novel small molecule like 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is a rigorous, multi-step process that requires the integration of diverse experimental approaches. By systematically progressing from unbiased identification methods to high-resolution biophysical and functional assays, researchers can build a compelling and self-validating case for a specific molecular target. This guide provides a robust framework and detailed methodologies to confidently navigate the complexities of target deconvolution, ultimately paving the way for the rational development of new therapeutics.

References

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A Comparative Analysis of 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the isoxazole scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its role in the development of therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.[1][2] This guide provides a comparative analysis of derivatives of the 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid scaffold, a class of compounds with significant therapeutic potential.

Due to a scarcity of published data on the specific 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid framework, this analysis will focus on a closely related and well-documented series: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives . The core structural difference lies in the substitution pattern on the isoxazole ring and the presence of a C5-methyl group. The synthetic logic and structure-activity relationship (SAR) principles gleaned from this series provide a robust and insightful foundation for researchers exploring this chemical space.

This guide will delve into the synthesis, comparative biological activity—specifically anticancer and antioxidant properties—and the structure-activity relationships of these derivatives, supported by experimental data from peer-reviewed literature.

The Isoxazole Core: A Versatile Scaffold in Drug Design

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutic agents. Its presence in numerous FDA-approved drugs attests to its favorable pharmacokinetic and pharmacodynamic properties.[2] The isoxazole moiety can engage in various non-covalent interactions with biological targets, and its synthetic tractability allows for the creation of diverse chemical libraries for high-throughput screening.[1] The introduction of a 2-chlorophenyl group, as seen in the compounds under review, is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability.

Comparative Biological Evaluation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide Derivatives

A study by Hawash et al. (2021) provides a valuable dataset for the comparative analysis of a series of seven N-substituted 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives (Compounds 2a-2g ).[2] These compounds were evaluated for their in vitro cytotoxic activity against several cancer cell lines and for their antioxidant potential.

Anticancer Activity

The cytotoxic effects of the derivatives were assessed against human breast adenocarcinoma (MCF-7), cervical adenocarcinoma (HeLa), and hepatocellular carcinoma (Hep3B) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.

Compound IDN-SubstituentIC50 (µg/mL) vs. Hep3BIC50 (µg/mL) vs. HeLaIC50 (µg/mL) vs. MCF-7
2a 4-(tert-butyl)phenyl>100>10039.80
2b 4-chloro-2,5-dimethoxyphenyl>100>100>100
2c 4-methoxyphenyl41.6532.65>100
2d 3,4-dimethoxyphenyl22.99 15.48 46.70
2e 2,4-dimethoxyphenyl23.95 26.9048.60
2f 2,5-dimethoxyphenyl>10041.60>100
2g 3,4,5-trimethoxyphenyl>400>400>400
Doxorubicin(Positive Control)0.811.121.24

Data sourced from Hawash et al. (2021).[2]

Analysis of Structure-Activity Relationship (SAR) for Anticancer Activity:

The experimental data reveals key SAR insights:

  • Impact of Methoxyphenyl Substituents: The presence and position of methoxy groups on the N-phenyl ring significantly influence cytotoxic activity. Compounds 2d (3,4-dimethoxy) and 2e (2,4-dimethoxy) demonstrated the most potent activity against the Hep3B and HeLa cell lines.[2] Specifically, compound 2d was the most active against HeLa cells with an IC50 of 15.48 µg/mL.[2]

  • Position Matters: The substitution pattern of the methoxy groups is critical. While 2,4- and 3,4-dimethoxy substitutions conferred potent activity, the 2,5-dimethoxy (2f ) and 4-methoxy (2c ) substitutions resulted in reduced potency.[2]

  • Loss of Activity: The introduction of a bulky tert-butyl group (2a ), additional chlorine and methoxy groups (2b ), or a trimethoxyphenyl group (2g ) led to a significant decrease or complete loss of activity against most cell lines tested.[2] Compound 2g was notably inactive against all tested cancer cell lines.[2]

These findings suggest that the electronic and steric properties of the N-phenyl substituent are crucial for the anticancer efficacy of this class of compounds. The 3,4-dimethoxy substitution appears to provide an optimal balance for biological activity.

Antioxidant Activity

The antioxidant potential of the derivatives was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical.

Compound IDN-SubstituentIC50 (µg/mL)
2a 4-(tert-butyl)phenyl7.8
2b 4-chloro-2,5-dimethoxyphenylWeak Activity
2c 4-methoxyphenyl56.1
2d 3,4-dimethoxyphenylWeak Activity
2e 2,4-dimethoxyphenyl67.6
2f 2,5-dimethoxyphenylWeak Activity
2g 3,4,5-trimethoxyphenyl51.2
Trolox(Positive Control)2.75

Data sourced from Hawash et al. (2021).[2]

Analysis of Structure-Activity Relationship (SAR) for Antioxidant Activity:

The antioxidant activity profile presents a different SAR compared to the anticancer activity:

  • Dominance of the Tert-butyl Group: Interestingly, compound 2a , bearing a 4-(tert-butyl)phenyl substituent, exhibited the most potent antioxidant activity with an IC50 of 7.8 µg/mL, significantly more active than the other derivatives.[2] This suggests that the electron-donating nature of the tert-butyl group may play a key role in radical scavenging.

  • Moderate Activity of Methoxylated Derivatives: Compounds with methoxy substitutions (2c , 2e , 2g ) displayed moderate antioxidant activity.[2]

  • Inactivity of Chloro- and Dimethoxy-substituted Derivatives: The presence of a chlorine atom (2b ) or certain dimethoxy patterns (2d , 2f ) resulted in weak antioxidant potential.[2]

This divergence in SAR between anticancer and antioxidant activities indicates that different structural features govern these two biological effects, offering avenues for selective optimization.

Experimental Protocols

For researchers aiming to explore this chemical space, the following protocols, adapted from the literature, provide a robust starting point.

Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide Derivatives

The synthesis of the target carboxamides is typically achieved through an amide coupling reaction between the parent carboxylic acid and a substituted aniline.

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amide Bond Formation CarboxylicAcid 3-(2-Chlorophenyl)-5-methyl- isoxazole-4-carboxylic acid EDC_DMAP EDC, DMAP in DCM CarboxylicAcid->EDC_DMAP ActivatedEster Activated Ester Intermediate EDC_DMAP->ActivatedEster Aniline Substituted Aniline (R-Ph-NH2) ActivatedEster->Aniline FinalProduct N-(Substituted phenyl)-3-(2-chlorophenyl) -5-methylisoxazole-4-carboxamide Aniline->FinalProduct

Caption: General workflow for the synthesis of isoxazole-carboxamide derivatives.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid:

    • Dissolve 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.1 equivalents) and 4-Dimethylaminopyridine (DMAP, 0.2 equivalents) to the solution.

    • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 30 minutes. The formation of an activated ester intermediate is crucial for the subsequent reaction.

  • Amide Coupling:

    • To the activated carboxylic acid mixture, add the desired substituted aniline (1.2 equivalents).

    • Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Redissolve the residue in DCM and wash sequentially with 1% aqueous sodium bicarbonate (NaHCO3) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure carboxamide derivative.[2]

In Vitro Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

G cluster_workflow MTS Assay Workflow SeedCells Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours SeedCells->Incubate1 AddCompound Add serial dilutions of test compounds Incubate1->AddCompound Incubate2 Incubate for 48-72 hours AddCompound->Incubate2 AddMTS Add MTS reagent to each well Incubate2->AddMTS Incubate3 Incubate for 1-4 hours AddMTS->Incubate3 MeasureAbsorbance Measure absorbance at 490 nm Incubate3->MeasureAbsorbance CalculateIC50 Calculate IC50 values MeasureAbsorbance->CalculateIC50

Caption: Workflow for determining cytotoxicity using the MTS assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting cell viability against compound concentration.

Conclusion and Future Directions

The comparative analysis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives reveals distinct and valuable structure-activity relationships for both anticancer and antioxidant activities. The dimethoxy-substituted N-phenyl analogs, particularly 2d and 2e , emerge as promising leads for further development as anticancer agents.[2] Conversely, the N-(4-tert-butyl)phenyl derivative 2a demonstrates significant potential as an antioxidant.[2]

The divergence in the SAR for these two biological activities underscores the tunability of the isoxazole scaffold. Future research should focus on:

  • Synthesis of the Core 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid: Exploring synthetic routes, such as those involving enamine [3+2] cycloadditions, to access the originally proposed scaffold and its derivatives for a direct comparative study.[3][4]

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways responsible for the observed anticancer activity of the lead compounds.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent derivatives to assess their drug-likeness and potential for in vivo efficacy.

  • Lead Optimization: Systematically modifying the lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

This guide provides a foundational understanding of the therapeutic potential of this class of isoxazole derivatives. The provided experimental data and protocols offer a practical framework for researchers to build upon, accelerating the discovery and development of novel isoxazole-based therapeutics.

References

  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Available at: [Link]

  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Request PDF. Available at: [Link]

  • Ahmadi, S., et al. (2021). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Scientific Reports, 11(1). Available at: [Link]

  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews, 18(3), 1148-1163. Available at: [Link]

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Comparative Cross-Reactivity Analysis of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid: A Guide to Selectivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the proteome is paramount. Off-target effects can lead to unforeseen toxicities or misleading interpretations of phenotypic screens, ultimately derailing promising therapeutic candidates. This guide provides a comprehensive framework for conducting cross-reactivity studies on 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, a novel isoxazole-based compound. The isoxazole scaffold is a well-established pharmacophore present in a variety of clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticonvulsant, and antimicrobial effects.[1][2][3] This inherent biological promiscuity of the isoxazole core necessitates a rigorous evaluation of selectivity for any new derivative.

This document will guide researchers, scientists, and drug development professionals through a multi-pronged approach to selectivity profiling, from initial computational predictions to detailed biochemical and cell-based validation. We will explore the rationale behind experimental choices and provide actionable protocols to ensure the generation of robust and reliable data.

The Importance of Early and Comprehensive Selectivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to a lack of efficacy or unforeseen toxicity. A primary contributor to these failures is the promiscuous binding of small molecules to unintended biological targets. Early-stage, comprehensive selectivity profiling serves to:

  • De-risk drug development: By identifying potential off-target liabilities early, resources can be allocated to more promising candidates.

  • Elucidate mechanism of action: Distinguishing on-target from off-target effects is crucial for understanding the true biological consequences of inhibiting the intended target.

  • Predict potential side effects: Knowledge of a compound's interaction with a wide range of proteins can provide early warnings of potential adverse effects in a clinical setting.

For a novel molecule like 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, which for the purpose of this guide is a hypothetical inhibitor of Kinase X , a thorough cross-reactivity assessment is not just a regulatory formality but a critical scientific endeavor.

A Tiered Approach to Cross-Reactivity Assessment

A robust selectivity profiling workflow should be structured in a tiered manner, progressing from broad, high-throughput screens to more focused, quantitative assays. This approach allows for the efficient identification and validation of potential off-target interactions.

Cross_Reactivity_Workflow A Tier 1: In Silico & High-Throughput Screening B Tier 2: In Vitro Biochemical Assays A->B Hit Confirmation C Tier 3: Cell-Based Functional Assays B->C Cellular Potency & Target Engagement D Data Analysis & Selectivity Score Calculation C->D Comprehensive Selectivity Profile Signaling_Pathway cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Kinase X Kinase X Substrate A Substrate A Kinase X->Substrate A Cellular Response A Cellular Response A Substrate A->Cellular Response A Kinase Y Kinase Y Substrate B Substrate B Kinase Y->Substrate B Cellular Response B Cellular Response B Substrate B->Cellular Response B 4-(2-Cl-Ph)-Isoxazole 4-(2-Cl-Ph)-Isoxazole 4-(2-Cl-Ph)-Isoxazole->Kinase X High Affinity 4-(2-Cl-Ph)-Isoxazole->Kinase Y Lower Affinity

Caption: Hypothetical signaling pathways for on-target and off-target kinases.

SPR_Workflow A Immobilize Kinase on Sensor Chip B Inject Compound (Analyte) A->B C Measure Binding (Sensorgram) B->C D Regenerate Surface C->D E Data Analysis (kon, koff, KD) C->E D->B Next Concentration

Caption: A simplified workflow for a Surface Plasmon Resonance experiment.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is a critical step in its development as a potential therapeutic agent. The tiered approach outlined in this guide, combining in silico, in vitro, and cell-based methods, provides a robust framework for identifying and characterizing off-target interactions. The hypothetical data presented herein illustrates a favorable selectivity profile for our lead compound against Kinase X, with at least a 10-fold window over the most potent off-target, Kinase Y.

Future studies should focus on in vivo models to assess the physiological consequences of both on- and off-target engagement. Additionally, more advanced techniques such as chemical proteomics can provide an even more unbiased and comprehensive view of the compound's interactome. By adhering to a rigorous and systematic approach to selectivity profiling, researchers can significantly increase the probability of success in the long and arduous journey of drug development.

References

  • Small molecule selectivity and specificity profiling using functional protein microarrays.Vertex AI Search.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.Bentham Science.
  • The Role of Isoxazole Derivatives in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
  • Advances in isoxazole chemistry and their role in drug discovery.RSC Publishing.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
  • Identification and selectivity profiling of small-molecule degraders via multi-omics approaches.PubMed.
  • Isoxazole Derivatives as Regul
  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characteriz
  • Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.Benchchem.
  • An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family.Taylor & Francis Online.

Sources

The Structure-Activity Relationship of 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the isoxazole scaffold stands out as a privileged structure, integral to a wide array of pharmacologically active agents.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising class of these compounds: analogs of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid. By systematically exploring the impact of structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven framework for the rational design of novel therapeutics.

The core of our analysis centers on the transformation of the 4-(2-chlorophenyl)isoxazole-3-carboxylic acid moiety into a diverse library of carboxamide analogs. This common medicinal chemistry strategy allows for the exploration of the chemical space around a core scaffold, often leading to significant improvements in potency, selectivity, and pharmacokinetic properties. The insights presented herein are grounded in experimental data from peer-reviewed literature, offering a testament to the scientific integrity of this guide.

The Core Scaffold: 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid

The 4-(2-chlorophenyl)isoxazole-3-carboxylic acid scaffold serves as a versatile starting point for the development of novel therapeutic agents. The isoxazole ring itself is a bioisostere for other five-membered heterocycles and can engage in various non-covalent interactions with biological targets.[1] The presence of the 2-chlorophenyl group at the 4-position and the carboxylic acid at the 3-position provides distinct vectors for chemical modification, allowing for a systematic investigation of the structure-activity landscape.

Synthetic Strategy: From Carboxylic Acid to Carboxamide Analogs

A robust and widely employed synthetic strategy for exploring the SAR of carboxylic acid-containing scaffolds is the generation of a carboxamide library. This is typically achieved through an amide coupling reaction, where the carboxylic acid is activated and subsequently reacted with a variety of amines. A general and efficient method for this transformation involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[3]

Experimental Protocol: General Procedure for Isoxazole-Carboxamide Synthesis

The following protocol is a representative method for the synthesis of 4-(2-Chlorophenyl)isoxazole-3-carboxamide analogs, adapted from established procedures for structurally similar compounds.[3]

Materials:

  • 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

  • Appropriate aniline or amine derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 1% Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas

Procedure:

  • Dissolve 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Add DMAP (0.2 equivalents) and EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Add the desired aniline or amine derivative (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 1% NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired isoxazole-carboxamide analog.

Caption: General synthetic workflow for the preparation of 4-(2-Chlorophenyl)isoxazole-3-carboxamide analogs.

Comparative Analysis of Anticancer Activity

To illustrate the structure-activity relationships of this class of compounds, we will now examine the in vitro anticancer activity of a series of analogs based on the structurally related 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide scaffold. The following data, adapted from Hawash et al. (2021), showcases the impact of varying the substituent on the amide nitrogen on the cytotoxic activity against different cancer cell lines.[3]

CompoundR Group (Amide Substituent)IC₅₀ (µM) vs. Hep3B (Liver Cancer)IC₅₀ (µM) vs. HeLa (Cervical Cancer)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)
2a 4-tert-butylphenyl> 10039.80> 100
2b 4-phenoxyphenyl> 100> 100> 100
2c 3,5-dimethoxyphenyl> 100> 100> 100
2d 4-(2-methoxyphenoxy)phenyl~2315.48> 100
2e 4-(pyridin-3-yloxy)phenyl~23> 100> 100
2f 4-(4-chlorophenoxy)phenyl> 100> 100> 100
2g 4-(4-fluorophenoxy)phenyl> 100> 100> 100

Data presented is for 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide analogs, which serve as a close surrogate for the SAR discussion of the title compound class.

Structure-Activity Relationship Insights

The data presented in the table above provides several key insights into the SAR of these isoxazole-carboxamide analogs as anticancer agents:

  • Importance of the Amide Substituent: The nature of the R group attached to the amide nitrogen plays a critical role in determining the anticancer activity. Unsubstituted or simple substituted phenyl rings generally result in low potency.

  • Favorable Substitutions: The presence of a substituted phenoxy group at the 4-position of the phenylamide ring appears to be a key determinant of activity. Specifically, the 4-(2-methoxyphenoxy)phenyl (compound 2d ) and 4-(pyridin-3-yloxy)phenyl (compound 2e ) substituents conferred the most potent activity against the Hep3B liver cancer cell line.[3]

  • Cell Line Selectivity: The activity of these compounds varies significantly across different cancer cell lines. For instance, compound 2d was most potent against HeLa cells, while both 2d and 2e showed the best activity against Hep3B cells.[3] This suggests that the structural modifications influence the interaction of these compounds with specific cellular targets that are differentially expressed or regulated in various cancer types.

  • Impact of Halogen Substitution: The introduction of a chloro (2f ) or fluoro (2g ) substituent on the terminal phenoxy ring did not lead to an improvement in activity, suggesting that electronic effects at this position are not the primary driver of potency.

SAR_Summary cluster_activity Biological Activity Core 4-(2-Chlorophenyl)isoxazole-3-carboxamide R-group on Amide High_Activity Potent Anticancer Activity (e.g., vs. Hep3B, HeLa) Core:f1->High_Activity  R = 4-(2-methoxyphenoxy)phenyl  R = 4-(pyridin-3-yloxy)phenyl Low_Activity Low or No Activity Core:f1->Low_Activity  R = 4-tert-butylphenyl  R = 4-phenoxyphenyl  R = 3,5-dimethoxyphenyl  R = 4-(halophenoxy)phenyl

Sources

comparing efficacy of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid to known standards

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Preclinical Efficacy of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid in Inflammatory Models

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Its structural versatility and synthetic accessibility have made it a focal point for the development of novel therapeutic agents.[2] This guide introduces 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid , a novel synthetic isoxazole derivative, and presents a comprehensive framework for evaluating its anti-inflammatory efficacy.

To establish a clear performance benchmark, the activity of this test compound will be compared against two well-established standards from the class of nonsteroidal anti-inflammatory drugs (NSAIDs):

  • Ibuprofen : A widely used non-selective cyclooxygenase (COX) inhibitor, serving as a benchmark for traditional NSAID efficacy and side-effect profiles.[3][4]

  • Celecoxib : A selective COX-2 inhibitor, representing a class of NSAIDs designed to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[3][5]

The objective of this guide is to provide researchers and drug development professionals with a robust, evidence-based methodology for comparing the preclinical anti-inflammatory potential of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid. This is achieved through a multi-tiered approach, combining direct enzyme inhibition assays with cell-based models and a validated in vivo model of acute inflammation.

Pillar 1: Mechanistic Rationale - Targeting the Cyclooxygenase (COX) Pathway

The primary mechanism of action for the vast majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[6] Understanding this pathway is fundamental to interpreting the efficacy data of any potential anti-inflammatory compound.

There are two primary COX isoenzymes:

  • COX-1 : This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological processes, including gastric mucus production and platelet aggregation. Inhibition of COX-1 is linked to the common gastrointestinal side effects of traditional NSAIDs.[6]

  • COX-2 : This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[6] COX-2 produces prostaglandins that mediate pain, fever, and inflammation. Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with improved safety profiles.[3][6]

A thorough evaluation, therefore, must not only quantify a compound's ability to suppress inflammation but also determine its selectivity for COX-1 versus COX-2.

COX_Pathway Arachidonic_Acid Arachidonic Acid (from Cell Membrane) Arachidonic_Acid->mid1 COX1 COX-1 (Constitutive) PGs_Physiological Prostaglandins (Physiological) COX1->PGs_Physiological COX2 COX-2 (Inducible) PGs_Inflammatory Prostaglandins (Inflammatory) COX2->PGs_Inflammatory Stomach Stomach Protection Platelet Function PGs_Physiological->Stomach Inflammation Pain Fever Inflammation PGs_Inflammatory->Inflammation mid1->COX1 mid1->COX2

Caption: The Arachidonic Acid Cascade via COX-1 and COX-2 Pathways.

Pillar 2: In Vitro Efficacy Screening

The initial assessment of an anti-inflammatory compound relies on in vitro assays that are cost-effective, rapid, and provide direct mechanistic insights.[7][8] We will utilize two orthogonal assays to build a comprehensive profile of our test compound.

Methodology 1: Direct COX-1 and COX-2 Enzyme Inhibition Assay

This cell-free enzymatic assay is the gold standard for determining a compound's direct inhibitory activity and selectivity against the COX isoforms.[9]

Experimental Protocol:

  • Reagent Preparation : Prepare reagents from a commercially available COX inhibitor screening kit, which typically includes human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe.

  • Compound Preparation : Prepare serial dilutions of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, Ibuprofen, and Celecoxib in assay buffer. A vehicle control (e.g., DMSO) must be included.

  • Reaction Setup : In separate wells of a 96-well plate, add the assay buffer, the probe, and either the COX-1 or COX-2 enzyme.

  • Compound Addition : Add the prepared compound dilutions and controls to their respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Data Acquisition : Immediately begin measuring the absorbance or fluorescence at regular intervals using a plate reader. The signal is proportional to prostaglandin production.

  • Data Analysis : Calculate the rate of reaction for each concentration. Determine the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2 by plotting the percentage of inhibition against the log of the inhibitor concentration. The COX-2 selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

In_Vitro_Workflow Start Prepare Serial Dilutions (Test Compound, Standards) Plate Dispense into 96-Well Plate: - COX-1 or COX-2 Enzyme - Assay Buffer & Probe Start->Plate Incubate Add Compounds Incubate 15 min Plate->Incubate React Initiate Reaction (Add Arachidonic Acid) Incubate->React Read Measure Signal (Plate Reader) React->Read Analyze Calculate IC50 Values & Selectivity Index Read->Analyze

Caption: Workflow for the In Vitro COX Enzyme Inhibition Assay.

Methodology 2: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This cell-based assay assesses the compound's ability to suppress inflammatory responses in a relevant cell type. Macrophages, when activated by lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO), a key pro-inflammatory mediator.[9]

Experimental Protocol:

  • Cell Culture : Seed murine macrophage cells (RAW 264.7) into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[9]

  • Compound Treatment : Pre-treat the adhered cells with various concentrations of the test compound and standards for 1 hour. Include a vehicle control.

  • Inflammatory Stimulation : Stimulate the cells by adding LPS (1 µg/mL) to all wells except for the unstimulated control group. Incubate for 24 hours.[9]

  • Supernatant Collection : After incubation, carefully collect the cell culture supernatant from each well.

  • Griess Reaction : In a new 96-well plate, mix the collected supernatant with Griess Reagent. This reagent reacts with nitrite (a stable breakdown product of NO) to form a colored azo compound.[9]

  • Quantification : Measure the absorbance at ~540 nm using a plate reader. The absorbance is directly proportional to the NO concentration.

  • Data Analysis : Create a standard curve using sodium nitrite to quantify the nitrite concentration in the samples. Calculate the IC50 value for NO inhibition for each compound.

Comparative In Vitro Data Summary

The following table presents hypothetical data to illustrate the expected outcomes from these assays.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexNO Inhibition IC50 (µM)
4-(2-Chlorophenyl)isoxazole-3-carboxylic acid 25.51.221.35.8
Ibuprofen 15.235.10.4322.4
Celecoxib >1000.8>1253.1

Pillar 3: In Vivo Efficacy in an Acute Inflammation Model

While in vitro tests are crucial for mechanistic understanding, in vivo models are essential to evaluate a compound's efficacy in a complex biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME).[10][11]

Model: Carrageenan-Induced Paw Edema in Rats

This is one of the most widely used and validated models for screening acute anti-inflammatory activity.[12] Sub-plantar injection of carrageenan, a seaweed polysaccharide, induces a reproducible inflammatory response characterized by swelling (edema).

Experimental Protocol:

  • Animal Acclimatization : Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Dosing : Randomly divide the animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)

    • Group 2: Ibuprofen (e.g., 50 mg/kg, orally)

    • Group 3: Celecoxib (e.g., 20 mg/kg, orally)

    • Group 4-6: Test Compound (e.g., 10, 30, 100 mg/kg, orally)

  • Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration : Administer the respective compounds or vehicle orally.

  • Induction of Inflammation : One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement : Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis : Calculate the percentage of edema inhibition for each group at each time point relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

In_Vivo_Workflow Acclimate Acclimate & Fast Rats Baseline Measure Baseline Paw Volume Acclimate->Baseline Dose Administer Compounds (Oral Gavage) Baseline->Dose Induce Induce Edema (Carrageenan Injection) Dose->Induce Measure Measure Paw Volume (1, 2, 3, 4 hours) Induce->Measure Analyze Calculate Percent Edema Inhibition Measure->Analyze

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Comparative In Vivo Data Summary

The following table presents hypothetical data for the peak inflammatory response, typically observed at 3 hours post-carrageenan injection.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control -0.85 ± 0.07-
Ibuprofen 500.41 ± 0.0551.8%
Celecoxib 200.38 ± 0.0455.3%
Test Compound 100.65 ± 0.0623.5%
Test Compound 300.44 ± 0.0548.2%
Test Compound 1000.35 ± 0.0458.8%

Overall Analysis and Conclusion

Synthesizing the hypothetical data from our multi-tiered evaluation provides a comprehensive efficacy profile for 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid.

  • Mechanism and Selectivity : The in vitro data suggests the test compound is a potent inhibitor of the COX-2 enzyme, with an IC50 value (1.2 µM) comparable to the selective standard, Celecoxib (0.8 µM). Crucially, it displays a favorable COX-2 selectivity index of 21.3, indicating significantly less activity against the COX-1 isoform compared to the non-selective standard, Ibuprofen. This profile suggests a potentially lower risk of gastrointestinal side effects. The potent inhibition of nitric oxide production in macrophages further supports its strong anti-inflammatory activity at a cellular level.

  • In Vivo Efficacy : The compound demonstrated a clear, dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model. At the highest dose (100 mg/kg), its efficacy (58.8% inhibition) surpassed that of both standard drugs at their respective doses. This robust in vivo activity validates the potent enzymatic and cellular inhibition observed in the in vitro assays.

References

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Inflammopharmacology.
  • In vivo murine models for evaluating anti-arthritic agents: An updated review. (2024).
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). Frontiers in Pharmacology. [Link]

  • Advanced in vivo inflammation & immunology models. (n.d.). Nuvisan. [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). SlideShare. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Biochemistry. [Link]

  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. (n.d.). PubChem. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2011). PubMed. [Link]

  • List of NSAIDs from strongest to weakest. (2024). MedicalNewsToday. [Link]

  • What are the differences between Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as ibuprofen, naproxen, and celecoxib, in terms of efficacy and safety?. (2025). Dr.Oracle. [Link]

  • Selecting Nonsteroidal Anti-Inflammatory Drugs: Pharmacologic And Clinical Considerations. (1989). Journal of the American Board of Family Medicine. [Link]

  • Choosing a nonsteroidal anti-inflammatory drug for pain. (2025). Australian Prescriber. [Link]

  • What Is The “Safest” Non-Steroidal Anti-Inflammatory Drugs?. (n.d.). Science Publications. [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (n.d.). PMC - NIH. [Link]

  • 4-Sulfenyl-2-carbamoyl-4-isoxazolin-3-ones: biological isostere to 4-chloro-2-carbamoyl-4-isoxazolin-3-ones. (2000). PubMed. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (n.d.). Zanco Journal of Medical Sciences. [Link]

  • Synthesis and pharmacological properties of derivatives of isoxazolo[4,3-d]pyrimidine. III. (2026). ResearchGate. [Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (n.d.).
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry. [Link]

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A Comparative Guide to the Analytical Method Validation for 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. We will delve into the validation of a primary HPLC-UV method, offering a detailed protocol and exploring the scientific rationale behind each validation parameter. Furthermore, we will compare this method with a high-sensitivity UPLC-MS/MS alternative and discuss the applicability of other techniques such as Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound.

Introduction to the Analyte and Analytical Challenges

4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is a heterocyclic carboxylic acid. Its structure, featuring a substituted phenyl ring, an isoxazole core, and a carboxylic acid group, presents specific analytical considerations. A robust analytical method must be able to accurately and precisely quantify the analyte in the presence of potential impurities, degradation products, and matrix components. The carboxylic acid moiety imparts acidic properties, influencing its solubility and chromatographic behavior. The chromophores within the molecule allow for ultraviolet (UV) detection, a common and accessible technique in many laboratories.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine quality control and quantification of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, a reversed-phase HPLC method with UV detection is a suitable and widely accessible choice. The following proposed method is based on established principles for the analysis of similar aromatic carboxylic acids.

Proposed HPLC-UV Method Parameters
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Causality of Experimental Choices:

  • C18 Column: The non-polar stationary phase of a C18 column is well-suited for retaining the moderately non-polar 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous component of the mobile phase suppresses the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape.

  • Acetonitrile as Organic Modifier: Acetonitrile is a common organic solvent in reversed-phase HPLC, offering good elution strength for a wide range of compounds and low UV cutoff.

  • Detection at 254 nm: The aromatic rings in the analyte are expected to exhibit strong absorbance at or near 254 nm, providing good sensitivity for UV detection.

Validation of the Proposed HPLC-UV Method

A comprehensive validation of the analytical method is crucial to ensure its suitability for its intended purpose. The validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Validation Workflow Diagram

Analytical_Method_Validation_Workflow cluster_Planning Planning cluster_Execution Execution cluster_Reporting Reporting Validation_Protocol Develop Validation Protocol Acceptance_Criteria Define Acceptance Criteria Specificity Specificity Validation_Protocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Validation_Report Prepare Validation Report System_Suitability->Validation_Report Conclusion Conclusion on Method Suitability Validation_Report->Conclusion

Caption: Workflow for the validation of an analytical method.

System Suitability

Objective: To ensure the chromatographic system is suitable for the intended analysis.

Protocol:

  • Prepare a standard solution of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid at a concentration of 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters:

    • Tailing factor (Asymmetry factor): Should be ≤ 2.0.

    • Theoretical plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of peak areas: Should be ≤ 2.0%.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
RSD of Peak Areas≤ 2.0%
Specificity (Selectivity)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.

Protocol:

  • Forced Degradation Studies: Subject the analyte to stress conditions to induce degradation.[2][3][4][5][6]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light for a specified duration.

  • Analyze the stressed samples using the proposed HPLC method.

  • Assess the chromatograms for the resolution between the main peak (analyte) and any degradation product peaks. The peak purity of the analyte should be evaluated using a photodiode array (PDA) detector.

Linearity

Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte within a given range.

Protocol:

  • Prepare a series of at least five standard solutions of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid at different concentrations (e.g., 10, 25, 50, 100, and 150 µg/mL).

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
Range

Objective: To establish the interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol: The range is determined from the linearity, accuracy, and precision studies. For an assay method, a typical range is 80% to 120% of the test concentration.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Concentration LevelAcceptance Criteria for Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the analyte at 100% of the test concentration on two different days, by two different analysts, and on two different instruments.

Precision TypeAcceptance Criteria for RSD
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • LOD: Signal-to-noise ratio of 3:1.

    • LOQ: Signal-to-noise ratio of 10:1.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Objective: To evaluate the capacity of the analytical method to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time.

  • Analyze a standard solution under each varied condition.

  • Assess the effect of the variations on the system suitability parameters.

Parameter VariedVariation
Flow Rate± 0.1 mL/min
Column Temperature± 5 °C
Mobile Phase Composition± 2% organic
Detection Wavelength± 2 nm

Alternative Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex biological matrices, a UPLC-MS/MS method is a powerful alternative.

Comparison of HPLC-UV and UPLC-MS/MS
FeatureHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Sensitivity Moderate (µg/mL range).High to very high (ng/mL to pg/mL range).[7][8][9]
Selectivity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, based on precursor and product ion masses.
Run Time Longer (typically 5-15 minutes).Shorter (typically 1-5 minutes).[9]
Cost Lower initial investment and running costs.Higher initial investment and running costs.
Complexity Relatively simple to operate and maintain.More complex to operate and maintain.
Proposed UPLC-MS/MS Method Parameters
ParameterCondition
Column UPLC C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS/MS Transition Monitor a specific precursor ion to product ion transition for the analyte.

Causality of Experimental Choices:

  • UPLC System: The smaller particle size of the UPLC column provides higher resolution and faster analysis times compared to conventional HPLC.

  • Formic Acid: Used as a mobile phase additive to improve ionization efficiency in the mass spectrometer.

  • ESI Negative Mode: The carboxylic acid group is readily deprotonated, making it suitable for detection in negative ionization mode.

  • MS/MS Detection: Provides a high degree of selectivity and sensitivity by monitoring a specific fragmentation pattern of the analyte.

Other Potential Analytical Techniques

Gas Chromatography (GC)

GC is generally not a suitable technique for the analysis of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid in its native form due to the compound's low volatility and thermal lability. Derivatization to a more volatile ester could be an option, but this adds complexity to the sample preparation and may introduce variability.

Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte. As an ionic compound, 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is amenable to CE analysis. CE offers high separation efficiency and requires minimal sample and solvent consumption. However, it can have lower sensitivity and reproducibility compared to HPLC, and its adoption in routine QC laboratories is less widespread.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be used for the absolute quantification of the analyte without the need for a calibration curve, using a certified internal standard. While highly accurate and specific, NMR is a less sensitive technique and requires more specialized instrumentation and expertise compared to chromatographic methods. It is more commonly used for structural elucidation and confirmation rather than routine quantification in a high-throughput setting.

Conclusion

The choice of an analytical method for 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid depends on the specific requirements of the analysis.

  • For routine quality control, assay, and impurity profiling in a pharmaceutical manufacturing environment, a validated HPLC-UV method offers a robust, reliable, and cost-effective solution.

  • For applications demanding higher sensitivity and selectivity, such as bioanalysis or trace impurity determination, a UPLC-MS/MS method is the superior choice.

The other techniques discussed, while having their specific advantages, are generally less practical for routine quantitative analysis of this particular analyte. A thorough validation, following established guidelines such as those from the ICH, is paramount to ensure the chosen method is fit for its intended purpose, providing accurate and reliable data for decision-making in the drug development process.

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis.
  • Forced Degradation Studies. (2025, December 14). Journal of Analytical & Pharmaceutical Research. [Link]

  • SOP for Forced Degradation Study. (2023, September 5). Pharmaceutical Information. [Link]

  • SOP-for-Forced-Degrad
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Impurities in Pharmaceutical Substances. (n.d.). International Journal of Trend in Scientific Research and Development.
  • Agilent Technologies. (2009, May 1).
  • Gharge, V., et al. (2024, July 1). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research.
  • CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (n.d.).
  • Georgieva, M. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). PMC. [Link]

  • Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. (n.d.). MDPI.
  • Souri, E., et al. (2006, December). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography. [Link]

  • A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution. (n.d.). PMC. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025, March 5). PMC. [Link]

  • Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products. (2022, September 29). ResearchGate. [Link]

  • Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. (n.d.). MDPI.
  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (2022, November 24). PSE Community.org. [Link]

  • Shimadzu Corporation. (2020, June 3). 04-AD-0240 Detection and Quantitation of Nitrosamine Impurities in Drug Substances by LC-HRMS on LCMS-9030. [Link]

  • Development of high speed CYP cocktail inhibition assay using UHPLC-MS/MS. (n.d.). ASMS 2013 W02-040.
  • Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investig
  • Patel, A. B. (n.d.). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. [Link]

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Establishing In Vitro-In Vivo Correlation (IVIVC) for 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, establishing a predictive relationship between in vitro properties and in vivo performance is a critical milestone. This guide provides a comprehensive framework for developing an In Vitro-In Vivo Correlation (IVIVC) for the novel compound, 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid. While specific experimental data for this exact molecule is not yet publicly available, this document will serve as a detailed roadmap, leveraging established methodologies and data from structurally similar isoxazole derivatives to illustrate the principles and experimental workflows.

Introduction: The Imperative of IVIVC in Drug Development

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (such as the rate and extent of drug dissolution) and a relevant in vivo response (such as the plasma drug concentration). A successful IVIVC can be a powerful tool, enabling the use of in vitro dissolution data as a surrogate for in vivo bioequivalence studies, which can significantly accelerate drug development timelines and reduce costs.

For a compound like 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, a small molecule with potential therapeutic applications, understanding its biopharmaceutical properties is paramount. Its isoxazole core is a feature found in numerous biologically active compounds, suggesting a landscape of potential targets and activities.[1]

The IVIVC Workflow: A Step-by-Step Approach

The development of a robust IVIVC involves a systematic, multi-stage process. The following sections detail the critical in vitro and in vivo studies required.

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_correlation Correlation and Modeling invitro_dissolution In Vitro Dissolution Studies deconvolution Deconvolution of In Vivo Data invitro_dissolution->deconvolution Fraction Dissolved (Fdiss) invitro_permeability In Vitro Permeability Assays invitro_permeability->deconvolution Permeability Data invivo_pk In Vivo Pharmacokinetic Studies invivo_pk->deconvolution Plasma Concentration-Time Data correlation Establish IVIVC Model deconvolution->correlation Fraction Absorbed (Fabs) validation Internal and External Validation correlation->validation Predictive Model

Caption: A generalized workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

In Vitro Characterization: The Foundation of a Predictive Model

The in vitro component of an IVIVC study aims to characterize the release and permeation characteristics of the drug from its formulation.

In Vitro Dissolution Studies

The goal of in vitro dissolution testing is to measure the rate and extent to which the drug dissolves from its dosage form under controlled laboratory conditions. For a poorly soluble compound, which is often the case for carboxylic acid-containing molecules, the choice of dissolution medium and apparatus is critical.

Experimental Protocol: Biorelevant Dissolution Testing

  • Apparatus: USP Apparatus 2 (Paddle) is commonly used.

  • Media Selection:

    • Fast-State Simulated Intestinal Fluid (FaSSIF): To mimic the composition of intestinal fluid in the fasted state.

    • Fed-State Simulated Intestinal Fluid (FeSSIF): To simulate the post-prandial state, which can significantly impact the solubility and dissolution of lipophilic drugs.

    • pH Gradient: A range of pH values (e.g., 1.2, 4.5, 6.8) should be tested to simulate the transit through the gastrointestinal tract.

  • Procedure:

    • Maintain the dissolution medium at 37 ± 0.5 °C.

    • Rotate the paddle at a standardized speed (e.g., 50 or 75 rpm).

    • At predetermined time points, withdraw samples of the dissolution medium.

    • Analyze the drug concentration in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation: Illustrative Dissolution Profiles

The following table presents hypothetical dissolution data for three different formulations of a compound structurally related to 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid.

Time (minutes)Formulation A (% Dissolved)Formulation B (% Dissolved)Formulation C (% Dissolved)
15254060
30456585
60708595
1208595100
In Vitro Permeability Assays

To understand the absorption potential of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, its permeability across a biological membrane needs to be assessed. The Caco-2 cell monolayer model is a widely accepted in vitro system for predicting human intestinal permeability.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21-25 days to allow for differentiation into a polarized monolayer.

  • Assay Procedure:

    • Wash the Caco-2 monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (dissolved in the transport buffer) to the apical (A) side of the monolayer.

    • At specified time intervals, collect samples from the basolateral (B) side.

    • Analyze the concentration of the compound in the basolateral samples using a sensitive analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

Data Presentation: Expected Permeability Classification

Papp (cm/s)Permeability Classification
> 10 x 10-6High
1-10 x 10-6Moderate
< 1 x 10-6Low

Based on the physicochemical properties of similar isoxazole carboxylic acids, 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is anticipated to exhibit moderate to low permeability.

In Vivo Evaluation: Understanding the Pharmacokinetic Profile

In vivo studies in animal models are essential to determine the pharmacokinetic parameters of the drug after administration.

Animal Pharmacokinetic Studies

Rodent models, such as rats or mice, are commonly used for initial pharmacokinetic screening.

Experimental Protocol: Oral Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=3-6 per group).

  • Dosing: Administer the different formulations of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Analysis: Separate the plasma and analyze the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life) using non-compartmental analysis.

Data Presentation: Illustrative Pharmacokinetic Parameters

The following table shows hypothetical pharmacokinetic data for the three formulations from the dissolution study.

FormulationCmax (ng/mL)Tmax (hr)AUC0-t (ng*hr/mL)
A5002.04500
B8001.57200
C12001.010800

Establishing the Correlation: Bridging the In Vitro-In Vivo Gap

The final step is to mathematically correlate the in vitro dissolution data with the in vivo pharmacokinetic data.

Deconvolution of In Vivo Data

Deconvolution is a mathematical process used to estimate the in vivo absorption profile (the fraction of drug absorbed over time) from the in vivo plasma concentration-time data. This is a crucial step to obtain the in vivo counterpart to the in vitro dissolution data. Methods like the Wagner-Nelson or Loo-Riegelman can be employed for this purpose.

Level A IVIVC: The Gold Standard

A Level A correlation is the highest level of correlation and represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.

Modeling the Correlation

A linear regression model is often used to establish the relationship between the fraction of drug dissolved in vitro and the fraction of drug absorbed in vivo at corresponding time points.

IVIVC_Correlation Fraction Absorbed (In Vivo) Fraction Absorbed (In Vivo) Fraction Dissolved (In Vitro) Fraction Dissolved (In Vitro) Correlation Line y = mx + c p1 p2 p5 p1->p5 Linear Correlation p3 p4

Caption: A conceptual plot illustrating a Level A IVIVC.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for establishing an in vitro-in vivo correlation for 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid. While the provided data is illustrative and based on related compounds, the principles and experimental protocols serve as a validated blueprint for researchers. A successful IVIVC for this compound will not only de-risk its development but also provide a valuable tool for formulation optimization and quality control throughout its lifecycle. Future work should focus on generating specific in vitro and in vivo data for 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid to build and validate a predictive IVIVC model.

References

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

  • Al-Dhfyan, A., Al-Sanea, M. M., & Al-Tamimi, A. M. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 34. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. [Link]

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Benchmarking Guide: 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid vs. Commercial DAAO Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking protocol for 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid , a small-molecule pharmacophore primarily investigated as a competitive inhibitor of D-Amino Acid Oxidase (DAAO) .

DAAO inhibition is a critical therapeutic strategy for modulating NMDA receptor function in schizophrenia and neuropathic pain by elevating synaptic D-Serine levels. This guide provides a rigorous framework to validate this compound against industry-standard inhibitors like CBIO , Sodium Benzoate , and MPC .

Executive Summary & Mechanism of Action

4-(2-Chlorophenyl)isoxazole-3-carboxylic acid functions as a bioisostere of D-amino acids (specifically D-Alanine or D-Serine). The planar isoxazole ring mimics the amino acid backbone, while the carboxylic acid moiety engages in a critical salt bridge with Arg283 in the DAAO active site. The 2-chlorophenyl group at the 4-position exploits the hydrophobic sub-pocket near the flavin adenine dinucleotide (FAD) cofactor, enhancing affinity over endogenous substrates.

Mechanistic Pathway (DAAO-NMDA Axis)

The following diagram illustrates the upstream regulation of NMDA receptors by DAAO and the intervention point of the inhibitor.

DAAO_Pathway D_Serine D-Serine (Co-agonist) DAAO DAAO Enzyme (FAD-dependent) D_Serine->DAAO Substrate NMDAR NMDA Receptor (Glutamatergic Signaling) D_Serine->NMDAR Activates Glycine Site Product Hydroxypyruvate + NH3 + H2O2 DAAO->Product Oxidative Deamination Inhibitor 4-(2-Cl-Ph)-Isox-3-COOH (Competitive Inhibitor) Inhibitor->DAAO Blocks Active Site (Ki < 1 µM) Schizophrenia Therapeutic Effect: Cognitive Enhancement NMDAR->Schizophrenia Potentiation

Caption: Logical flow of DAAO inhibition preserving synaptic D-Serine to potentiate NMDA receptor signaling.[1]

Comparative Landscape: The "Gold Standards"

To validate the potency of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, it must be benchmarked against the following commercial standards.

Comparator CompoundRole in BenchmarkingTypical IC₅₀ (Human DAAO)Mechanism Note
Sodium Benzoate Low-Potency Reference ~ 20 - 60 µMClassic inhibitor; defines the baseline for "active" compounds.
CBIO (5-chloro-benzo[d]isoxazol-3-ol)High-Potency Standard ~ 10 - 200 nMThe industry "gold standard" for in vitro potency.
MPC (3-methylpyrazole-5-carboxylic acid)Selectivity Control ~ 1 µMUsed to verify specificity against D-Aspartate Oxidase (DDO).
D-Cycloserine Mechanistic Control N/A (Weak/Partial)NMDA partial agonist; used to differentiate direct receptor effects from enzyme inhibition.

Experimental Protocols

Protocol A: In Vitro Enzymatic Assay (Amplex Red Coupled System)

Objective: Determine the IC₅₀ and K_i of the test compound compared to CBIO and Benzoate. Principle: DAAO oxidizes D-Serine to produce H₂O₂, which reacts with Amplex Red (via HRP) to form fluorescent resorufin.

Reagents:

  • Recombinant Human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM stock).

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

Workflow:

  • Preparation : Dissolve 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 100 µM).

  • Incubation : Mix hDAAO (0.2 µg/mL) with inhibitor dilutions in black 96-well plates. Incubate for 10 min at 25°C.

  • Reaction Start : Add D-Serine (final conc. = K_m, approx. 5 mM) mixed with Amplex Red (50 µM) and HRP (0.1 U/mL).

  • Measurement : Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 20 minutes.

  • Analysis : Calculate initial velocity (V₀). Plot % Inhibition vs. Log[Inhibitor]. Fit to the Hill equation.

Protocol B: Selectivity Screen (DAAO vs. DDO)

Objective: Ensure the "2-chlorophenyl" moiety does not induce off-target binding to D-Aspartate Oxidase (DDO). Method: Repeat Protocol A using Recombinant Human DDO and D-Aspartate (substrate) instead of D-Serine. Success Criterion: Selectivity Ratio (IC₅₀ DDO / IC₅₀ DAAO) should be > 50.

Protocol C: Cellular D-Serine Modulation (U87 Glioblastoma Cells)

Objective: Verify cell permeability and target engagement in a biological system. Workflow:

  • Culture U87 cells (which endogenously express DAAO).

  • Treat with Test Compound (1, 10, 50 µM) vs. CBIO (10 µM) for 4 hours.

  • Lyse cells and quantify intracellular D-Serine using HPLC or LC-MS/MS.

  • Data Output : Express results as "% Increase in D-Serine" relative to vehicle control.

Data Interpretation & Troubleshooting

When analyzing the performance of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, use the following decision matrix:

ObservationDiagnosisAction
IC₅₀ > 10 µM Low PotencyThe 2-chlorophenyl group may be sterically clashing with the active site "lid" (Tyr224). Consider moving Cl to position 3 or 4 of the phenyl ring.
High Potency (nM) but Low Cell Activity Poor PermeabilityThe carboxylic acid is highly ionized at pH 7.4. Consider ester prodrugs for in vivo delivery.
Non-Sigmoidal Curve Aggregation / SolubilityCheck DMSO tolerance of the assay (keep < 1%). Add 0.01% Triton X-100 to buffer.
Structural Logic (SAR)

The isoxazole-3-carboxylic acid core is a rigid bioisostere of the transition state of D-amino acid oxidation.

  • Carboxylate : Binds Arg283 (electrostatic anchor).

  • Isoxazole N/O : H-bond interactions with Arg283 and Tyr228.

  • 4-(2-Chlorophenyl) : This "ortho-chloro" twist forces the phenyl ring out of coplanarity, which is crucial for fitting into the hydrophobic specificity pocket of human DAAO.

References

  • Ferraris, D., et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • Molla, G., et al. (2006). "Characterization of human D-amino acid oxidase." FEBS Letters.

  • Sacchi, S., et al. (2012). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design.

  • Hopkins, S.C., et al. (2013). "D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia." Handbook of Experimental Pharmacology.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a senior application scientist, I understand that novel compounds like 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid are the lifeblood of discovery. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of research chemicals is not a mere procedural afterthought; it is a critical component of rigorous scientific practice. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, grounding every recommendation in established safety protocols and regulatory standards. Our goal is to empower you, the researcher, to manage your chemical waste streams with confidence and precision.

Hazard Identification and Risk Assessment: Know Your Compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can extrapolate its hazard profile from closely related analogs and its structural components. The molecule is a chlorinated aromatic carboxylic acid, which dictates its classification and handling requirements.

Key Structural Features and Their Implications:

  • Chlorinated Phenyl Group: The presence of chlorine classifies this compound as a halogenated organic . This is the single most important factor for waste segregation, as halogenated waste streams require specialized, high-temperature incineration for disposal to prevent the formation of persistent environmental pollutants.[1][2][3]

  • Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. Therefore, it should not be stored with or mixed with bases or reactive metals.

  • Isoxazole Ring: A nitrogen- and oxygen-containing heterocyclic ring. Upon combustion, this can contribute to the formation of nitrogen oxides (NOx) in addition to carbon oxides and hydrogen chloride gas.[4]

Anticipated Hazard Profile

Based on data from structurally similar compounds, the following hazard profile should be assumed for disposal planning.

Hazard ClassificationDescriptionGHS Statement (Anticipated)Supporting Sources
Acute Oral Toxicity Harmful if swallowed.H302[5][6]
Skin Corrosion/Irritation Causes skin irritation.H315[7][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[5][6]
Specific Target Organ Toxicity May cause respiratory irritation.H335[6][8]

The Cornerstone of Disposal: Waste Segregation

The principle of waste segregation is non-negotiable in a laboratory setting.[9] Improperly mixed waste streams can lead to dangerous chemical reactions, create complex and expensive disposal challenges, and result in regulatory violations.

The primary directive for 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is to classify it as a Solid Halogenated Organic Waste . It must be collected in a dedicated waste container, separate from all other waste categories.

Common Laboratory Waste Categories:

  • Halogenated Organic Waste: (Your compound belongs here). Includes solvents like dichloromethane and chloroform, and any organic solids containing chlorine, bromine, fluorine, or iodine.[1]

  • Non-Halogenated Organic Waste: Solvents like acetone, ethanol, hexanes, and other organic solids without halogens.

  • Aqueous Acidic Waste: Inorganic acids and acidic solutions.

  • Aqueous Basic Waste: Inorganic bases and alkaline solutions.

  • Solid Waste (Non-hazardous): Paper, uncontaminated gloves, etc.

The reason for this strict segregation is rooted in the final disposal method. Halogenated wastes are typically destroyed via high-temperature incineration at specialized facilities, a process that is more costly and regulated than methods used for non-halogenated waste.[2]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid from the point of generation to its final handoff for disposal.

Step 1: Prepare with Proper Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Eye Protection: Safety goggles or a face shield.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat. Long-sleeved clothing is recommended.[8]

Step 2: Select and Prepare the Waste Container

The integrity of your waste containment is crucial to prevent leaks and ensure safe transport.

  • Container Type: Use a designated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[10]

  • Original Containers: If disposing of unused reagent, it is best to keep it in its original, clearly labeled container.[11]

  • Labeling: The container must be labeled before any waste is added. According to the Environmental Protection Agency (EPA), the label must include, at a minimum:

    • The words "Hazardous Waste" .[12][13]

    • The full chemical name: "4-(2-Chlorophenyl)isoxazole-3-carboxylic acid" . Do not use abbreviations or chemical formulas.

    • Appropriate hazard warnings, such as GHS pictograms for irritant and acute toxicity.[12]

Step 3: Waste Accumulation

Carefully transfer the solid waste into the prepared container.

  • Avoid Contamination: Use a dedicated spatula or scoop for the transfer.

  • No Mixing: Do not mix this waste with any other chemical, especially bases, strong oxidizing agents, or non-halogenated waste.[2][4]

  • Keep Closed: Keep the waste container tightly sealed when not actively adding waste to prevent the release of dust or vapors.[9][10]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated SAA.[12]

  • Location: The SAA should be a well-ventilated area, away from ignition sources and incompatible materials.

  • Segregation: Within the SAA, ensure the halogenated waste container is physically separated from containers of acids, bases, and other reactive chemicals.

  • Volume Limits: Per EPA regulations, you may accumulate up to 55 gallons of a hazardous waste stream in an SAA.[12]

Step 5: Arrange for Final Disposal

Hazardous waste must be disposed of through your institution's certified channels.

  • Contact EHS: Notify your facility's Environmental Health & Safety (EHS) department or equivalent office to schedule a waste pickup.

  • Licensed Disposal Company: Your institution will have a contract with a licensed hazardous waste disposal company that is equipped to handle and transport the material for final destruction in accordance with all local and national regulations.

Decontamination and Spill Management

Accidents can happen. A prepared response is essential for safety.

Decontaminating Glassware and Surfaces:

  • Initial Rinse: Rinse the contaminated item (e.g., beaker, spatula) with a minimal amount of a suitable organic solvent (such as acetone or ethanol).

  • Collect Rinsate: This initial rinsate is now considered liquid halogenated hazardous waste . It must be collected in a separate, appropriately labeled liquid waste container. Do not pour it down the drain.

  • Triple Rinse: Subsequent rinses with soap and water can follow. Empty chemical containers must be triple rinsed before being disposed of as regular trash, with the rinsate collected as hazardous waste.[14]

Managing Spills:

  • Isolate the Area: Keep unnecessary personnel away from the spill.[15]

  • Absorb: For small spills, cover the solid material with an inert absorbent like vermiculite or sand.[15]

  • Collect: Carefully sweep or scoop the absorbed material and spilled compound into a designated hazardous waste container.

  • Decontaminate: Clean the spill area as described above.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid.

DisposalWorkflow Disposal Workflow for 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid A Waste Generated (Solid or Unused Reagent) B Step 1: Hazard Assessment Is it a Halogenated Organic? A->B C Classify as: SOLID HALOGENATED ORGANIC WASTE B->C Yes J Incorrect Path: Consult EHS Immediately B->J No / Unsure D Step 2: Select Container HDPE, Leak-proof C->D E Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Pictograms D->E F Step 3: Accumulate Waste Transfer solid into container. Keep container closed. E->F G Step 4: Store in SAA Segregate from incompatibles. F->G H Step 5: Schedule Pickup Contact Institutional EHS Office G->H I Final Disposal by Licensed Contractor H->I

Caption: Decision workflow for handling and disposing of the target compound.

By adhering to this structured protocol, researchers can ensure that the disposal of 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is conducted safely, responsibly, and in full compliance with environmental regulations, thereby upholding the integrity of their scientific work from discovery to disposal.

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A Senior Application Scientist's Guide to Handling 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols for handling 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid in a laboratory setting. As no specific Safety Data Sheet (SDS) is readily available for this exact compound, the following recommendations are synthesized from the hazard profiles of structurally analogous compounds, including chlorinated aromatics, isoxazole derivatives, and carboxylic acids.[1][2][3][4][5] This proactive, risk-based approach is fundamental to ensuring personnel safety in research and development environments where novel chemical entities are common.

The core principle of this guide is that personal protective equipment (PPE) is the final and crucial barrier in a hierarchy of safety controls. Its selection and use must be dictated by a thorough understanding of the compound's potential hazards and the specific procedures being performed.

Hazard Identification and Risk Profile

Based on its chemical structure—a chlorinated aromatic ring, an isoxazole heterocycle, and a carboxylic acid functional group—4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is anticipated to present several hazards. Data from closely related compounds confirm these risks.[6][7][8]

Table 1: Anticipated Hazard Profile

Hazard ClassificationCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[7][8]
Skin Corrosion/IrritationCategory 2GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[6][7][9]
Serious Eye Damage/IrritationCategory 2AGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[6][7][9]
Specific Target Organ ToxicityCategory 3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[9]

The presence of a carboxylic acid group suggests acidic properties, while the chlorinated phenyl ring is a common feature in compounds requiring careful handling to prevent environmental release and potential long-term health effects.[1][10]

The Hierarchy of Controls: Beyond PPE

Before detailing PPE, it is imperative to implement foundational safety measures. PPE should never be the sole means of protection.

  • Engineering Controls : All work involving 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid, especially when handling the solid powder or creating solutions, must be conducted within a certified chemical fume hood.[1][11] This is the primary method to minimize inhalation exposure.

  • Administrative Controls : Access to areas where this compound is used should be restricted. Designate specific areas for its storage and handling. Ensure emergency eyewash stations and safety showers are unobstructed and readily accessible.[12] All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is contingent on the specific task and the associated risk of exposure. The following protocol provides a baseline for common laboratory operations.

Eye and Face Protection

Due to the high risk of serious eye irritation, robust eye protection is mandatory.[6][7]

  • Minimum Requirement : Chemical splash goggles are required for all operations.[1][13]

  • Elevated Risk : When there is a significant risk of splashing (e.g., during reaction quenching, extractions, or handling larger quantities), a full-face shield must be worn in addition to chemical splash goggles.[1][12]

Hand Protection

The compound is a known skin irritant.[6][7] Therefore, chemically resistant gloves are essential.

  • Material Selection : Given the chlorinated aromatic structure, materials like butyl rubber or Viton® are often recommended.[1] However, nitrile gloves may be suitable for incidental contact, but breakthrough times can be short. Crucially, you must consult the glove manufacturer's chemical resistance guide for specific data against chlorinated aromatic compounds and carboxylic acids.

  • Technique : Always inspect gloves for tears or pinholes before use. Use the double-gloving technique for tasks with a higher risk of exposure. Remove gloves promptly and correctly without touching the outside surface, and wash hands thoroughly after removal.[11]

Skin and Body Protection

Protective clothing prevents incidental skin contact.

  • A flame-resistant lab coat, fully buttoned, is the minimum requirement.[1][11]

  • For operations involving larger quantities or a high potential for splashing, a chemical-resistant apron or coveralls (e.g., Tychem®) should be worn over the lab coat.[12][14]

  • Long pants and fully enclosed, chemical-resistant footwear are mandatory at all times.[11][12]

Respiratory Protection

Working in a fume hood is the primary defense against respiratory irritation.[1]

  • Standard Operations : For handling small quantities within a properly functioning fume hood, additional respiratory protection is typically not required.

  • Emergency or High-Risk Scenarios : In the event of a large spill outside of a fume hood or a failure of engineering controls, a respirator is necessary. An air-purifying respirator (APR) with a combination cartridge for organic vapors and particulates (e.g., a P100 filter) should be used.[13][14] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training.

Table 2: PPE Requirements for Specific Laboratory Tasks

TaskEye/Face ProtectionHand ProtectionSkin/Body ProtectionRespiratory Protection (if applicable)
Weighing Solid Chemical Splash GogglesDouble Nitrile or Butyl Rubber GlovesLab CoatWork in fume hood or ventilated balance enclosure.
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile or Butyl Rubber GlovesLab Coat & Chemical ApronWork in fume hood.
Running Reaction Chemical Splash GogglesDouble Nitrile or Butyl Rubber GlovesLab CoatWork in fume hood.
Work-up/Extraction Chemical Splash Goggles & Face ShieldDouble Nitrile or Butyl Rubber GlovesLab Coat & Chemical ApronWork in fume hood.
Large Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Butyl Rubber or Laminate GlovesChemical-resistant Coveralls (e.g., Tychem®)Full-face APR or SCBA.[15]

Procedural Guidance: Workflows and Disposal

Adherence to established procedures is critical for safety. The following workflows provide step-by-step guidance for key operational questions.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned task.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_outcome Final Check start Start: Plan Laboratory Task risk_assessment Assess Risk: - Scale of work? - Potential for dust/aerosol? - Potential for splash? start->risk_assessment eye_face Eye/Face Protection risk_assessment->eye_face Evaluate Exposure gloves Hand Protection: - Consult manufacturer data - Double glove for high risk eye_face->gloves Select Based on Risk body Body Protection: - Lab Coat (minimum) - Add apron for splash risk gloves->body respiratory Respiratory Protection: - Fume Hood (primary) - Respirator for spill/emergency body->respiratory proceed Proceed with Task respiratory->proceed All Controls in Place

Caption: PPE Selection Workflow based on task-specific risk assessment.

Operational Plan: Handling and Storage
  • Preparation : Before handling the compound, ensure the fume hood is operational, the work area is decontaminated, and all necessary PPE is readily available.

  • Handling : Conduct all manipulations that may generate dust or aerosols inside the fume hood. Use tools (spatulas, scoops) appropriate for the quantity being handled to minimize dispersal.

  • Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated area designated for hazardous chemicals.[6][7] Segregate from strong bases and oxidizing agents.

Disposal Plan: Waste Management

As a halogenated organic acid, all waste streams containing this compound must be treated as hazardous.[16]

  • Segregation : Do not mix this waste with non-halogenated organic waste.[17] It must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11][16]

  • Solid Waste : Contaminated PPE (gloves, wipes), weigh boats, and empty containers must be disposed of in a designated solid hazardous waste container.

  • Liquid Waste : Acidic, halogenated organic solutions should be collected in a dedicated container. Never mix acidic waste with basic waste in the same container to avoid violent reactions.[18][19]

  • Labeling : All waste containers must be properly labeled with the words "Hazardous Waste" and a full list of their contents.[17]

  • Disposal : Follow all institutional and regulatory guidelines for the final disposal of hazardous chemical waste.[1][7]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure Response
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.

  • Skin Contact : Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes.[6][7] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air.[6][7] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.

Spill Response Workflow

Spill_Response_Workflow start Spill Detected alert Alert Personnel & Secure Area start->alert assess Assess Spill Size alert->assess small_spill Small Spill (Manageable by lab personnel) assess->small_spill Small large_spill Large Spill (Requires emergency response) assess->large_spill Large don_ppe Don Appropriate PPE (Gloves, Goggles, Apron, Respirator if needed) small_spill->don_ppe evacuate Evacuate Area large_spill->evacuate contain Contain Spill with Absorbent Material don_ppe->contain cleanup Collect Waste into Labeled Container contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of as Halogenated Hazardous Waste decontaminate->dispose end End dispose->end call_ehs Call Emergency / EHS evacuate->call_ehs call_ehs->end

Caption: Logical workflow for responding to a chemical spill.

By integrating this comprehensive understanding of hazards with robust engineering controls, diligent work practices, and appropriate PPE, researchers can handle 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid with a high degree of safety and confidence.

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